molecular formula C23H25NO B1675914 Mahanimbine CAS No. 21104-28-9

Mahanimbine

Cat. No.: B1675914
CAS No.: 21104-28-9
M. Wt: 331.4 g/mol
InChI Key: HTNVFUBCWIYPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mahanimbine is a member of carbazoles.
This compound has been reported in Murraya euchrestifolia, Murraya siamensis, and other organisms with data available.
from Murraya koenigii leaves;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNVFUBCWIYPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601035072
Record name Mahanimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Mahanimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21104-28-9
Record name Mahanimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mahanimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Mahanimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94 - 95 °C
Record name (+)-Mahanimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mahanimbine discovery and isolation from Murraya koenigii

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of Mahanimbine from Murraya koenigii

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is a member of the Rutaceae family, renowned for its aromatic leaves used in culinary and traditional medicine applications. The plant's medicinal value is largely attributed to its rich concentration of bioactive compounds, particularly a diverse group of carbazole (B46965) alkaloids. These alkaloids, including this compound, koenimbine, and girinimbine, are noted for their significant pharmacological potential.[1][2] this compound, a prominent pyranocarbazole alkaloid, has been the subject of extensive research due to its wide range of biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties.[3][4][5]

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from Murraya koenigii. It offers detailed experimental protocols for extraction, purification, and characterization, summarizes key quantitative data in a structured format, and illustrates the experimental workflow and a key signaling pathway modulated by this compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the preparation of plant material, followed by extraction to obtain a crude mixture, and concluding with chromatographic techniques to achieve high purity.

Part 1: Preparation of Plant Material
  • Collection : Fresh leaves of Murraya koenigii are collected. For optimal yield of certain alkaloids, collection from specific geographical locations and seasons may be considered.[6]

  • Drying : The leaves are washed thoroughly to remove debris and then shade-dried until brittle. Alternatively, a tray drier can be used at a temperature of 60°C.[7]

  • Pulverization : The dried leaves are ground into a fine powder using a grinder. The powder is then sieved to ensure a uniform particle size (e.g., through a 100-120 mesh sieve).[7][8]

  • Storage : The powdered material should be stored in airtight, amber-colored containers in a cool, dry place or refrigerator to prevent the degradation of phytochemicals.[7]

Part 2: Extraction of Crude Alkaloids

The choice of extraction method and solvent significantly impacts the yield of this compound. Below are several established protocols.

Method A: Soxhlet Extraction

  • Defatting : 500 g of dried leaf powder is placed in a thimble and subjected to continuous hot percolation in a Soxhlet apparatus with petroleum ether (60-80°C) for several hours to remove fats, waxes, and other non-polar components.[7]

  • Alkaloid Extraction : The defatted plant material is air-dried to remove residual petroleum ether. It is then extracted with 95% ethanol (B145695) or methanol (B129727) using the Soxhlet apparatus for 6-8 hours, or until the eluting solvent becomes colorless.[7][8]

  • Concentration : The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.[7]

Method B: Sequential Solvent Maceration

  • Dried leaf powder is successively macerated with a series of solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and finally a hydroalcoholic solution.[9]

  • The hydroalcoholic extract is prepared using a Soxhlet apparatus.[9] This extract is then partitioned with different solvents. The ethyl acetate fraction has been identified as being particularly rich in this compound.[9]

Method C: Simple Extraction for High-Yield

  • A simple extraction method involves preparing a curry leaves extract using a method designed to be less time-consuming and with minimal environmental hazards, although specific solvent details may vary based on optimization.[10]

  • Another approach involves infusing dried leaflets with hot distilled water (50°C), discarding the aqueous portion, and macerating the remaining residue with ethanol.[6]

Part 3: Isolation and Purification

Column chromatography is the primary technique used to isolate this compound from the crude extract.

  • Preparation of Column : A slurry of silica (B1680970) gel (100-200 mesh) is prepared in a non-polar solvent like n-hexane or petroleum ether and packed into a glass column.[1][7]

  • Sample Loading : The crude extract is adsorbed onto a small amount of silica gel to create a dry, free-flowing powder. This is then carefully loaded onto the top of the packed silica gel column.[1]

  • Elution : The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing ethyl acetate.[1] For example, a gradient of n-hexane-ethyl acetate (starting from 95:5) can be used.

  • Fraction Collection : Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC).

  • TLC Monitoring : Fractions are spotted on TLC plates (silica gel 60 F254). A suitable mobile phase is a mixture of petroleum ether and chloroform (1:1).[11] this compound spots can be visualized under UV light or by spraying with a suitable reagent, where it appears as a purple spot, characteristic of carbazole alkaloids.[12]

  • Pooling and Crystallization : Fractions showing a prominent spot corresponding to the Rf value of this compound (approx. 0.34) are pooled together.[12] The solvent is evaporated, and the residue is often recrystallized from a solvent mixture like petroleum ether and ethyl acetate to yield pure, white, solid this compound.[12]

Part 4: Characterization and Identification

The identity and purity of the isolated compound are confirmed using various spectroscopic and chromatographic techniques.

  • High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC analysis confirms the Rf value of the isolated compound.[12]

  • High-Performance Liquid Chromatography (HPLC) : A validated HPLC method is used for quantification and purity assessment. An Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µ) with a mobile phase of Methanol: 0.1% Triethylamine (93:07) at a flow rate of 1.2 ml/min and UV detection at 254 nm is effective.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum (KBr disc) of this compound shows characteristic absorption bands.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR (in CDCl3) provides specific chemical shifts for the protons in the this compound structure.[12]

  • Mass Spectrometry (MS) : LC-MS/MS analysis is used to confirm the molecular weight and fragmentation pattern of the isolated compound.[10]

Data Presentation

Table 1: Extraction Yields and this compound Concentration
ParameterValueReference
Concentration in Leaves
This compound5.62 - 7.22 mg/kg[7]
Crude Extract Yield (%)
Methanol5.70 %[7]
Water4.08 %[7]
Ethanol3.58 %[7]
Chloroform1.27 %[7]
Table 2: Chromatographic Data for this compound
TechniqueParameterValueConditionsReference
HPTLCRf Value0.34Mobile Phase: Toluene, Ethyl Acetate, Methanol[11][12]
HPLCRetention Time4.705 minColumn: Agilent ZORBAX Bonus RP C18; Mobile Phase: Methanol: 0.1% Triethylamine (93:07); Flow Rate: 1.2 ml/min; Detection: 254 nm[8]
Table 3: Spectroscopic and Physical Data for this compound
Technique / PropertyCharacteristic DataReference
Molecular Formula C23H25NO[12]
Melting Point 87 - 90 °C[12]
IR (KBr, cm-1) 3440 (N-H), 2920 (C-H), 1642 (C=C), 1456, 1378, 1312 (C-N), 1211 (C-O), 1164, 741[12]
1H NMR (CDCl3, δ ppm) 2.34 (s, Ar-CH3), 1.58 & 1.66 (s, gem-dimethyl), 1.45 (s, tert-CH3 adjacent to O), 5.12 (t, 1H)[12]

Visualizations

Experimental Workflow

G Figure 1: General Workflow for this compound Isolation A Plant Material Preparation (Collection, Drying, Pulverization) B Defatting (Soxhlet with Petroleum Ether) A->B C Extraction (Soxhlet/Maceration with Ethanol/Methanol) B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Column Chromatography (Silica Gel, n-Hexane:EtOAc gradient) E->F G Fraction Collection F->G H TLC/HPLC Monitoring G->H I Pooling of Pure Fractions H->I Identify pure fractions J Crystallization I->J K Pure this compound J->K L Characterization (HPLC, IR, NMR, MS) K->L

Caption: General Workflow for this compound Isolation.

Signaling Pathway Modulation

This compound has been shown to exert its anticancer effects by modulating key cellular signaling pathways.[13] Notably, it inhibits the AKT/mTOR and STAT3 pathways, which are often dysregulated in cancer cells, leading to decreased proliferation and induction of apoptosis.[13]

Caption: this compound's Inhibitory Action on Signaling Pathways.

References

A Technical Guide to the Mahanimbine Biosynthesis Pathway in Murraya koenigii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proposed biosynthetic pathway of mahanimbine, a pharmacologically significant carbazole (B46965) alkaloid found in the leaves of the curry tree (Murraya koenigii). It consolidates current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the core biochemical processes.

Introduction

This compound is a prominent pyrano-carbazole alkaloid isolated from Murraya koenigii (curry leaves), a plant widely used in culinary and traditional medicine systems across Asia.[1] This molecule has garnered significant attention from the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, anti-carcinogenic, and neuroprotective properties.[2] Understanding the biosynthetic machinery that produces this compound is crucial for its potential biotechnological production, metabolic engineering to enhance yield, and the discovery of novel derivatives with improved therapeutic profiles.

While the complete enzymatic pathway has not been fully elucidated in M. koenigii, a putative pathway has been proposed based on biogenetic evidence, biomimetic synthesis studies, and knowledge of analogous pathways in other organisms.[1][3] This guide outlines this proposed pathway, from primary metabolic precursors to the final complex structure of this compound.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is believed to be a multi-step process involving the convergence of two major primary metabolic routes: the Shikimate Pathway and a Terpenoid Pathway (Mevalonate or MEP pathway). The process can be conceptually divided into three main stages: formation of the carbazole core, prenylation, and cyclization.

Stage 1: Formation of the 3-Methylcarbazole Core

The carbazole skeleton, a tricyclic aromatic system, is postulated to originate from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.[3][4] Phyto-carbazole alkaloids found in the Rutaceae family are predominantly derived from a 3-methylcarbazole precursor.[3][5][6] This core structure is likely assembled from intermediates of tryptophan metabolism. Subsequent hydroxylation would yield the key intermediate, 2-hydroxy-3-methylcarbazole .

Stage 2: Geranylation of the Carbazole Core

The defining structural feature of this compound compared to the basic carbazole core is a C10 monoterpenoid side chain. This chain is attached through a process called prenylation. Specifically, a geranyl pyrophosphate (GPP) molecule, synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, serves as the prenyl donor.[7]

An aromatic prenyltransferase (PT) enzyme is hypothesized to catalyze the C-geranylation of 2-hydroxy-3-methylcarbazole. This class of enzymes is known to attach prenyl groups to various aromatic acceptors. While the specific enzyme in M. koenigii has not been isolated, related prenyltransferases have been characterized in the Murraya genus, supporting this proposed step.[8]

Stage 3: Oxidative Cyclization

The final step in forming this compound is the intramolecular oxidative cyclization of the geranyl side chain to form the pyran ring fused to the carbazole skeleton.[1][9] This reaction transforms the geranylated intermediate into the final pyrano-[3,2-a]-carbazole structure of this compound.[1] This cyclization is likely catalyzed by a cytochrome P450 monooxygenase or a similar oxidoreductase, an enzyme class heavily involved in the late stages of alkaloid biosynthesis to create structural complexity.[1]

The following diagram illustrates the proposed biosynthetic pathway.

This compound Biosynthesis Pathway cluster_0 Shikimate Pathway cluster_1 MVA/MEP Pathway cluster_2 This compound Synthesis Shikimate Shikimate & Tryptophan Metabolism CarbazoleCore 2-Hydroxy-3-methylcarbazole Shikimate->CarbazoleCore MVA_MEP Mevalonate / MEP Pathway GPP Geranyl Pyrophosphate (GPP) MVA_MEP->GPP GeranylatedIntermediate Geranylated Intermediate GPP->GeranylatedIntermediate CarbazoleCore->GeranylatedIntermediate Geranylation This compound This compound GeranylatedIntermediate->this compound Oxidative Cyclization Enz1 Aromatic Prenyltransferase Enz1->GeranylatedIntermediate Enz2 Cyclase / P450 Enz2->this compound

Caption: Proposed biosynthetic pathway of this compound in Murraya koenigii.

Quantitative Data Summary

Quantitative analysis of this compound and related carbazole alkaloids in M. koenigii leaves reveals significant variation based on geographical location, season, and extraction methodology.

Table 1: Concentration of this compound and Other Carbazole Alkaloids in M. koenigii Leaves

Compound Concentration Range (mg/g dry weight) Analytical Method Reference
This compound 0.492 - 5.399 UPLC/MS/MS [5]
Isothis compound 0.491 - 3.791 UPLC/MS/MS [5]
Mahanine 0.049 - 5.288 UPLC/MS/MS [5]
Koenimbine 0.013 - 7.336 UPLC/MS/MS [5]
Girinimbine 0.010 - 0.114 UPLC/MS/MS [5]

| Koenigine | 0.034 - 0.661 | UPLC/MS/MS |[5] |

Table 2: HPLC Method Validation Parameters for this compound Quantification

Parameter Value Unit Reference
Linearity Range 4 - 24 ng/mL [1]
Correlation Coefficient (R²) >0.999 - [1][5]
Limit of Detection (LOD) 0.0204 ng/mL [1]
Limit of Quantification (LOQ) 0.0619 ng/mL [1]

| Recovery | 88.8 - 103.7 | % |[5] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed literature for the extraction and analysis of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) and HPLC Quantification

This protocol is adapted from methods described for efficient extraction and quantification of this compound.[1]

A. Extraction:

  • Sample Preparation: Harvest fresh M. koenigii leaves and dry them in a tray dryer until constant weight is achieved. Pulverize the dried leaves into a fine powder (e.g., 120-mesh sieve).

  • Solvent Addition: Weigh 10 g of the leaf powder and place it into a 250 mL beaker. Add 100 mL of 90% ethanol (B145695) (a 1:10 solid-to-solvent ratio).

  • Sonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for 15 minutes at room temperature.

  • Filtration and Collection: After sonication, filter the solution through Whatman No. 1 filter paper to separate the extract from the solid plant material. Collect the filtrate.

  • Sample Preparation for HPLC: Take a suitable aliquot of the filtrate and, if necessary, dilute it with the mobile phase to fall within the calibration range. Filter the final sample through a 0.45 µm syringe filter before injection.

B. HPLC Analysis:

  • Chromatographic System: Utilize an HPLC system equipped with a UV-Vis detector.

  • Column: Agilent ZORBAX Bonus RP C18 column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with Methanol: 0.1% Triethylamine (93:7 v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using a certified standard of this compound (e.g., concentrations of 4, 8, 12, 16, 20, and 24 ng/mL).[1] Calculate the concentration of this compound in the plant extract by comparing its peak area to the standard curve.

The diagram below outlines the general workflow for extraction and analysis.

Experimental Workflow start Start: Dried Leaf Powder extraction Ultrasound-Assisted Extraction (90% Ethanol, 15 min) start->extraction filtration Filtration (Whatman No. 1) extraction->filtration hplc_prep Sample Preparation (Dilution & 0.45 µm Filtration) filtration->hplc_prep hplc_analysis RP-HPLC Analysis (C18 Column, UV 254 nm) hplc_prep->hplc_analysis data_analysis Data Analysis (Peak Integration & Quantification) hplc_analysis->data_analysis end End: this compound Concentration data_analysis->end

Caption: Workflow for this compound Extraction and HPLC Quantification.
Protocol 2: Soxhlet-Assisted Extraction (SAE)

This method is suitable for exhaustive extraction and is often used as a benchmark.[1]

  • Sample Preparation: Prepare 10 g of dried, powdered M. koenigii leaves as described in Protocol 1.

  • Apparatus Setup: Place the powdered sample into a cellulose (B213188) thimble and insert the thimble into the main chamber of a Soxhlet extractor.

  • Extraction: Add 250 mL of 90% ethanol to the distillation flask. Assemble the apparatus and heat the solvent to reflux.

  • Duration: Allow the extraction to proceed for 8 hours, ensuring continuous cycling of the solvent.

  • Sample Collection: After 8 hours, turn off the heat and allow the apparatus to cool. Collect the ethanolic extract from the distillation flask.

  • Analysis: Prepare the collected extract for HPLC analysis as detailed in Protocol 1 (steps A5 and B).

Conclusion and Future Directions

The biosynthesis of this compound in Murraya koenigii is a complex process originating from primary metabolism. The proposed pathway, involving the formation of a 2-hydroxy-3-methylcarbazole core followed by geranylation and oxidative cyclization, provides a robust framework for understanding its formation.[1] However, this pathway remains putative, and significant research is required for its complete validation.

For drug development professionals and scientists, the key areas for future investigation include:

  • Enzyme Discovery and Characterization: Isolation and functional characterization of the specific enzymes, particularly the aromatic prenyltransferase and the terminal cyclase, from M. koenigii.

  • Genetic Elucidation: Identification and cloning of the genes encoding the biosynthetic enzymes. This would enable metabolic engineering approaches in microbial or plant-based systems for sustainable production.

  • Regulatory Mechanisms: Investigating how the expression of biosynthetic genes is regulated in the plant in response to developmental or environmental cues.

Elucidating these aspects will not only deepen our fundamental understanding of plant specialized metabolism but will also unlock the potential for producing this compound and novel analogues on a commercial scale for therapeutic applications.

References

Mahanimbine: A Comprehensive Technical Guide on its Chemical Structure and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii (curry tree), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth analysis of the chemical structure and spectroscopic properties of this compound, offering a crucial resource for researchers in natural product chemistry, pharmacology, and drug discovery. The document presents a detailed summary of its structural features, comprehensive spectroscopic data from various analytical techniques, and relevant experimental methodologies.

Chemical Structure

This compound is a complex heterocyclic compound featuring a carbazole nucleus fused with a pyran ring and substituted with a dimethylallyl group.[2] Its chemical identity is well-established and characterized by the following identifiers:

IdentifierValue
IUPAC Name (3S)-3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-pyrano[3,2-a]carbazole[3][4]
Molecular Formula C₂₃H₂₅NO[1][3][4][5]
Molecular Weight 331.46 g/mol [4]
CAS Number 21104-28-9[1][3][4][5]
Canonical SMILES CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42[1]
InChI Key HTNVFUBCWIYPJN-QHCPKHFHSA-N[3][4]

The core structure of this compound consists of a carbazole ring system, which is a tricyclic aromatic amine. This is fused to a dihydropyran ring, and a notable feature is the presence of a C5 isoprenyl side chain.[6]

Caption: Chemical structure of this compound.

Spectroscopic Properties

The structural elucidation of this compound has been extensively performed using a combination of spectroscopic techniques. The following sections detail the characteristic data obtained from UV-Vis, IR, NMR, and Mass Spectrometry.

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of this compound exhibits characteristic absorption maxima (λmax) that are indicative of its carbazole chromophore.

λmax (nm)SolventReference
239, 289Not Specified[3]
369Not Specified[7]

Note: The discrepancy in reported λmax values may be due to differences in solvent polarity or instrumentation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are summarized below.

Wavenumber (cm⁻¹)AssignmentReference
3440N-H stretching[6]
2920C-H stretching[6]
1642C=C stretching[6]
1456Aromatic C=C stretching[6]
1312C-N stretching[6]
1211C-O stretching[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound.

The proton NMR spectrum of this compound shows distinct signals for its aromatic, olefinic, and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
7.89br sN-H[8]
7.87dAromatic H[2]
7.66dAromatic H[2]
7.36tAromatic H[2]
7.28dAromatic H[2]
7.17tAromatic H[2]
6.65dH-2'[2]
5.66dH-1'[2]
5.12tH-7'[6]
2.34sAromatic CH₃[6]
2.16mCH₂[2]
1.77mCH₂[2]
1.66sgem-dimethyl CH₃[6]
1.58sgem-dimethyl CH₃[6]
1.45sTertiary CH₃[6]

The carbon-13 NMR spectrum provides a detailed map of the carbon skeleton of this compound.

Chemical Shift (δ, ppm)AssignmentReference
150.3C=C[9]
140.0Aromatic C[9]
131.64C=C[6]
128.48C=C[8]
124.25C=C[8]
123.98Aromatic C[8]
121.90Aromatic C[8]
119.47Aromatic C[8]
119.28C=C[6]
118.40Aromatic C[8]
117.56Aromatic C[8]
116.67Aromatic C[8]
110.39Aromatic C[8]
104.22Aromatic C[8]
78.19O-C[8]
40.85CH₂[6]
25.87CH₃[6]
25.64CH₃[6]
22.78CH₂[8]
17.57CH₃[8]
16.04Aromatic CH₃[8]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

m/zIonMethodReference
331[M]⁺EIMS[9]
354[M+Na]⁺TOFMS[2]
248[M - C₆H₁₁]⁺EIMS[9]
210Fragmentation IonEIMS[9]

Experimental Protocols

The spectroscopic data presented in this guide are based on established analytical methods. While specific instrumental parameters may vary, the general protocols are outlined below.

Isolation of this compound

This compound is typically isolated from the leaves of Murraya koenigii. A general workflow for its extraction and purification is as follows:

Mahanimbine_Isolation_Workflow A Collection and Drying of Murraya koenigii Leaves B Pulverization of Dried Leaves A->B C Solvent Extraction (e.g., Petroleum Ether, Ethanol) B->C D Concentration of Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection and TLC Analysis E->F G Purification by Recrystallization or Preparative HPLC F->G H Isolated this compound G->H

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded by dissolving a sample of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and measuring the absorbance in the range of 200-800 nm using a double beam UV-Vis spectrophotometer.[7]

  • IR Spectroscopy: The IR spectrum is typically obtained using the KBr pellet method. A small amount of the sample is mixed with potassium bromide and pressed into a thin pellet, which is then analyzed using an FT-IR spectrometer.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[2][9][10]

  • Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer, often coupled with a chromatographic system like HPLC for sample introduction.[6][9]

Signaling Pathways and Biological Activities

This compound has been reported to modulate several key signaling pathways, contributing to its observed biological effects, particularly in cancer and metabolic diseases.

Mahanimbine_Signaling_Pathways This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Modulates AKT AKT This compound->AKT mTOR mTOR This compound->mTOR STAT3 STAT3 This compound->STAT3 CellCycle Cell Cycle Arrest (G0/G1) This compound->CellCycle Apoptosis Apoptosis This compound->Apoptosis AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation STAT3->Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Simplified diagram of signaling pathways modulated by this compound.

This compound has been shown to exert its anticancer effects by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[3] This is achieved through the modulation of the AKT/mTOR and STAT3 signaling pathways.[3] Furthermore, this compound acts as a modulator of P-glycoprotein (P-gp), a transmembrane protein involved in multidrug resistance in cancer cells.[11] In the context of metabolic diseases, it has been observed to prevent high-fat diet-induced weight gain and hyperlipidemia.[12]

Conclusion

This technical guide provides a consolidated overview of the chemical structure and spectroscopic properties of this compound. The detailed data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research into the pharmacological potential and therapeutic applications of this promising natural product. The comprehensive spectroscopic data, in particular, provides a benchmark for the identification and characterization of this compound in various experimental settings.

References

A Comprehensive Technical Guide to the Biological Activities of Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii, has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth review of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, antidiabetic, antioxidant, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is curated from peer-reviewed scientific literature to facilitate further investigation and potential therapeutic applications of this potent bioactive molecule.

Introduction

This compound (C₂₃H₂₅NO) is a major carbazole alkaloid found in the leaves of the curry tree (Murraya koenigii), a plant widely used in traditional medicine and culinary practices across Asia.[1] In recent years, scientific investigations have unveiled the significant therapeutic potential of this compound, demonstrating its efficacy in various preclinical models. Its diverse biological activities stem from its ability to modulate multiple cellular signaling pathways, making it a compound of great interest for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This guide aims to provide a detailed and structured overview of the current scientific knowledge on the biological activities of this compound.

Anticancer Activity

This compound has demonstrated potent anticancer effects across a variety of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of its potency.

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
Capan-2Pancreatic Cancer3.5[2]
SW1190Pancreatic Cancer3.5[2]
BxPC-3Pancreatic Cancer~10-20[2]
HPAF-IIPancreatic Cancer~30-40[2]
CFPAC-1Pancreatic Cancer~64[2]
MCF-7Breast Cancer14[3]
HeLaCervical Cancer1.98 µg/mL[4]
P388Murine Leukemia5.00 µg/mL[4]
Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by targeting crucial signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to downregulate the phosphorylation of key components of this pathway, leading to the inhibition of cancer cell growth.[2][5]

AKT_mTOR_Pathway This compound This compound pAKT p-AKT This compound->pAKT inhibits AKT AKT AKT->pAKT phosphorylation pmTOR p-mTOR pAKT->pmTOR activates mTOR mTOR mTOR->pmTOR phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation promotes

This compound's Inhibition of the AKT/mTOR Signaling Pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression. This compound has been observed to inhibit the phosphorylation of STAT3, thereby suppressing its downstream gene targets involved in cell proliferation and survival.[2][5]

STAT3_Pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 inhibits STAT3 STAT3 STAT3->pSTAT3 phosphorylation GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->GeneExpression promotes Proliferation Cell Proliferation & Survival GeneExpression->Proliferation

This compound's Suppression of the STAT3 Signaling Pathway.
Experimental Protocols

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for different time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow start Cancer Cells treatment Treat with This compound start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptosis flow->results

Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Effects

Studies in animal models have demonstrated the potent anti-inflammatory effects of this compound.

ModelTreatmentEffectReference(s)
LPS-induced neuroinflammation in mice1 and 2 mg/kg this compound (p.o.)Significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β) and increase in anti-inflammatory cytokines (IL-10, TGF-β1) in the brain.[6]
Carrageenan-induced paw edema in rats-Data not yet fully compiled from search results.-
Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[7]

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active released Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->AntioxidantEnzymes activates GLUT4_Translocation This compound This compound PI3K PI3K This compound->PI3K promotes activation InsulinReceptor Insulin Receptor InsulinReceptor->PI3K activates AKT AKT PI3K->AKT activates GLUT4_vesicles GLUT4 Vesicles AKT->GLUT4_vesicles promotes translocation PlasmaMembrane Plasma Membrane GLUT4_vesicles->PlasmaMembrane GlucoseUptake Increased Glucose Uptake PlasmaMembrane->GlucoseUptake

References

The Anti-Inflammatory Properties of Mahanimbine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms and therapeutic potential of a promising carbazole (B46965) alkaloid.

Introduction

Mahanimbine, a prominent carbazole alkaloid isolated from the leaves of Murraya koenigii (commonly known as the curry tree), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are particularly noteworthy, suggesting its potential as a lead compound for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the current state of research on the anti-inflammatory effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and medicinal chemistry.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vivo and in vitro models. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of its potency across different experimental settings.

Table 1: In Vivo Anti-Inflammatory Effects of this compound
ModelSpeciesTreatmentDosageKey FindingsReference
LPS-Induced NeuroinflammationICR MiceThis compound (p.o.) for 30 days, then LPS (250 µg/kg, i.p.) for 4 days1, 2, and 5 mg/kg IL-1β in brain (pg/mL): 1 mg/kg (0.92 ± 0.05), 2 mg/kg (0.96 ± 0.04) vs. LPS group (1.29 ± 0.10). IL-10 in brain (pg/mL): 1 mg/kg (3.67 ± 0.22), 2 mg/kg (3.5 ± 0.13) vs. LPS group (2.67 ± 0.21). TGF-β1 in brain (pg/mL): 2 mg/kg (2116.5 ± 158.19), 5 mg/kg (2143.69 ± 183.44) vs. LPS group (1344 ± 98.92). Total COX activity in brain (U/mL): 1 mg/kg (3.77 ± 0.09), 2 mg/kg (3.96 ± 0.09), 5 mg/kg (4.62 ± 0.08) vs. LPS group (10.32 ± 0.04).[1]
Aging-Related NeuroinflammationC57BL/6N Male Mice (16 months old)This compound (p.o.) daily for 30 days1 and 2 mg/kg Total COX activity in brain (nmol/min/mL): 1 mg/kg (18.87 ± 0.53) vs. aged control (27.96 ± 0.89). No significant difference at 2 mg/kg.[3]
High-Fat Diet-Induced InflammationMale and Female MiceThis compound daily with HFD for 12 weeks2 and 4 mg/kgAttenuated elevated levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
Carrageenan-Induced Paw EdemaRatsEthanolic extract of M. koenigii leaves (containing this compound)50 mg/kg84.75% inhibition of paw volume at the third hour.[4]
Table 2: In Vitro Anti-Inflammatory Effects of this compound
Cell LineStimulantTreatmentConcentrationKey FindingsReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)This compound for 24 hoursNot specifiedNo significant change in Nitric Oxide (14.06-15.40 μM) or IL-1β (251.0–238 pg/ml) production. TNF-α production (344.4-426.0 pg/ml).[5]

Experimental Protocols

This section outlines the detailed methodologies employed in key studies investigating the anti-inflammatory properties of this compound.

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice [1]

  • Animals: Institute of Cancer Research (ICR) mice.

  • Treatment: Mice were orally administered this compound at doses of 1, 2, and 5 mg/kg body weight daily for 30 days.

  • Induction of Neuroinflammation: Following the 30-day pretreatment period, neuroinflammation was induced by intraperitoneal (i.p.) injection of LPS (250 µg/kg) for 4 consecutive days.

  • Biochemical Analysis: After the treatment period, mice were euthanized, and brain tissues were collected. Brain homogenates were used to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and anti-inflammatory cytokines (IL-10, TGF-β) using specific ELISA kits. Total cyclooxygenase (COX) activity and COX-2 gene expression were also determined.

2. Carrageenan-Induced Paw Edema in Rats [4][6][7]

  • Animals: Wistar rats.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.

  • Treatment: Test compounds, including extracts containing this compound or this compound itself, are typically administered intraperitoneally (i.p.) or orally (p.o.) at specified doses prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

  • Biochemical Analysis: Paw tissue can be collected for the measurement of inflammatory mediators such as myeloperoxidase (MPO), malondialdehyde (MDA), TNF-α, and IL-1β.

In Vitro Models
  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours) before being stimulated with LPS (e.g., 1 µg/mL).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using specific ELISA kits.

  • Cell Viability Assay: The cytotoxicity of this compound on RAW 264.7 cells is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][] This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. Studies suggest that this compound inhibits the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.

NF_kB_Pathway cluster_complex Cytoplasmic Complex cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Degradation of IκBα Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines This compound This compound This compound->IKK Inhibition

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.[13][14][15] The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[14] The activation of these kinases can lead to the production of pro-inflammatory cytokines and enzymes like COX-2. Evidence suggests that this compound can modulate the MAPK pathway, although the specific kinases targeted by this compound require further investigation.

MAPK_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Nucleus Nucleus MAPK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) GeneExpression Gene Expression TranscriptionFactors->GeneExpression Nucleus->TranscriptionFactors InflammatoryMediators Pro-inflammatory Mediators (Cytokines, COX-2) GeneExpression->InflammatoryMediators This compound This compound This compound->MAPKK Inhibition? This compound->MAPK Inhibition?

Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[16] While direct evidence of this compound's effect on the NLRP3 inflammasome is currently lacking, its ability to modulate key inflammatory cytokines suggests that this pathway may be a relevant target. Further research is warranted to explore the potential interaction of this compound with the components of the NLRP3 inflammasome.

NLRP3_Inflammasome_Workflow Signal1 Signal 1 (e.g., LPS via TLR4) NFkB_Activation NF-κB Activation Signal1->NFkB_Activation Pro_IL1b Pro-IL-1β & Pro-IL-18 (inactive) NFkB_Activation->Pro_IL1b Transcription IL1b IL-1β & IL-18 (active) Pro_IL1b->IL1b Cleavage by Caspase-1 Signal2 Signal 2 (e.g., ATP, Nigericin) NLRP3_Inactive NLRP3 (inactive) Signal2->NLRP3_Inactive NLRP3_Active NLRP3 (active) NLRP3_Inactive->NLRP3_Active Activation ASC ASC NLRP3_Active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Cleavage This compound This compound? This compound->NLRP3_Inactive Potential Inhibition

Figure 3: Hypothetical interaction of this compound with the NLRP3 inflammasome pathway.

Conclusion and Future Directions

The existing body of research strongly supports the anti-inflammatory potential of this compound. Its ability to modulate key inflammatory mediators and signaling pathways, as demonstrated in both in vivo and in vitro models, highlights its promise as a therapeutic agent. However, to advance the clinical development of this compound, several areas require further investigation:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways is crucial. Identifying the specific kinases or other proteins that this compound directly interacts with will provide a more complete understanding of its mechanism of action.

  • NLRP3 Inflammasome Investigation: Given the central role of the NLRP3 inflammasome in many inflammatory diseases, future studies should directly investigate the effect of this compound on its activation and assembly.

  • Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Improving its bioavailability through formulation strategies may be necessary for optimal therapeutic efficacy.

  • Preclinical and Clinical Trials: Rigorous preclinical studies in various disease models are required to establish the safety and efficacy of this compound. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with inflammatory conditions.

References

In-Vitro Antioxidant Activity of Mahanimbine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in-vitro antioxidant properties of mahanimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves of Murraya koenigii. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative antioxidant capacity, detailed experimental methodologies, and the underlying signaling pathways of this compound.

Quantitative Antioxidant Activity of this compound

This compound has demonstrated significant antioxidant potential across a variety of in-vitro assays. The following tables summarize the key quantitative data from published literature, providing a comparative analysis of its efficacy in different radical scavenging and reducing power assays.

Assay TypeTest SystemResultReference
DPPH Radical Scavenging 2,2-diphenyl-1-picrylhydrazylIC50: 33.1 µg/mL[1]
Weak radical scavenging activity (18.8%)[2]
ABTS Radical Scavenging 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)TEAC: 927.73 mg TE/g[2]
CUPRAC Assay Cupric Ion Reducing Antioxidant CapacityTEAC: 1649.31 mg TE/g[2]
Lipid Peroxidation Inhibition Linoleic acid/β-carotene bleaching assay70.95% inhibition[2]

IC50: Half-maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents.

Experimental Protocols for In-Vitro Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the key in-vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at 517 nm.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound (dissolved in a suitable solvent)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol (or other suitable solvent)

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well microplate, add a specific volume of the sample or standard to the wells.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Principle: The reduction of the ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • This compound (dissolved in a suitable solvent)

    • Positive control (e.g., Trolox)

    • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and the positive control.

    • Add a small volume of the sample or standard to the wells of a 96-well microplate.

    • Add the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

Superoxide (B77818) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in a PMS-NADH system.

  • Principle: Superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The scavenging of superoxide radicals by an antioxidant prevents this reduction, and the decrease in absorbance is measured.

  • Reagents:

    • Tris-HCl buffer (e.g., 16 mM, pH 8.0)

    • NADH solution

    • NBT solution

    • Phenazine methosulfate (PMS) solution

    • This compound

  • Procedure:

    • Prepare solutions of NADH, NBT, and PMS in the buffer.

    • In a test tube or microplate well, mix the buffer, NADH solution, and NBT solution with different concentrations of this compound.

    • Initiate the reaction by adding the PMS solution.

    • Incubate at room temperature for a specified time (e.g., 5 minutes).

    • Measure the absorbance at 560 nm.

    • Calculate the percentage of superoxide radical scavenging activity.

Hydroxyl Radical Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydroxyl radicals (•OH), typically generated by the Fenton reaction.

  • Principle: Hydroxyl radicals degrade a detector molecule (e.g., deoxyribose). The scavenging of hydroxyl radicals by an antioxidant prevents this degradation, which is measured spectrophotometrically.

  • Reagents:

    • Phosphate buffer (e.g., pH 7.4)

    • FeCl3 or FeSO4 solution

    • EDTA solution

    • Ascorbic acid solution

    • H2O2 solution

    • Deoxyribose solution

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • This compound

  • Procedure:

    • Prepare the reaction mixture containing the buffer, iron salt, EDTA, ascorbic acid, H2O2, and deoxyribose.

    • Add different concentrations of this compound to the reaction mixture.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA and then TBA.

    • Heat the mixture in a boiling water bath and then cool.

    • Measure the absorbance of the resulting pink chromogen at 532 nm.

    • Calculate the percentage of hydroxyl radical scavenging activity.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor like sodium nitroprusside.

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions are quantified using the Griess reagent. The scavenging of nitric oxide by an antioxidant reduces the formation of nitrite.

  • Reagents:

  • Procedure:

    • Mix the sodium nitroprusside solution with different concentrations of this compound.

    • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

    • Add an equal volume of Griess reagent to the incubated solution.

    • Allow the color to develop for a few minutes.

    • Measure the absorbance at 546 nm.

    • Calculate the percentage of nitric oxide scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex, which is measured spectrophotometrically.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ solution (10 mM in 40 mM HCl)

    • FeCl₃·6H₂O solution (20 mM)

    • This compound

    • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanistic Insights

The antioxidant activity of this compound is not solely based on direct radical scavenging but also involves the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense systems.

Nrf2 Signaling Pathway

Evidence suggests that this compound exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

This compound has been shown to upregulate the expression of key antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), through an Nrf2-dependent mechanism.[1] Furthermore, this compound treatment has been associated with increased levels of glutathione (B108866) (GSH), a critical intracellular antioxidant.[3]

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Antioxidant_Genes Antioxidant_Genes ROS ROS Antioxidant_Genes->ROS Neutralization

This compound activates the Nrf2 signaling pathway.
Modulation of AKT/mTOR and STAT3 Signaling

While primarily investigated in the context of its anticancer properties, this compound has been found to modulate the AKT/mTOR and STAT3 signaling pathways. These pathways are intricately linked to cellular processes such as proliferation, survival, and inflammation, which are also influenced by the cellular redox state. Dysregulation of these pathways is often associated with increased oxidative stress. By inhibiting these pathways, this compound may indirectly contribute to a more balanced redox environment within the cell.

Experimental_Workflow Mahanimbine_Prep Mahanimbine_Prep Assay_Execution Assay_Execution Mahanimbine_Prep->Assay_Execution Incubation Incubation Assay_Execution->Incubation Reagent_Prep Reagent_Prep Reagent_Prep->Assay_Execution Control_Prep Control_Prep Control_Prep->Assay_Execution Absorbance Absorbance Incubation->Absorbance Calculation Calculation Absorbance->Calculation IC50 IC50 Calculation->IC50 Comparison Comparison IC50->Comparison

General workflow for in-vitro antioxidant assays.

Conclusion

This compound exhibits a multifaceted in-vitro antioxidant profile, characterized by its ability to directly scavenge free radicals and to modulate key cellular signaling pathways involved in the endogenous antioxidant response. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutic agents targeting oxidative stress-related pathologies. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in in-vivo models. This comprehensive guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antioxidant research and drug discovery.

References

The Occurrence and Quantification of Mahanimbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, relative abundance, and analytical methodologies for the carbazole (B46965) alkaloid, Mahanimbine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to serve as a foundational resource for the study and application of this promising bioactive compound.

Natural Sources of this compound

This compound is a phytochemical primarily isolated from the plant Murraya koenigii, commonly known as the curry leaf tree.[1][2][3] This plant, belonging to the Rutaceae family, is native to India and is widely cultivated in South and Southeast Asia.[4] Various parts of Murraya koenigii, including the leaves, roots, and stems, have been identified as sources of this compound.[5] The leaves, in particular, are considered a rich source of this and other carbazole alkaloids.[6][7]

Abundance of this compound in Murraya koenigii

The concentration of this compound in Murraya koenigii can vary significantly based on factors such as the geographical origin of the plant, the specific part of the plant analyzed, and the extraction method employed. The following tables summarize the quantitative data available in the current literature.

Table 1: this compound Content in Murraya koenigii Leaves from Different Geographical Locations
Geographical OriginPlant PartExtraction SolventAnalytical MethodThis compound ContentReference
Andhra Pradesh, IndiaLeavesEthyl AcetateTLC-Densitometry507.2 µ g/sample [8]
Not SpecifiedLeavesNot SpecifiedHPLC-MS/MS7.22–5.62 mg/kg[9]
Tamil Nadu, IndiaLeavesNot SpecifiedNot Specified4.3% w/w of extract[7]
Various (India)LeavesNot SpecifiedNot Specified0.01–1.67 mg/g[7]
Table 2: Quantification of this compound in Murraya koenigii Extracts
Extraction MethodPlant PartSolventAnalytical MethodThis compound ContentReference
Not SpecifiedLeavesNot SpecifiedRP-HPLC4.32 ± 0.81% w/w[10]

Experimental Protocols

The extraction, isolation, and quantification of this compound from Murraya koenigii involve several established laboratory techniques. The following sections detail the common methodologies cited in scientific research.

Extraction Methodologies

3.1.1 Soxhlet-Assisted Extraction (SAE)

Soxhlet extraction is a conventional and widely used method for the extraction of phytochemicals.

  • Procedure:

    • 10 g of dried and powdered Murraya koenigii leaves are placed in a thimble.

    • The thimble is placed in a Soxhlet apparatus.

    • The extraction is carried out with 90% ethanol (B145695) for 8 hours.

    • The resulting extract is collected, filtered, and then analyzed for this compound content.

3.1.2 Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more modern and efficient technique that utilizes ultrasonic waves to enhance extraction.

  • Procedure:

    • 10 g of powdered Murraya koenigii leaves are placed in a beaker.

    • A suitable extraction solvent is added at a 1:10 solid-to-solvent ratio.

    • The mixture is sonicated in an ultrasonic bath for a predetermined time (e.g., 15 minutes).

    • The solution is then filtered, and the filtrate is collected for analysis.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

G plant_material Murraya koenigii Plant Material (Leaves, Stems, or Roots) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Soxhlet, Maceration) drying->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fraction Enriched Fraction partitioning->fraction chromatography Column Chromatography (Silica Gel) fraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound G This compound This compound AKT AKT This compound->AKT inhibits mTOR mTOR This compound->mTOR inhibits STAT3 STAT3 This compound->STAT3 inhibits Apoptosis Apoptosis This compound->Apoptosis induces AKT->mTOR AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation

References

Mahanimbine: A Technical Guide to its Traditional Ayurvedic Uses and Modern Scientific Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine, a prominent carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (L.) Spreng, commonly known as the curry tree, holds a significant place in traditional Ayurvedic medicine. In Ayurveda, the plant is referred to as 'Krishnanimba' and has been utilized for centuries to treat a wide array of ailments.[1] While traditional knowledge attributes therapeutic properties to the whole plant, modern research has increasingly focused on isolating and characterizing its bioactive constituents, such as this compound, to validate and understand the mechanisms behind its ethnobotanical uses. This technical guide provides an in-depth overview of the traditional Ayurvedic applications of Murraya koenigii and the associated scientific evidence for the therapeutic potential of its key alkaloid, this compound. The content herein is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways to facilitate further investigation and therapeutic innovation.

Traditional Uses in Ayurvedic Medicine

In the Ayurvedic system of medicine, various parts of the Murraya koenigii tree, including the leaves, roots, bark, and fruits, are used for their medicinal properties. The leaves, which are a rich source of this compound, are particularly valued.

Key Traditional Applications:

  • Digestive Ailments: The leaves are traditionally used as a stomachic, carminative, and antiemetic. They are employed to improve appetite and digestion, and to treat conditions like diarrhea, dysentery, and flatulence.[2][3]

  • Metabolic Disorders: Murraya koenigii leaves are widely used in the traditional management of diabetes.[3][4][5] Ayurvedic practitioners have long recommended their consumption to regulate blood sugar levels.

  • Inflammatory Conditions: The plant is used to alleviate inflammation, itching, and body aches.[1][4][6] The roots and leaves are prepared in various forms to be applied externally or taken internally for their anti-inflammatory effects.

  • Wound Healing and Skin Conditions: External applications of leaf extracts are used for bruises, eruptions, and to promote the healing of fresh cuts.[2][4]

  • Hair Care: A well-known traditional use is as a hair tonic to stimulate hair growth and maintain natural hair color.

  • Other Uses: The plant has also been traditionally used as a febrifuge (to reduce fever), an analgesic (pain reliever), and for treating piles and snakebites.[1][2][7]

Quantitative Data on this compound and its Bioactivities

Modern scientific investigations have sought to quantify the concentration of this compound in Murraya koenigii and evaluate its potency in various experimental models that align with its traditional uses.

Table 1: this compound Content in Murraya koenigii Leaves
Geographic LocationAltitude (meters)This compound Content (µg/g of dry leaf)Reference
Andhra Pradesh-507.2 (in ethyl acetate (B1210297) extract)[8]
Nagaland140017.09 - 21.09[9]
Arunachal Pradesh70013.76 - 16.76[9]
Kolkata99.71 - 10.89[9]
Table 2: In Vivo Anti-Diabetic and Anti-Hyperlipidemic Activity of this compound
Experimental ModelAnimalDosageDurationKey FindingsReference
Streptozotocin-induced diabetic ratsWistar rats50 mg/kg (i.p.)30 days (single weekly dose)Significant reduction in fasting blood glucose, total cholesterol, triglycerides, LDL, and VLDL. Significant increase in HDL.[3][10][11]
Streptozotocin-induced diabetic ratsWistar rats100 mg/kg (i.p.)30 days (single weekly dose)Significant reduction in fasting blood glucose, total cholesterol, triglycerides, LDL, and VLDL. Significant increase in HDL.[3][10][11]
High-fat diet-induced obese miceMale mice2 mg/kg and 4 mg/kg (daily)12 weeksPrevented hyperlipidemia and fat accumulation. Improved glucose clearance and upregulated insulin-responsive genes.[12][13]
Table 3: In Vitro Bioactivities of this compound
AssayCell Line / EnzymeConcentrationKey FindingsReference
Glucose Utilization3T3-L1 adipocytes1 mMGlucose utilization was almost equivalent to the positive control (1 µM insulin).[4][6][14]
α-Amylase InhibitionPorcine pancreatic α-amylase-Appreciable inhibitory effect.[3][10]
α-Glucosidase InhibitionYeast α-glucosidase-Weak inhibitory effect compared to acarbose.[3][10]
Cytotoxicity (Anti-cancer)Capan-2 and SW1190 (Pancreatic cancer)IC50: 3.5 µMInhibition of cell proliferation.[1][15]
Cytotoxicity (Anti-cancer)A549 (Lung cancer)-Restrained cell growth by activating intrinsic apoptotic pathways.[7]
Cytotoxicity (Anti-cancer)MCF-7 (Breast cancer)IC50: 14 µMInduced apoptosis.[16][17][18]

Detailed Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Murraya koenigii Leaves

This protocol is based on methodologies described in the literature for the efficient extraction and isolation of carbazole alkaloids.[19][20][21][22]

  • Preparation of Plant Material:

    • Collect fresh leaves of Murraya koenigii and wash them thoroughly.

    • Shade-dry the leaves until brittle.

    • Grind the dried leaves into a fine powder and sieve through a 100 ASTM mesh.

    • Store the powdered material in an airtight container in a cool, dark place.

  • Soxhlet Extraction:

    • Place 100 g of the dried leaf powder into a thimble.

    • Perform continuous hot percolation in a Soxhlet apparatus with petroleum ether (60-80°C) for 6-8 hours to defat the material.

    • Discard the petroleum ether extract. Air-dry the defatted plant material.

    • Subsequently, extract the defatted powder with 95% ethanol (B145695) for 8-10 hours or until the eluting solvent is colorless.

  • Acid-Base Partitioning for Alkaloid Isolation:

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

    • Digest the residue with 5% hydrochloric acid (HCl) and filter. The alkaloids will form water-soluble salts in the acidic aqueous phase.

    • Wash the acidic solution with dichloromethane (B109758) to remove neutral and acidic impurities. Discard the organic layer.

    • Adjust the pH of the acidic aqueous solution to ~9-10 with ammonium (B1175870) hydroxide (B78521) to precipitate the free alkaloids.

    • Extract the basified solution multiple times with chloroform (B151607).

    • Pool the chloroform layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

    • Concentrate the chloroform extract under reduced pressure to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:chloroform (1:1).

    • Combine fractions showing a prominent spot corresponding to this compound.

    • Further purify the combined fractions by recrystallization or preparative TLC to obtain pure this compound.

Protocol 2: Induction of Diabetes in Rats using Streptozotocin (STZ)

This protocol is a standard method for inducing Type 1 diabetes in rodent models to test anti-diabetic agents like this compound.[3][23][24][25][26][27]

  • Animal Handling:

    • Use adult male Wistar rats (150-200 g).

    • Acclimatize the animals for at least one week with standard pellet diet and water ad libitum.

    • Fast the rats overnight before STZ injection.

  • Preparation and Administration of STZ:

    • Prepare a fresh solution of STZ in 0.1 M cold citrate (B86180) buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 45-60 mg/kg body weight.

  • Confirmation of Diabetes:

    • After 72 hours of STZ injection, collect blood from the tail vein.

    • Measure blood glucose levels using a glucometer.

    • Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.

  • Experimental Groups and Treatment:

    • Divide the diabetic animals into groups:

      • Group I: Normal control (non-diabetic, vehicle-treated).

      • Group II: Diabetic control (diabetic, vehicle-treated).

      • Group III: Diabetic + this compound (e.g., 50 mg/kg).

      • Group IV: Diabetic + this compound (e.g., 100 mg/kg).

      • Group V: Diabetic + Glibenclamide (standard drug).

    • Administer the respective treatments (e.g., once weekly for 30 days) and monitor blood glucose and lipid profiles at regular intervals.

Protocol 3: In Vitro Glucose Utilization Assay in 3T3-L1 Adipocytes

This assay is used to assess the direct effect of a compound on glucose uptake in insulin-sensitive cells.[4][6][9][14]

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin (B600854), dexamethasone, and IBMX.

  • Glucose Utilization Assay:

    • Seed mature 3T3-L1 adipocytes in a 96-well plate.

    • Wash the cells with Krebs-Ringer phosphate (B84403) buffer.

    • Treat the cells with various concentrations of this compound (e.g., 25 µM to 1 mM) in the presence of 2-deoxy-D-[³H]glucose for a defined period (e.g., 1 hour). Use insulin (e.g., 1 µM) as a positive control.

    • Terminate the glucose uptake by washing the cells with ice-cold PBS.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the glucose utilization as a percentage of the untreated control.

Signaling Pathways and Molecular Mechanisms

This compound exerts its therapeutic effects by modulating key signaling pathways involved in cell survival, apoptosis, and metabolism.

Anti-Cancer Activity: Apoptosis Induction in Pancreatic Cancer Cells

This compound has been shown to induce apoptosis in pancreatic cancer cells by inhibiting pro-survival pathways like AKT/mTOR and STAT3.[1][15]

Mahanimbine_Apoptosis_Pancreatic_Cancer This compound This compound pAKT p-AKT This compound->pAKT Inhibits pmTOR p-mTOR This compound->pmTOR Inhibits pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates AKT AKT AKT->pAKT pAKT->pmTOR mTOR mTOR mTOR->pmTOR STAT3 STAT3 STAT3->pSTAT3 pSTAT3->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis

Caption: this compound-induced apoptosis in pancreatic cancer cells.

Anti-Cancer Activity: Intrinsic Apoptotic Pathway in Breast Cancer Cells

In breast cancer cells, this compound induces apoptosis through the mitochondrial (intrinsic) pathway, characterized by the generation of reactive oxygen species (ROS) and activation of caspases.[16][17]

Mahanimbine_Intrinsic_Apoptosis This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mito Mitochondrion ROS->Mito CytoC Cytochrome c release Mito->CytoC Bcl2->Mito Inhibits permeability Bax->Mito Promotes permeability Casp9 Caspase-9 CytoC->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound's role in the intrinsic apoptotic pathway.

Experimental Workflow: Bioactivity-Guided Isolation

The identification of this compound as a key anxiolytic component of Murraya koenigii is an example of a bioactivity-guided isolation workflow.[13][22]

Bioactivity_Guided_Isolation Plant Murraya koenigii Leaves Extract Crude Hydroalcoholic Extract Plant->Extract Assay1 Anxiety Assay (Elevated Plus Maze) Extract->Assay1 Fractionation Solvent Partitioning Assay1->Fractionation Active Fractions Pet Ether Chloroform Ethyl Acetate Butanol Fractionation->Fractions Assay2 Anxiety Assay on Fractions Fractions->Assay2 ActiveFraction Bioactive Fraction (Ethyl Acetate) Assay2->ActiveFraction Identified Chromatography Column Chromatography ActiveFraction->Chromatography PureCompound Pure Compound (this compound) Chromatography->PureCompound

Caption: Workflow for bioactivity-guided isolation of this compound.

Conclusion

The traditional use of Murraya koenigii in Ayurvedic medicine for conditions such as diabetes, inflammation, and digestive issues is strongly supported by modern scientific research focused on its primary carbazole alkaloid, this compound. The quantitative data from in vivo and in vitro studies demonstrate this compound's potent anti-diabetic, anti-hyperlipidemic, and anti-cancer properties. The elucidation of its molecular mechanisms, particularly its ability to modulate critical signaling pathways like AKT/mTOR and induce apoptosis, provides a solid foundation for its development as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the potential of this compound. Continued research, focusing on clinical validation, bioavailability, and dosage optimization, is crucial to translate the rich traditional knowledge of this medicinal plant into novel, evidence-based therapies for a range of metabolic and proliferative diseases.

References

Methodological & Application

Application Notes & Protocols: Quantification of Mahanimbine in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine, a carbazole (B46965) alkaloid primarily isolated from the leaves of Murraya koenigii (curry tree), has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-diabetic, and neuroprotective properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including comprehensive experimental protocols and validated performance data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound analysis.

Table 1: Chromatographic Conditions and Performance Data

ParameterMethod 1Method 2
HPLC System Agilent 1260 InfinityNot Specified
Column Agilent ZORBAX Bonus RP C18 (250x4.6 mm, 5µ)[1]Reverse-Phase C18
Mobile Phase Methanol (B129727): 0.1% Triethylamine (93:07 v/v)[1]Methanol: Water (80:20 v/v)[2]
Flow Rate 1.2 mL/min[1]1.0 mL/min[2]
Detection Wavelength 254 nm[1]254 nm[2]
Column Temperature 25°C[1]Not Specified
Retention Time (min) 4.705[1]Not Specified
Linearity Range 4 - 24 ng/mL[1]Not Specified
Correlation Coefficient (R²) 0.999[1]Not Specified
LOD 0.02044 ng/mL[1]Not Specified
LOQ 0.06194 ng/mL[1]Not Specified
Accuracy (% Recovery) Within acceptable limits[1]Not Specified
Precision (%RSD) Within acceptable limits[1]Not Specified

Table 2: Reported Quantitative Data for this compound and Related Compounds

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Reference
This compound10.40 ± 0.951.676.31[3]
Mahanine6.26 ± 0.6629.3081.12[3]

Experimental Protocols

Sample Preparation from Plant Material (Murraya koenigii leaves)

Several methods can be employed for the extraction of this compound from plant materials. The choice of method may influence the extraction efficiency.

a) Soxhlet Assisted Extraction (SAE):

  • Place 10 g of powdered Murraya koenigii leaves into a thimble.

  • Position the thimble in a Soxhlet apparatus.

  • Extract with 90% ethanol (B145695) for 8 hours.[1]

  • Collect the extract, filter, and concentrate it under reduced pressure.

  • Redissolve the dried extract in HPLC grade methanol for analysis.

b) Ultrasound Assisted Extraction (UAE):

  • Weigh 10 g of powdered Murraya koenigii leaves and place it in a beaker.

  • Add a suitable volume of extraction solvent (e.g., methanol).

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.[1]

  • Filter the solution to separate the extract from the plant debris.

  • The filtered extract can then be directly analyzed by HPLC or after appropriate dilution.

c) Accelerated Solvent Extraction (ASE):

  • Mix 5 g of powdered plant material with a suitable amount of diatomaceous earth.

  • Load the mixture into the stainless steel cells of an Accelerated Solvent Extractor.[1]

  • Perform the extraction according to the instrument's operational parameters (solvent, temperature, pressure, and time).

  • Collect the resulting extract for HPLC analysis.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of HPLC grade methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations within the desired calibration range (e.g., 4, 8, 12, 16, 20, and 24 ng/mL).[1]

HPLC Method Protocol
  • Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol and 0.1% Triethylamine (93:07 v/v). Degas the mobile phase for 10 minutes using ultrasonication and filter it through a 0.22 µm membrane filter.[1]

  • Instrument Setup:

    • Set the HPLC system with an Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µ).

    • Set the column temperature to 25°C.[1]

    • Set the flow rate to 1.2 mL/min.[1]

    • Set the UV detector to a wavelength of 254 nm.[1]

  • Chromatographic Run:

    • Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Murraya koenigii leaves) extraction Extraction (SAE, UAE, or ASE) plant_material->extraction filtration Filtration extraction->filtration sample_solution Sample Solution for Injection filtration->sample_solution hplc_system HPLC System (Pump, Injector, Column, Detector) sample_solution->hplc_system mahanimbine_std This compound Standard stock_solution Stock Solution (1 mg/mL) mahanimbine_std->stock_solution working_standards Working Standard Solutions stock_solution->working_standards working_standards->hplc_system chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection (254 nm) chromatography->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration_curve Calibration Curve Construction chromatogram->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

This compound's Putative Signaling Pathway in Cancer Cells

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][3]

Mahanimbine_Pathway cluster_akt_mtor AKT/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Induction This compound This compound AKT AKT This compound->AKT STAT3 STAT3 This compound->STAT3 Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation STAT3->Cell_Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

Caption: this compound's inhibitory effects on cancer cell signaling.

References

Protocol for Mahanimbine-Induced Apoptosis Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Investigating Mahanimbine-Induced Apoptosis in Cancer Cells

For Research Use Only.

Introduction

This compound, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has garnered significant interest in oncology research due to its demonstrated anticancer properties.[1][2][3] It has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic, breast, and lung cancer, primarily through the induction of apoptosis (programmed cell death).[1][2][4] The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway, characterized by the disruption of mitochondrial membrane potential, regulation of the Bax/Bcl-2 protein ratio, and subsequent activation of executioner caspases.[2][5][6] Additionally, this compound has been observed to modulate pro-survival signaling pathways such as AKT/mTOR and STAT3.[1][3]

This document provides a comprehensive set of protocols for researchers to effectively assess the pro-apoptotic potential of this compound in cancer cell lines. The methodologies detailed herein cover the quantification of apoptotic cells, measurement of key biochemical markers of apoptosis, and analysis of pivotal signaling proteins.

Data Presentation: Summary of this compound's Efficacy

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Citation
Capan-2Pancreatic Cancer3.5[1][3][7]
SW1190Pancreatic Cancer3.5[1][3][7]
BxPC3Pancreatic Cancer64[1]
CFPAC1Pancreatic Cancer-[4]
HPAFIIPancreatic Cancer-[4]
MCF-7Breast Cancer14[2][6]
MDA-MB-231Breast Cancer21.5[2]
A549Lung Cancer-[4]
Hs172.TBladder Cancer32.5

Table 2: Quantitative Analysis of this compound-Induced Apoptosis

Cancer Cell LineThis compound Concentration (µM)AssayResult (% Apoptotic Cells)Citation
Capan-27Annexin V/PI56.3 (vs. 6.2 in control)[1]
SW11907Annexin V/PI73.0 (vs. 7.0 in control)[1]
Hs172.T100AO/EB Staining~75 (vs. 5.2 in control)[4]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression and Caspase Activity

Cancer Cell LineThis compound Concentration (µM)ParameterFold Change/EffectCitation
Capan-2 & SW1190Not SpecifiedBax/Bcl-2 RatioUpregulation of Bax, Downregulation of Bcl-2[1]
MCF-714Bax mRNA~3-fold increase at 48h[5]
MCF-714Bcl-2 mRNA~1.5-fold decrease at 48h[5]
MCF-714Caspase-3/7 ActivitySignificantly enhanced at 24h and 48h[2]
MCF-714Caspase-9 ActivitySignificantly enhanced at 24h and 48h[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in this compound-induced apoptosis and the general experimental workflow for its assessment.

G This compound This compound ROS ↑ ROS Production This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Akt_mTOR ↓ Akt/mTOR Pathway This compound->Akt_mTOR STAT3 ↓ STAT3 Pathway This compound->STAT3 Mitochondrion Mitochondrion ROS->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

G cluster_assays Apoptosis Assays start Cancer Cell Culture treatment This compound Treatment (Dose- and Time-course) start->treatment harvest Cell Harvesting treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin mmp Mitochondrial Membrane Potential Assay (JC-1) harvest->mmp caspase Caspase Activity Assay (Colorimetric/Luminescent) harvest->caspase western Western Blotting (Bax, Bcl-2, etc.) harvest->western analysis Data Analysis & Interpretation annexin->analysis mmp->analysis caspase->analysis western->analysis

Caption: General workflow for apoptosis assays.

Experimental Protocols

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay quantitatively determines the percentage of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 3.5, 7, 14 µM) for a specified duration (e.g., 24 or 48 hours).[1][2] Include a vehicle control (DMSO).

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, then detach using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cell suspension directly.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

    • Interpretation:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of mitochondrial membrane potential, an early event in apoptosis, using the fluorescent dye JC-1.

Materials:

  • This compound

  • Cancer cells

  • Complete cell culture medium

  • MitoProbe™ JC-1 Assay Kit or equivalent (containing JC-1 dye and CCCP as a positive control)

  • DMSO

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in Protocol 1.

    • For a positive control, treat a separate sample with 50 µM CCCP for 5-10 minutes.[4]

  • JC-1 Staining:

    • Prepare a 2 µM working solution of JC-1 in warm cell culture medium.[4][9]

    • Harvest and wash the cells as described in Protocol 1.

    • Resuspend the cell pellet in 1 mL of the warm medium containing 2 µM JC-1.

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes.[4][9]

  • Analysis:

    • Flow Cytometry:

      • Wash the cells once with 2 mL of warm PBS and centrifuge.

      • Resuspend the cell pellet in 500 µL of PBS.

      • Analyze immediately on a flow cytometer, detecting green fluorescence (emission ~529 nm) and red fluorescence (emission ~590 nm).

    • Fluorescence Microscopy:

      • After incubation with JC-1, wash the cells and resuspend in assay buffer.

      • Place the cell suspension on a glass slide and observe under a fluorescence microscope using appropriate filters.

    • Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization. Healthy cells exhibit red fluorescence (J-aggregates), while apoptotic cells show green fluorescence (JC-1 monomers).[10]

Protocol 3: Caspase-3/7 Activity Assay (Colorimetric)

This assay quantifies the activity of executioner caspases-3 and -7, which are activated during apoptosis.

Materials:

  • This compound

  • Cancer cells

  • Complete cell culture medium

  • Colorimetric Caspase-3/7 Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • Cell Lysate Preparation:

    • After treatment, centrifuge the plate (if suspension cells) and remove the medium.

    • Wash cells with PBS.

    • Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

    • Centrifuge the plate at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.

  • Enzymatic Reaction:

    • Add 50 µL of 2X Reaction Buffer (with DTT) to each well containing the cell lysate.

    • Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the caspase-3/7 activity. Normalize the results to the protein concentration of the lysates if desired.

Protocol 4: Western Blotting for Bax and Bcl-2

This protocol allows for the semi-quantitative analysis of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • This compound-treated and control cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Bax and anti-Bcl-2, typically diluted 1:1000 in blocking buffer) overnight at 4°C.[11]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using image analysis software.

    • Normalize the band intensity of Bax and Bcl-2 to the loading control (β-actin).

    • Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential. An increased ratio is indicative of apoptosis.[12]

References

Application Notes and Protocols for In Vivo Animal Models Studying Mahanimbine's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo animal models utilized to investigate the therapeutic efficacy of Mahanimbine, a carbazole (B46965) alkaloid derived from Murraya koenigii. The protocols detailed below are intended to serve as a guide for researchers aiming to replicate or build upon existing studies in the fields of diabetes, neuroprotection, and oncology.

Anti-Diabetic and Hypolipidemic Effects of this compound in a Streptozotocin-Induced Diabetic Rat Model

This model is designed to evaluate the potential of this compound in managing hyperglycemia and dyslipidemia, common complications of diabetes mellitus.

Data Presentation
ParameterDiabetic ControlThis compound (50 mg/kg)This compound (100 mg/kg)Glibenclamide (0.5 mg/kg)
Fasting Blood Sugar Significantly ElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Total Cholesterol Significantly ElevatedSignificantly ReducedSignificantly Reduced-
Triglycerides Significantly ElevatedSignificantly ReducedSignificantly Reduced-
Low-Density Lipoprotein (LDL) Significantly ElevatedSignificantly ReducedSignificantly Reduced-
Very Low-Density Lipoprotein (VLDL) Significantly ElevatedSignificantly ReducedSignificantly Reduced-
High-Density Lipoprotein (HDL) Significantly ReducedSignificantly IncreasedSignificantly Increased-

Note: The table summarizes the reported effects of this compound in streptozotocin-induced diabetic rats.[1][2]

Experimental Protocol

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 150-200 g

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 45 mg/kg body weight, dissolved in freshly prepared citrate (B86180) buffer (0.1 M, pH 4.5).[1][2] Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection; rats with glucose levels above 250 mg/dL are considered diabetic.

2. Experimental Groups:

  • Group I (Normal Control): Healthy rats receiving the vehicle (0.3% w/v sodium carboxymethyl cellulose).[1][2]

  • Group II (Diabetic Control): Diabetic rats receiving the vehicle.[1]

  • Group III (this compound 50 mg/kg): Diabetic rats receiving this compound (50 mg/kg, i.p.) once a week.[1]

  • Group IV (this compound 100 mg/kg): Diabetic rats receiving this compound (100 mg/kg, i.p.) once a week.[1]

  • Group V (Positive Control): Diabetic rats receiving Glibenclamide (0.5 mg/kg, i.p.) once a week.[1]

3. Treatment:

  • Duration: 30 days.[1][2]

  • Route of Administration: Intraperitoneal (i.p.).[1][2]

4. Outcome Measures:

  • Fasting Blood Glucose: Measured at regular intervals throughout the study.

  • Serum Lipid Profile: At the end of the treatment period, blood is collected to measure total cholesterol, triglycerides, LDL, VLDL, and HDL levels.[1][2]

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Grouping and Treatment (30 Days) cluster_2 Outcome Assessment Male Wistar Rats (150-200g) Male Wistar Rats (150-200g) Induction of Diabetes\n(STZ, 45 mg/kg, i.p.) Induction of Diabetes (STZ, 45 mg/kg, i.p.) Male Wistar Rats (150-200g)->Induction of Diabetes\n(STZ, 45 mg/kg, i.p.) Confirmation of Diabetes\n(FBG > 250 mg/dL) Confirmation of Diabetes (FBG > 250 mg/dL) Induction of Diabetes\n(STZ, 45 mg/kg, i.p.)->Confirmation of Diabetes\n(FBG > 250 mg/dL) Diabetic Rats Diabetic Rats Confirmation of Diabetes\n(FBG > 250 mg/dL)->Diabetic Rats Group I (Normal Control) Group I (Normal Control) Diabetic Rats->Group I (Normal Control) Group II (Diabetic Control) Group II (Diabetic Control) Diabetic Rats->Group II (Diabetic Control) Group III (this compound 50 mg/kg) Group III (this compound 50 mg/kg) Diabetic Rats->Group III (this compound 50 mg/kg) Group IV (this compound 100 mg/kg) Group IV (this compound 100 mg/kg) Diabetic Rats->Group IV (this compound 100 mg/kg) Group V (Glibenclamide 0.5 mg/kg) Group V (Glibenclamide 0.5 mg/kg) Diabetic Rats->Group V (Glibenclamide 0.5 mg/kg) Treatment Treatment Group V (Glibenclamide 0.5 mg/kg)->Treatment Fasting Blood Glucose Monitoring Fasting Blood Glucose Monitoring Treatment->Fasting Blood Glucose Monitoring Serum Lipid Profile Analysis\n(TC, TG, LDL, VLDL, HDL) Serum Lipid Profile Analysis (TC, TG, LDL, VLDL, HDL) Fasting Blood Glucose Monitoring->Serum Lipid Profile Analysis\n(TC, TG, LDL, VLDL, HDL)

Caption: Workflow for the STZ-induced diabetic rat model.

Neuroprotective Effects of this compound in a Lipopolysaccharide-Induced Neuroinflammation Mouse Model

This model is employed to assess this compound's ability to mitigate neuroinflammation and associated cognitive deficits, relevant to neurodegenerative diseases like Alzheimer's.

Data Presentation
ParameterLPS-Induced ControlThis compound (1 mg/kg)This compound (2 mg/kg)This compound (5 mg/kg)
Acetylcholine (ACh) Level Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Acetylcholinesterase (AChE) Activity Significantly IncreasedSignificantly InhibitedSignificantly InhibitedNo Significant Difference
Amyloid-beta (Aβ) 1-40 Level Significantly ElevatedSignificantly AttenuatedSignificantly AttenuatedSignificantly Attenuated
Amyloid-beta (Aβ) 1-42 Level Significantly ElevatedNo Significant DifferenceNo Significant DifferenceNo Significant Difference
TNF-α (Pro-inflammatory) Significantly IncreasedSignificantly Inhibited--
IL-1β (Pro-inflammatory) Significantly IncreasedSignificantly Inhibited--
IL-10 (Anti-inflammatory) Significantly DecreasedSignificantly Upregulated--
TGF-β (Anti-inflammatory) Significantly DecreasedSignificantly Upregulated--
Total COX Activity Significantly IncreasedSignificantly Inhibited--
COX-2 Gene Expression Significantly IncreasedSignificantly Inhibited--

Note: This table summarizes the neuroprotective effects of this compound in an LPS-induced neuroinflammation mouse model.[3]

Experimental Protocol

1. Animal Model:

  • Species: Institute of Cancer Research (ICR) mice.[3]

  • Induction of Neuroinflammation: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 250 µg/kg for 4 consecutive days.[3]

2. Experimental Groups:

  • Control Group: Mice receiving vehicle.

  • LPS-Induced Group: Mice receiving LPS and vehicle.

  • This compound Groups: Mice pre-treated with this compound (1, 2, and 5 mg/kg, p.o.) for 30 days, followed by LPS administration for 4 days.[3]

3. Treatment:

  • Pre-treatment Duration: 30 days.[3]

  • Route of Administration: Oral (p.o.).[3]

4. Outcome Measures:

  • Behavioral Assessment: Morris Water Maze (MWM) test to evaluate spatial learning and memory (escape latency and distance).[3]

  • Biochemical Analysis (Brain Homogenate):

    • Cholinergic system markers: Acetylcholine (ACh) levels and Acetylcholinesterase (AChE) activity.[3]

    • Amyloidogenesis markers: Amyloid-beta (Aβ) 1-40 and 1-42 levels.[3]

    • Neuroinflammation markers: Pro-inflammatory cytokines (TNF-α, IL-1β), anti-inflammatory cytokines (IL-10, TGF-β), total cyclooxygenase (COX) activity, and COX-2 gene expression.[3]

Signaling Pathway

G cluster_0 Neuroinflammation Cascade cluster_1 Neuroprotective Effects LPS Lipopolysaccharide (LPS) Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) LPS->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) COX-2 Expression COX-2 Expression LPS->COX-2 Expression Amyloidogenesis\n(Aβ1-40) Amyloidogenesis (Aβ1-40) LPS->Amyloidogenesis\n(Aβ1-40) Cholinergic Dysfunction\n(↓ACh, ↑AChE) Cholinergic Dysfunction (↓ACh, ↑AChE) LPS->Cholinergic Dysfunction\n(↓ACh, ↑AChE) This compound This compound This compound->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Inhibits This compound->COX-2 Expression Inhibits This compound->Amyloidogenesis\n(Aβ1-40) Inhibits This compound->Cholinergic Dysfunction\n(↓ACh, ↑AChE) Reverses Anti-inflammatory Cytokines\n(IL-10, TGF-β) Anti-inflammatory Cytokines (IL-10, TGF-β) This compound->Anti-inflammatory Cytokines\n(IL-10, TGF-β) Upregulates G cluster_0 Cancer Cell Proliferation & Survival Pathways cluster_1 Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Intrinsic Apoptosis Intrinsic Apoptosis This compound->Intrinsic Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival STAT3->Cell Proliferation & Survival

References

Application Notes and Protocols for the Extraction and Purification of Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting and purifying Mahanimbine, a carbazole (B46965) alkaloid from Murraya koenigii (curry leaf tree), which has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3] Detailed protocols for various extraction and purification methods are presented, along with quantitative data to aid in the selection of the most suitable technique for specific research and development needs.

Data Presentation: Comparison of Extraction Techniques

The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different extraction methodologies.

Table 1: Comparison of Crude Extract Yield from Murraya koenigii Leaves Using Different Solvents

SolventPercentage Yield of Crude Extract (%)Reference
Methanol (B129727)5.70[3]
Water4.08[3]
Ethanol (B145695)3.58[3]
Chloroform1.27[3]

Table 2: Comparison of Mahanine-Enriched Fraction (MEF) Yield and this compound Content Using Different Maceration and Fractionation Methods

MethodMaceration SolventFractionation SolventYield of MEF (%)This compound Content in MEF (%)Reference
Method 1EthanolEthyl Acetate (B1210297)7.839.8[4]
Method 2Ethanol:Water (95:5)Ethyl Acetate7.345.0[4]
Method 3Ethanol:Water (95:5)Ethyl Acetate6.544.6[4]
Method 4Ethanol:Water (90:10)Ethyl Acetate6.543.3[4]
Method 5Ethanol:Water (80:20)Ethyl Acetate5.842.2[4]

Experimental Protocols

This section provides detailed step-by-step protocols for the most common methods used in the extraction and purification of this compound.

Protocol 1: Soxhlet-Assisted Extraction (SAE)

Soxhlet extraction is a continuous extraction method suitable for the exhaustive extraction of thermally stable compounds like this compound.[1]

Materials and Equipment:

  • Dried and powdered Murraya koenigii leaves

  • Soxhlet apparatus (round-bottom flask, extractor, condenser)

  • Heating mantle

  • Cellulose (B213188) thimble

  • Ethanol (90% or 95%)[3][5]

  • Rotary evaporator

Procedure:

  • Place 10 g of finely powdered Murraya koenigii leaves into a cellulose thimble.[5]

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 90% ethanol to about two-thirds of its volume.[5]

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

  • Allow the extraction to proceed for 8 hours, or until the solvent in the extractor becomes colorless.[3][5]

  • After extraction, cool the apparatus and collect the ethanolic extract from the round-bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[5]

Materials and Equipment:

  • Dried and powdered Murraya koenigii leaves

  • Ultrasonic bath

  • Beaker

  • Methanol[5]

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Murraya koenigii leaves and place them in a beaker.[5]

  • Add 100 mL of methanol (1:10 solid-to-solvent ratio).[5]

  • Place the beaker in an ultrasonic bath and sonicate for 15 minutes.[5]

  • After sonication, filter the solution to separate the extract from the plant material.

  • Collect the filtrate and concentrate it using a rotary evaporator to yield the crude extract.

Protocol 3: Purification by Silica (B1680970) Gel Column Chromatography

Column chromatography is a fundamental technique for separating and purifying individual compounds from a crude extract based on their differential adsorption to a stationary phase.[1][6]

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (100-200 mesh)

  • Glass column

  • Elution solvents (e.g., petroleum ether, chloroform, ethyl acetate)[6][7]

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether) and pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent. Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.[1]

  • Elution: Begin elution with a non-polar solvent such as 100% petroleum ether.[7] Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate or chloroform.[6][7]

  • Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each) in labeled collection tubes.

  • TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 8:2).[3]

  • Visualize the spots under a UV lamp at 254 nm.[1]

  • Pooling and Concentration: Combine the fractions that show a single spot with the same retention factor (Rf) corresponding to this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification

HPLC is a highly sensitive and reproducible technique for determining the purity and quantifying the amount of this compound in an extract.[5]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., Agilent ZORBAX Bonus RP C18, 250x4.6 mm, 5µ)[5]

  • This compound standard

  • HPLC-grade methanol and triethylamine[5]

  • Syringe filters (0.22 µm or 0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Methanol: 0.1% Triethylamine (93:07 v/v)[5]

  • Flow Rate: 1.2 mL/min[5]

  • Column Temperature: 25°C[5]

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it by ultrasonication for 10 minutes. Filter the mobile phase through a 0.22 µm filter.[5]

  • Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol. From this, prepare a series of working standard solutions of known concentrations (e.g., 4, 8, 12, 16, 20, and 24 ng/mL) for calibration.[5]

  • Sample Preparation: Dissolve the extracted and purified this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The retention time for this compound is approximately 4.7 minutes under these conditions.[5]

Visualization of Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Murraya koenigii Leaves soxhlet Soxhlet Extraction (Ethanol) plant_material->soxhlet uae Ultrasound-Assisted Extraction (Methanol) plant_material->uae maceration Maceration (Ethanol/Water mixtures) plant_material->maceration crude_extract Crude Extract soxhlet->crude_extract uae->crude_extract maceration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled this compound Fractions tlc->pooled_fractions purified_this compound Purified this compound pooled_fractions->purified_this compound hplc HPLC Analysis purified_this compound->hplc final_product Final Product: High-Purity this compound hplc->final_product Mahanimbine_Signaling_Pathway cluster_akt_mtor AKT/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Pathway This compound This compound AKT AKT This compound->AKT inhibits STAT3 STAT3 This compound->STAT3 inhibits Bax Bax (Pro-apoptotic) This compound->Bax promotes Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) STAT3->Gene_Transcription Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits

References

Application Notes and Protocols for In Vivo Administration of Mahanimbine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has demonstrated significant potential in preclinical studies for various therapeutic applications, including cancer, neurodegenerative diseases, and metabolic disorders. Its progression into clinical settings, however, is hampered by its poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic efficacy. These application notes provide an overview of formulation strategies to enhance the in vivo performance of this compound, along with detailed protocols for their preparation and evaluation.

The primary challenge in the systemic delivery of this compound is its hydrophobic nature. This document outlines three common formulation approaches to address this issue: nanoemulsions, solid dispersions, and cyclodextrin (B1172386) complexation. These techniques aim to improve the dissolution rate and absorption of this compound, thereby enhancing its bioavailability. The provided protocols are intended to serve as a foundational guide for researchers to develop and optimize this compound formulations for in vivo studies.

Data Presentation

Solubility and In Vitro Efficacy of this compound

This compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for in vitro assays.[1] The following table summarizes the known solubility characteristics and the in vitro anticancer activity of this compound in various cancer cell lines.

ParameterDetailsReference
Aqueous Solubility Poor[1]
Organic Solvent Solubility Soluble in Ethanol, DMSO[1]
IC50 (Pancreatic Cancer) 3.5 µM (Capan-2, SW1190)[2]
IC50 (Ovarian Cancer) ~15-20 µM (PA1, OVCAR3)[1]
Pharmacokinetic Parameters of a Mahanine-Enriched Fraction

Note: The following data is for a mahanine-enriched fraction containing this compound and koenimbine. Specific pharmacokinetic data for a pure this compound formulation is limited in publicly available literature. This data is presented as a surrogate to provide an indication of the in vivo behavior of related carbazole alkaloids.

ParameterValue
Relative Bioavailability 31% higher bioavailability of mahanine (B1683992) in the enriched fraction compared to purified mahanine.

Experimental Protocols

This compound-Loaded Nanoemulsion Formulation

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can enhance the solubility of lipophilic drugs.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Phosphate buffered saline (PBS), pH 7.4

  • High-shear homogenizer or ultrasonicator

Protocol:

  • Oil Phase Preparation: Dissolve a known amount of this compound in the selected oil phase. Gentle heating and vortexing may be required to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant and co-surfactant in PBS.

  • Emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size. The process parameters (time, power) should be optimized to achieve the desired droplet size and polydispersity index (PDI).

  • Characterization: Characterize the nanoemulsion for droplet size, PDI, zeta potential, and encapsulation efficiency.

  • Sterilization: For in vivo use, sterilize the nanoemulsion by filtration through a 0.22 µm syringe filter.

This compound Solid Dispersion Formulation

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size and improving wettability.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Soluplus®)

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Protocol (Solvent Evaporation Method):

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in a common organic solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

This compound-Cyclodextrin Inclusion Complex Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility and stability.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Water or a water-cosolvent mixture

  • Magnetic stirrer with hot plate

  • Freeze-dryer

Protocol (Co-precipitation/Lyophilization Method):

  • Cyclodextrin Solution: Dissolve the cyclodextrin in water or a water-cosolvent mixture with stirring.

  • This compound Addition: Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution under continuous stirring.

  • Complexation: Stir the mixture at a controlled temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.

  • Solvent Removal (if applicable): If an organic solvent was used, remove it by evaporation.

  • Lyophilization: Freeze the aqueous solution of the complex and then lyophilize it to obtain a dry powder.

  • Characterization: Characterize the inclusion complex for drug content, solubility enhancement, and evidence of complex formation (e.g., using DSC, XRD, or NMR).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation This compound This compound formulation_strategy Select Formulation Strategy (Nanoemulsion, Solid Dispersion, Cyclodextrin) This compound->formulation_strategy preparation Preparation of Formulation formulation_strategy->preparation characterization Physicochemical Characterization (Size, PDI, EE%, Dissolution) preparation->characterization animal_model Select Animal Model (e.g., Tumor Xenograft) characterization->animal_model administration Administration of Formulation (e.g., Oral, IV) animal_model->administration pk_study Pharmacokinetic Study (Blood Sampling) administration->pk_study efficacy_study Efficacy Study (e.g., Tumor Volume Measurement) administration->efficacy_study analysis Data Analysis pk_study->analysis efficacy_study->analysis

Caption: General experimental workflow for the development and in vivo evaluation of this compound formulations.

PI3K_Akt_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and survival.[2]

STAT3_pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 Phosphorylation GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) pSTAT3->GeneTranscription

Caption: this compound inhibits the phosphorylation of STAT3, thereby downregulating the transcription of genes involved in cell proliferation and survival.[2]

References

Western blot analysis of AKT/mTOR pathway after Mahanimbine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of the curry tree (Murraya koenigii), has demonstrated significant anticancer properties in various cancer cell lines.[1][2] A key mechanism underlying its therapeutic potential is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers.[3]

This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the pharmacodynamic effects of this compound on the AKT/mTOR pathway in cancer cells. The primary objective is to quantify the modulation of key downstream effector proteins, thereby confirming the on-target activity of the compound.

Application Notes

Principle of Analysis

The activity of the AKT/mTOR pathway is largely regulated by a series of phosphorylation events. This compound treatment has been shown to downregulate the expression of total and phosphorylated AKT (p-AKT) and mTOR (p-mTOR).[5] Western blotting is a powerful immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation.[6] By comparing the ratio of phosphorylated protein to total protein for key targets in this compound-treated versus untreated cells, researchers can quantify the inhibitory effect of the compound on the signaling pathway.

Target Analytes

The following proteins are key nodes in the AKT/mTOR pathway and are commonly analyzed to assess pathway inhibition:

  • AKT (Protein Kinase B): A central kinase in the pathway. Its phosphorylation (e.g., at Ser473) is critical for its activation.

  • p-AKT (Phospho-AKT): The activated form of AKT.

  • mTOR (mechanistic Target of Rapamycin): A serine/threonine kinase that functions in two distinct complexes, mTORC1 and mTORC2, to regulate cell growth and proliferation.[7]

  • p-mTOR (Phospho-mTOR): The activated form of mTOR (e.g., at Ser2448).

  • p70S6K (p70 S6 Kinase): A downstream effector of mTORC1, its phosphorylation indicates mTORC1 activity.

  • 4E-BP1: Another key substrate of mTORC1, its phosphorylation status regulates protein synthesis.

  • Loading Control (e.g., β-actin, GAPDH): Used to ensure equal protein loading across all lanes for accurate quantification.

Experimental Controls

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration. This serves as the baseline for comparison.

  • Positive Control: A known inhibitor of the AKT/mTOR pathway (e.g., Rapamycin) can be used in parallel to validate the experimental setup and antibody performance.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data from a Western blot analysis of pancreatic cancer cells (e.g., Capan-2) treated with varying concentrations of this compound for 48 hours.[5][8] Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, with the vehicle control set to 1.0.

Target ProteinVehicle ControlThis compound (5 µM)This compound (10 µM)This compound (20 µM)
p-AKT (Ser473) / Total AKT 1.000.720.450.21
p-mTOR (Ser2448) / Total mTOR 1.000.680.390.18
p-p70S6K / Total p70S6K 1.000.650.350.15
p-4E-BP1 / Total 4E-BP1 1.000.750.510.28

Visualizations

Below are diagrams illustrating the this compound-inhibited AKT/mTOR signaling pathway and the general experimental workflow for its analysis.

AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->AKT Inhibits This compound->mTORC1 Inhibits

Caption: Inhibitory action of this compound on the AKT/mTOR signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Pancreatic Cancer Cells + this compound) B 2. Cell Lysis (RIPA Buffer + Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% BSA or Milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-AKT, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) G->H I 9. Detection (Chemiluminescence, ECL) H->I J 10. Data Analysis (Densitometry & Normalization) I->J

Caption: Standard workflow for Western blot analysis of protein expression.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to assess the phosphorylation status of key proteins in the AKT/mTOR pathway following this compound treatment.

1. Materials and Reagents

  • Cell Culture: Appropriate cancer cell line (e.g., Capan-2, SW1190, MCF-7), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.[2][5]

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-20 mM). Store at -20°C.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagents: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).[7]

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-AKT (Total)

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR (Total)

    • Rabbit anti-phospho-p70S6K

    • Rabbit anti-p70S6K (Total)

    • Mouse anti-β-actin or GAPDH

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM).[5] Include a vehicle control (DMSO only) at a concentration matching the highest this compound dose.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

3. Cell Lysis and Protein Quantification

  • Harvest: After treatment, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[3]

  • Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

  • Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay, following the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples into the wells of an SDS-polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for large proteins like mTOR.[7]

5. Immunoblotting

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed. Incubate the membrane with a stripping buffer, wash thoroughly, block, and then proceed with the immunoblotting protocol for the next primary antibody (e.g., anti-AKT, then β-actin).

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to its corresponding total protein band. Further normalize these ratios to the vehicle control to determine the relative fold change.

References

Application Notes: Visualizing Apoptotic Nuclear Morphology with DAPI Staining after Mahanimbine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has emerged as a promising natural compound with potent anticancer properties.[1][2] It has been shown to inhibit the proliferation of various cancer cells, including pancreatic, breast, and lung cancer, primarily by inducing apoptosis (programmed cell death).[3][4][5] A key hallmark of apoptosis is the dramatic change in nuclear morphology, characterized by chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[6]

This application note provides a detailed protocol for using DAPI (4',6-diamidino-2-phenylindole) staining to observe and quantify these apoptotic changes in cancer cells following treatment with this compound. DAPI is a fluorescent stain that binds strongly to adenine-thymine-rich regions in the minor groove of DNA.[6] In healthy cells, DAPI produces a uniformly stained, round nucleus. In apoptotic cells, the condensed and fragmented chromatin results in a brighter, more compact, and often fragmented DAPI staining pattern, allowing for clear visualization and analysis under a fluorescence microscope.[7]

Principle of the Method

The protocol involves culturing cancer cells, treating them with this compound to induce apoptosis, and then fixing and permeabilizing the cells to allow DAPI to enter and stain the nuclear DNA. The resulting changes in nuclear morphology are then visualized and can be quantified to assess the extent of apoptosis. This compound exerts its effects by triggering intrinsic apoptotic pathways, which involve the modulation of signaling molecules like AKT/mTOR and STAT3, regulation of the Bcl-2/Bax protein ratio, and the activation of executioner caspases like caspase-3 and caspase-9.[1][3][8]

Data Presentation

This compound has demonstrated cytotoxic and apoptotic effects across a range of cancer cell lines. The following tables summarize the quantitative data from published studies.

Table 1: Antiproliferative Effects of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Capan-2Pancreatic3.5[3][9]
SW1990Pancreatic3.5[3][9]
BxPC3Pancreatic16[3]
HPAFIIPancreatic32[3]
CFPAC1Pancreatic64[3]
MCF-7Breast14[1]
MDA-MB-231Breast21.5[1]
A549LungNot Specified[5]
Human Bladder CancerBladder32.5[5]
hTRET-HPNE (Normal)Normal Pancreatic Epithelium110[3][9]
MCF-10A (Normal)Normal Mammary Epithelium30.5[1]

Table 2: Induction of Apoptosis by this compound in Pancreatic Cancer Cells

Cell LineTreatmentApoptotic Cells (%)Reference
Capan-2Control (Vehicle)6.2%[3]
Capan-2This compound (7 µM for 24h)56.3%[3]
SW1990Control (Vehicle)7.0%[3]
SW1990This compound (7 µM for 24h)73.0%[3]

Experimental Protocols

This section provides detailed methodologies for cell culture, this compound treatment, and subsequent DAPI staining for the analysis of nuclear morphology.

I. Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., Capan-2, SW1990, or MCF-7) onto sterile glass coverslips placed in 6-well plates. The seeding density should be adjusted to achieve 60-70% confluency at the time of staining.

  • Adherence: Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for proper adherence to the coverslips.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from the IC50 value). Include a vehicle control containing the same final concentration of DMSO (typically ≤ 0.1%) as the highest this compound concentration.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[1][3]

II. DAPI Staining Protocol (for Fixed Cells)
  • Medium Removal: After the treatment incubation, carefully aspirate the culture medium from each well.

  • PBS Wash: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove any remaining medium.

  • Fixation: Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS to each well and incubating for 15-20 minutes at room temperature.

  • PBS Wash: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization: Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.[6] This step is crucial for allowing DAPI to access the nucleus.

  • PBS Wash: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Add DAPI staining solution (typically 1 µg/mL in PBS) to each well, ensuring the coverslips are fully covered.[6][10] Incubate for 5-10 minutes at room temperature, protected from light.

  • Final Wash: Perform a final wash with PBS to remove excess DAPI stain.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of anti-fade mounting medium.

  • Sealing: Seal the edges of the coverslips with clear nail polish to prevent drying and movement. Store the slides at 4°C in the dark until imaging.

III. Imaging and Quantification
  • Visualization: Observe the stained cells using a fluorescence microscope equipped with a UV filter (excitation ~358 nm, emission ~461 nm).

  • Image Capture: Capture images from multiple random fields for each treatment condition to ensure a representative sample.

  • Analysis:

    • Qualitative: Visually inspect the nuclear morphology. Healthy, non-apoptotic cells will exhibit round, uniformly stained nuclei. Apoptotic cells will display condensed, brightly stained, and/or fragmented nuclei.[7]

    • Quantitative: To quantify apoptosis, count the number of apoptotic nuclei and the total number of nuclei in each captured field. The percentage of apoptotic cells can be calculated as: (Number of Apoptotic Nuclei / Total Number of Nuclei) x 100

    • Image analysis software such as ImageJ can be used for more objective quantification of nuclear area, condensation, and fragmentation.[11][12][13]

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_stain DAPI Staining cluster_analysis Analysis A Seed Cells on Coverslips B Incubate for 24h for Adherence A->B C Prepare this compound Dilutions & Vehicle Control B->C D Treat Cells for 24-48h C->D E Fix with 4% PFA D->E F Permeabilize with 0.5% Triton X-100 E->F G Stain with DAPI (1 µg/mL) F->G H Mount Coverslips on Slides G->H I Visualize with Fluorescence Microscope H->I J Quantify Apoptotic Nuclei I->J

Caption: Experimental workflow for DAPI staining of this compound-treated cells.

G This compound This compound AKT_mTOR AKT/mTOR Pathway This compound->AKT_mTOR Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits ROS ↑ ROS Production This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax Mito Mitochondrial Disruption ROS->Mito Bcl2->Mito Bax->Mito Casp9 ↑ Caspase-9 Activation Mito->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Chromatin Condensation, Nuclear Fragmentation) Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell start Observe DAPI Stained Nucleus A1 Round, regular shape start->A1 Morphology? B1 Condensed chromatin start->B1 Morphology? A2 Diffuse, uniform fluorescence A3 Low fluorescence intensity A_Result Result: Non-Apoptotic B2 Bright, intense fluorescence B3 Fragmented nucleus (apoptotic bodies) B_Result Result: Apoptotic

Caption: Interpretation of nuclear morphology after DAPI staining.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mahanimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaves), has demonstrated significant anticancer properties in various cancer cell lines.[1][2][3][4] One of its key mechanisms of action is the induction of cell cycle arrest, which inhibits the proliferation of cancer cells.[1][3][5][6] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. It also summarizes the quantitative effects of this compound on cell cycle distribution and illustrates the underlying signaling pathways.

Data Presentation

This compound has been shown to induce a dose-dependent cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines, including pancreatic and bladder cancer.[1][3][6] The half-maximal inhibitory concentration (IC50) for its anti-proliferative effects varies depending on the cell line, with values reported as low as 3.5 µM in Capan-2 and SW1190 pancreatic cancer cells and 32.5 µM in human bladder cancer cells.[1][5][6]

Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (Capan-2 and SW1190)

TreatmentConcentration (µM)Cell Line% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control0Capan-2BaselineBaselineBaseline
This compound3.5 (IC50)Capan-2IncreasedDecreasedDecreased
Control0SW1190BaselineBaselineBaseline
This compound3.5 (IC50)SW1190IncreasedDecreasedDecreased

Note: This table summarizes the reported trend of a remarkable increase in the G0/G1 phase population. Specific percentage values from the original studies are recommended for precise quantitative analysis.

Table 2: Effect of this compound on Cell Cycle Distribution in Human Bladder Cancer Cells (Hs172.T)

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control0BaselineBaselineBaseline
This compound32.5 (IC50)Tremendous IncreaseDecreasedDecreased
This compound100Further IncreaseFurther DecreasedFurther Decreased

Note: This table illustrates the dose-dependent effect of this compound on G0/G1 cell cycle arrest as reported in the literature.[3]

Experimental Protocols

This section provides a detailed methodology for analyzing cell cycle arrest induced by this compound using flow cytometry.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cancer cell line of interest (e.g., Capan-2, SW1190, or Hs172.T)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • 70% Ethanol (B145695), cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[7]

  • RNase A solution (e.g., 100 µg/mL in PBS)[7]

  • Flow cytometer

Protocol for Cell Treatment and Preparation:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0 µM, IC50, 2x IC50) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with cold PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[7][8]

    • Incubate the cells on ice or at -20°C for at least 30 minutes.[7] Cells can be stored at this stage for several days.

Protocol for Propidium Iodide Staining and Flow Cytometry:

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes. Discard the supernatant.

  • Rehydration: Resuspend the cell pellet in 1-2 mL of cold PBS and centrifuge again.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution to ensure that only DNA is stained by PI.[7]

  • PI Staining: Add 400 µL of PI staining solution to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate laser and filter settings for PI detection (typically excited by a 488 nm laser and detected in the red fluorescence channel, e.g., FL2 or FL3).

    • Collect data for at least 10,000-20,000 events per sample.

    • Use software such as ModFit LT or FlowJo to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

Signaling Pathway of this compound-Induced G0/G1 Cell Cycle Arrest

This compound has been shown to modulate the AKT/mTOR and STAT3 signaling pathways, which are crucial for cell proliferation and survival.[1][5] The inhibition of these pathways leads to the downregulation of proteins that promote cell cycle progression, ultimately resulting in G0/G1 arrest.

Mahanimbine_Signaling_Pathway This compound This compound AKT AKT This compound->AKT mTOR mTOR This compound->mTOR STAT3 STAT3 This compound->STAT3 AKT->mTOR CyclinD1 Cyclin D1 CDK4_6 CDK4/6 CyclinD1->CDK4_6 G1_S_Transition G1 to S Phase Transition CDK4_6->G1_S_Transition Cell_Cycle_Arrest G0/G1 Phase Arrest

Caption: this compound inhibits AKT/mTOR and STAT3 pathways to induce G0/G1 arrest.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the key steps for analyzing this compound-induced cell cycle arrest.

Flow_Cytometry_Workflow Start Start: Seed Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with PI and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Determine Cell Cycle Distribution Analysis->End

Caption: Workflow for analyzing cell cycle arrest by this compound via flow cytometry.

References

Mahanimbine's Anti-Migratory Effects on Cancer Cells: An Application Note and Protocol for the Wound Healing Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has demonstrated significant anti-cancer properties, including the inhibition of cell migration, a critical process in cancer metastasis. This document provides detailed application notes and protocols for utilizing the wound healing assay to assess the anti-migratory effects of this compound on cancer cells. The provided methodologies are based on established research and are intended to guide researchers in obtaining reproducible and quantifiable results.

Introduction

Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, immune response, and wound healing. In the context of oncology, the migratory capacity of cancer cells is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, the identification of compounds that can inhibit cancer cell migration is a key objective in drug discovery.

This compound has emerged as a promising natural compound with pleiotropic anti-cancer activities, including the induction of apoptosis and cell cycle arrest.[1][2] Notably, studies have shown that this compound can effectively inhibit the migration of various cancer cell lines, such as those from pancreatic and breast cancers.[1][3] The wound healing assay, a simple and cost-effective in vitro method, is widely used to study collective cell migration and is particularly well-suited for evaluating the anti-migratory potential of therapeutic compounds like this compound.[4][5]

This application note details the experimental workflow for a wound healing assay to evaluate this compound's effects and presents quantitative data from studies on pancreatic and breast cancer cell lines. Furthermore, it elucidates the underlying molecular mechanisms, specifically the inhibition of the AKT/mTOR and STAT3 signaling pathways, which are crucial regulators of cell migration.

Data Presentation

The anti-migratory and cytotoxic effects of this compound have been quantified in various cancer cell lines. The following tables summarize these findings for easy comparison.

Table 1: Anti-Migratory Effect of this compound on MCF-7 Breast Cancer Cells

This compound Concentration (µM)Observation Time (hours)Wound Closure Inhibition (%)
104880

Data sourced from a study on MCF-7 breast cancer cells where control cells showed near complete wound closure at 48 hours.[3]

Table 2: Cytotoxic Effects of this compound on Various Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)
Capan-2Pancreatic Cancer3.5
SW1990Pancreatic Cancer3.5
BxPC3Pancreatic Cancer64
HPAFIIPancreatic Cancer64
CFPAC1Pancreatic Cancer64
MCF-7Breast Cancer14 ± 0.2
MDA-MB-231Breast Cancer21.5 ± 0.8
MCF-10ANon-cancerous breast cells30.5 ± 1.4

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.[1][3]

Experimental Protocols

Protocol 1: Wound Healing Assay to Assess this compound's Anti-Migratory Effects

This protocol provides a step-by-step guide for performing a wound healing assay to evaluate the impact of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Capan-2, SW1900)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cells in complete medium until they reach approximately 80-90% confluency.

    • Trypsinize the cells and seed them into 6-well or 12-well plates at a density that will allow them to form a confluent monolayer within 24 hours. For example, seed 5 x 10^5 cells per well in a 6-well plate.[1]

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Wound:

    • Once the cells have formed a confluent monolayer, gently create a linear scratch in the center of each well using a sterile 200 µL pipette tip.[6]

    • Ensure the scratch is of a consistent width across all wells.

    • Wash the wells twice with sterile PBS to remove any detached cells and debris.

  • This compound Treatment:

    • Prepare different concentrations of this compound in a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.

    • Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and a negative control (low-serum medium only).

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 10x or 20x magnification. This is the 0-hour time point.

    • Mark the location of the captured image for each well to ensure subsequent images are taken at the same spot.

    • Incubate the plates and capture images at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.[3]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatment groups.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time X) / Initial Wound Area ] x 100

    • Plot the percentage of wound closure against time for each this compound concentration and the controls.

Mandatory Visualizations

Experimental Workflow for Wound Healing Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in a multi-well plate culture_cells Culture to form a confluent monolayer (24h) seed_cells->culture_cells create_scratch Create a scratch with a pipette tip culture_cells->create_scratch wash_cells Wash with PBS to remove debris create_scratch->wash_cells add_this compound Treat with this compound (various concentrations) wash_cells->add_this compound image_t0 Image at 0h add_this compound->image_t0 incubate_image Incubate and image at time intervals (e.g., 12h, 24h, 48h) image_t0->incubate_image quantify Quantify wound area (ImageJ) incubate_image->quantify calculate Calculate % Wound Closure quantify->calculate

Caption: Workflow of the wound healing assay to assess this compound's anti-migratory effects.

Signaling Pathway of this compound's Anti-Migratory Action

G cluster_akt_mtor AKT/mTOR Pathway This compound This compound AKT p-AKT This compound->AKT mTOR p-mTOR This compound->mTOR STAT3 p-STAT3 This compound->STAT3 AKT->mTOR Cell_Migration Cell Migration AKT->Cell_Migration Promotes mTOR->Cell_Migration Promotes STAT3->Cell_Migration Promotes

Caption: this compound inhibits cell migration by downregulating the phosphorylation of AKT, mTOR, and STAT3.

References

Application Notes and Protocols: Measurement of Reactive Oxygen Species (ROS) Production Induced by Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaves), has garnered significant interest in oncological research for its anti-cancer properties.[1][2][3] Emerging evidence suggests that a key mechanism of its anti-proliferative and pro-apoptotic action involves the induction of intracellular reactive oxygen species (ROS).[1][2] ROS are chemically reactive species containing oxygen, and their accumulation can lead to oxidative stress, cellular damage, and programmed cell death (apoptosis).[2][4] These notes provide a detailed guide for measuring ROS production in response to this compound treatment, offering standardized protocols and insights into the underlying signaling pathways.

Application Notes

Principle of this compound-Induced ROS Production

This compound treatment in cancer cells has been shown to disrupt mitochondrial function, leading to an increase in the generation of ROS.[1][2] This accumulation of ROS is a critical event that can trigger the intrinsic pathway of apoptosis.[2][5] The elevated ROS levels contribute to the loss of mitochondrial membrane potential (Δψm), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, ultimately leading to apoptotic cell death.[2][6] Therefore, the quantification of ROS is a crucial step in elucidating the cytotoxic mechanism of this compound.

Common Methods for ROS Detection

The most widely used method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.[2][4] DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then trapped within the cell.[7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7][8] The resulting fluorescence intensity is directly proportional to the amount of intracellular ROS and can be quantified using fluorescence microscopy, a fluorescence plate reader, or flow cytometry.[9]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on ROS production in a specific cancer cell line as reported in the literature.

Cell LineThis compound Concentration (µM)Incubation Time (hours)Fold Increase in ROS (approx.)Reference
MCF-7 (Human Breast Cancer)14482.5[1][2]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFH-DA Assay

This protocol details the steps for quantifying this compound-induced ROS in adherent cancer cells using the DCFH-DA probe.

Materials:

  • Adherent cancer cells (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) (for positive control)

  • 6-well or 24-well plates

  • Fluorescence microscope or flow cytometer

Reagent Preparation:

  • This compound Treatment Solution: Prepare fresh dilutions of this compound from the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • DCFH-DA Staining Solution: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. Protect the solution from light.[8][9]

  • Positive Control: Prepare a 1 µM solution of H₂O₂ in a complete cell culture medium.[2]

Procedure:

  • Cell Seeding: Seed the adherent cells in a 6-well or 24-well plate and allow them to attach and grow for 24 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound for the desired time periods (e.g., 12, 24, 48 hours).[2] Include an untreated control (vehicle only) and a positive control (H₂O₂).

  • DCFH-DA Staining:

    • After the treatment period, remove the medium and wash the cells twice with PBS.[2]

    • Add the 10 µM DCFH-DA staining solution to each well and incubate for 30 minutes at 37°C in the dark.[9]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[2]

  • Data Acquisition:

    • Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope equipped with a filter for fluorescein (B123965) (excitation ~485 nm, emission ~530 nm).[8] Capture images for qualitative analysis.

    • Flow Cytometry: For quantitative analysis, detach the cells using trypsin, centrifuge, and resuspend them in FACS buffer. Analyze the fluorescence intensity in the appropriate channel (e.g., FL-1).[9]

Data Analysis:

  • For microscopy data, observe the increase in green fluorescence in this compound-treated cells compared to the control.

  • For flow cytometry data, quantify the mean fluorescence intensity (MFI). The fold increase in ROS can be calculated by normalizing the MFI of treated cells to the MFI of untreated control cells.

Visualizations

Signaling Pathway

Mahanimbine_ROS_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion disrupts function Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytoC Cytochrome c release Mitochondrion->CytoC ROS->Mitochondrion induces damage Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Casp9 Caspase-9 activation CytoC->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced ROS-mediated intrinsic apoptosis pathway.

Experimental Workflow

DCFH_DA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Seeding 1. Seed cells in a multi-well plate Incubation 2. Incubate for 24h for attachment Cell_Seeding->Incubation Mahanimbine_Treatment 3. Treat cells with This compound Incubation->Mahanimbine_Treatment Control_Groups Include untreated and positive (H₂O₂) controls Mahanimbine_Treatment->Control_Groups Wash1 4. Wash cells with PBS Mahanimbine_Treatment->Wash1 DCFH_DA_Incubation 5. Incubate with 10 µM DCFH-DA for 30 min Wash1->DCFH_DA_Incubation Wash2 6. Wash cells with PBS DCFH_DA_Incubation->Wash2 Microscopy 7a. Fluorescence Microscopy Wash2->Microscopy Flow_Cytometry 7b. Flow Cytometry Wash2->Flow_Cytometry

Caption: Experimental workflow for measuring this compound-induced ROS.

References

Application Notes and Protocols for In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Assays of Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro inhibitory effects of Mahanimbine on α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. Detailed protocols for conducting these inhibitory assays are also presented, offering a methodological framework for the evaluation of this compound or other potential anti-diabetic compounds.

Application Notes

This compound, a carbazole (B46965) alkaloid isolated from Murraya koenigii leaves, has been investigated for its potential anti-diabetic properties. One of the therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, to control postprandial hyperglycemia.[1] Inhibition of these enzymes slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption.[1][2]

In vitro studies have demonstrated that this compound exhibits inhibitory activity against both α-amylase and α-glucosidase. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation

The following table summarizes the reported in vitro inhibitory activities of this compound against porcine pancreatic α-amylase and α-glucosidase. Acarbose (B1664774), a well-known anti-diabetic drug, is included as a positive control for comparison.

Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
This compound83.72 ± 1.499.89 ± 1.2
Acarbose83.33 ± 1.8Not specified in the primary source

Data sourced from Dineshkumar et al. (2010)[1]

The data indicates that this compound has appreciable inhibitory effects on α-amylase, comparable to that of acarbose, and a weaker inhibitory effect on α-glucosidase.[1]

Experimental Protocols

The following are detailed protocols for the in vitro determination of α-amylase and α-glucosidase inhibitory activities.

Protocol 1: In Vitro α-Amylase Inhibitory Assay

This protocol is adapted from the methods described by Dineshkumar et al. (2010) and other standard procedures.[1][3][4]

1. Materials and Reagents:

  • Porcine pancreatic α-amylase (E.C. 3.2.1.1)

  • Starch (soluble)

  • This compound

  • Acarbose (positive control)

  • 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M CaCl2

  • Dinitrosalicylic acid (DNSA) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Preparation of Substrate Solution: Suspend 2 mg of starch in 0.2 mL of 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M CaCl2. Boil for 5 minutes and then pre-incubate at 37°C for 5 minutes.[3]

  • Preparation of Inhibitor and Enzyme Solutions:

    • Dissolve this compound and acarbose in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of desired concentrations.

    • Prepare a solution of porcine pancreatic α-amylase (2 U/mL) in Tris-HCl buffer.[3]

  • Assay Reaction:

    • Add 0.2 mL of the this compound or acarbose solution of a specific concentration to the tube containing the pre-incubated substrate solution.[3]

    • Add 0.1 mL of the α-amylase solution to initiate the reaction.[3]

    • Incubate the mixture at 37°C for 10 minutes.[3]

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding 0.5 mL of DNSA reagent.

    • Boil the mixture for 5 minutes in a water bath, then cool to room temperature.[5]

  • Measurement:

    • Dilute the reaction mixture with distilled water if necessary.

    • Measure the absorbance of the resulting solution at 540 nm.[5]

  • Controls:

    • Blank: Contains all reagents except the enzyme solution.

    • Control: Contains all reagents except the inhibitor.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]

  • Determination of IC50: Plot a graph of percentage inhibition versus inhibitor concentration. The IC50 value is determined from the graph as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: In Vitro α-Glucosidase Inhibitory Assay

This protocol is based on the methodology outlined by Dineshkumar et al. (2010).[1]

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (E.C. 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • 50 mM Phosphate (B84403) buffer (pH 6.8)

  • 1 M Sodium carbonate (Na2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.

    • Prepare a solution of α-glucosidase (2 U/mL) in phosphate buffer.[6]

    • Prepare a 1 mM solution of pNPG in phosphate buffer.[6]

  • Assay Reaction:

    • In a microplate well or test tube, pre-mix 20 µL of the this compound or acarbose solution with the α-glucosidase enzyme solution.[6]

    • Incubate for 5 minutes at 37°C.[6]

    • Initiate the reaction by adding 20 µL of the pNPG solution.[6]

    • Incubate the mixture at 37°C for 20 minutes.[6]

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.[6]

  • Measurement:

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm.[1][6]

  • Controls:

    • Blank: Contains all reagents except the enzyme solution.

    • Control: Contains all reagents except the inhibitor.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: Plot a graph of percentage inhibition versus inhibitor concentration. The IC50 value is determined from the graph as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway of Carbohydrate Digestion and Inhibition

carbohydrate_digestion_inhibition Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Dietary_Carbohydrates->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Alpha_Amylase α-Amylase Alpha_Amylase->Oligosaccharides Alpha_Glucosidase α-Glucosidase Alpha_Glucosidase->Glucose Mahanimbine_Amylase This compound Mahanimbine_Amylase->Alpha_Amylase Inhibition Mahanimbine_Glucosidase This compound Mahanimbine_Glucosidase->Alpha_Glucosidase Inhibition

Caption: Inhibition of α-amylase and α-glucosidase by this compound.

General Workflow for Enzyme Inhibition Assay

enzyme_inhibition_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents pre_incubation Pre-incubation (Enzyme + Inhibitor) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubation (Controlled Temperature & Time) initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction measure_product Measure Product Formation (e.g., Spectrophotometry) terminate_reaction->measure_product data_analysis Data Analysis (% Inhibition, IC50) measure_product->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro enzyme inhibition assays.

References

Application Notes and Protocols: Assessing Cognitive Improvement with Mahanimbine using the Morris Water Maze Task

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has demonstrated significant potential as a neuroprotective agent with the ability to ameliorate cognitive deficits.[1][2][3] This document provides detailed application notes and protocols for utilizing the Morris water maze (MWM) task to assess the cognitive-enhancing effects of this compound. The MWM is a widely accepted behavioral assay for evaluating hippocampal-dependent spatial learning and memory in rodents.[4][5][6] The protocols and data presented are based on studies investigating the impact of this compound on aging-related memory deficits.[1][7][8]

Mechanism of Action

This compound is believed to exert its neuroprotective and cognitive-enhancing effects through a multi-targeted approach. Key mechanisms include the enhancement of cholinergic transmission, suppression of oxidative stress, reduction of amyloid beta (Aβ) levels, and attenuation of neuroinflammation.[1][2][8] Specifically, this compound has been shown to increase acetylcholine (B1216132) (ACh) levels by inhibiting acetylcholinesterase (AChE) activity.[2][7][9] It also mitigates oxidative damage by increasing levels of endogenous antioxidants like glutathione (B108866) (GSH) and reducing markers of lipid peroxidation such as malondialdehyde (MDA).[1][8] Furthermore, this compound can modulate amyloidogenesis by inhibiting β-secretase (BACE-1), a key enzyme in the production of Aβ peptides, and can suppress neuroinflammatory responses by downregulating cyclooxygenase (COX-2) expression.[1][2][7]

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on aged mice.

Table 1: Morris Water Maze Performance
GroupTreatmentEscape Latency (s)Time in Target Quadrant (%)
Young ControlVehicleLower19.53 ± 2.56
Aged ControlVehicleHigher10.10 ± 1.14
Aged + this compound1 mg/kgSignificantly Reduced20.27 ± 4.84
Aged + this compound2 mg/kgSignificantly Reduced17.85 ± 1.56

Data adapted from a study on aged mice, showing that this compound treatment significantly reduced the time taken to find the hidden platform (escape latency) and increased the time spent in the quadrant where the platform was previously located (probe test), indicating improved spatial learning and memory.[7]

Table 2: Biochemical Markers of Neuroprotection
GroupTreatmentAChE Activity (U/L)Aβ₁₋₄₂ Level (pg/mL)BACE-1 Expression (Relative)Total COX Activity (nmol/min/mL)
Young ControlVehicle51.06 ± 1.36209.2 ± 10.81Lower12.34 ± 0.07
Aged ControlVehicle204.80 ± 1.55524.9 ± 11.111.44 ± 0.0327.96 ± 0.89
Aged + this compound1 mg/kg62.03 ± 4.64313.2 ± 8.721.19 ± 0.0418.87 ± 0.53
Aged + this compound2 mg/kg43.73 ± 4.76187.3 ± 7.971.03 ± 0.0726.84 ± 0.37

This table highlights the biochemical changes in the brains of aged mice following this compound treatment. This compound significantly reduced the activity of AChE, the levels of Aβ₁₋₄₂, the expression of BACE-1, and the activity of total COX, indicating its multifaceted neuroprotective effects.[7]

Experimental Protocols

This compound Administration

This protocol is based on a study that administered this compound to aged mice.[1][8]

  • Test Subjects: Aged (e.g., 16 months old) and young (e.g., 3 months old) male mice.

  • Compound Preparation: this compound is dissolved in a suitable vehicle, such as 0.5% w/v Carboxymethyl cellulose (B213188) (CMC).

  • Dosing and Administration:

    • This compound is administered orally (p.o.) daily for a period of 30 days.

    • Effective doses have been reported at 1 mg/kg and 2 mg/kg body weight.[1][7]

    • Control groups (young and aged) receive the vehicle only.

Morris Water Maze (MWM) Task Protocol

This protocol is a standard procedure for assessing spatial learning and memory in rodents.[4][10][11]

  • Apparatus:

    • A circular pool (approximately 150 cm in diameter and 50 cm in depth) filled with water maintained at 22-25°C.[4][5] The water is made opaque using non-toxic white or black tempura paint, depending on the coat color of the mice.

    • A submerged platform (10 cm in diameter) placed 1-2 cm below the water surface.[4]

    • The pool should be located in a room with various distal visual cues.

    • A video tracking system is used to record and analyze the swimming paths of the animals.

  • Acquisition Phase (Spatial Learning):

    • This phase typically lasts for 4-5 consecutive days, with four trials per day for each mouse.[10]

    • For each trial, the mouse is gently placed into the water at one of four randomized starting positions (North, South, East, West).

    • The mouse is allowed to swim freely for a maximum of 60 seconds to find the hidden platform.[10][11]

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to remain there for 15-20 seconds.[5][11]

    • The time taken to reach the platform (escape latency) and the path length are recorded.

    • There is an inter-trial interval of at least 15-20 minutes.

  • Probe Trial (Memory Retention):

    • This trial is conducted 24 hours after the last acquisition trial.[7][10]

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely in the pool for 60 seconds.[10]

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Visualizations

Signaling Pathway of this compound's Neuroprotective Effects

Mahanimbine_Signaling_Pathway cluster_cholinergic Cholinergic System cluster_amyloid Amyloid Pathway cluster_inflammation Neuroinflammation cluster_oxidative Oxidative Stress This compound This compound AChE AChE Inhibition This compound->AChE BACE1 BACE-1 Inhibition This compound->BACE1 COX2 COX-2 Inhibition This compound->COX2 GSH ↑ GSH This compound->GSH MDA ↓ MDA This compound->MDA ACh ↑ Acetylcholine (ACh) AChE->ACh Cognitive_Improvement Cognitive Improvement (Spatial Learning & Memory) ACh->Cognitive_Improvement Abeta ↓ Aβ Formation BACE1->Abeta Abeta->Cognitive_Improvement Pro_inflammatory ↓ Pro-inflammatory Cytokines COX2->Pro_inflammatory Pro_inflammatory->Cognitive_Improvement GSH->Cognitive_Improvement MDA->Cognitive_Improvement

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow for Assessing this compound

Mahanimbine_Experimental_Workflow Start Start: Animal Acclimatization Grouping Group Allocation (Young, Aged, this compound) Start->Grouping Treatment Daily this compound Administration (30 days) Grouping->Treatment MWM_Acquisition MWM: Acquisition Phase (Days 26-29) Treatment->MWM_Acquisition MWM_Probe MWM: Probe Trial (Day 30) MWM_Acquisition->MWM_Probe Sacrifice Euthanasia and Brain Tissue Collection MWM_Probe->Sacrifice Biochemical Biochemical Assays (AChE, Aβ, BACE-1, COX, etc.) Sacrifice->Biochemical Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis

Caption: Workflow for this compound efficacy testing.

References

Application Notes and Protocols for Mahanimbine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has garnered significant scientific interest for its potential anticancer properties.[1][2] It has demonstrated cytotoxic effects across a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound stock solutions for in vitro cell culture experiments.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a crucial reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 Value (µM)Reference(s)
Capan-2Pancreatic Cancer3.5[1][4]
SW1990Pancreatic Cancer3.5[1][4]
BxPC-3Pancreatic Cancer16[5]
CFPAC-1Pancreatic Cancer64[1][5]
HPAF-IIPancreatic Cancer32[5]
MCF-7Breast Cancer14 ± 0.2[2]
MDA-MB-231Breast Cancer21.5 ± 0.8[2]
A549Lung CancerNot specified[3]
Human Bladder CancerBladder Cancer32.5[3]

Note: IC50 values can vary depending on the experimental conditions, including cell density and assay duration.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder form)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 331.45 g/mol . To prepare a 10 mM stock solution, weigh out 3.31 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

For alternative solvents, some studies have reported using absolute ethanol.[6][7] However, DMSO is more commonly cited for its high solubilizing capacity for compounds like this compound.

Application of this compound in Cell Culture

This protocol outlines the general procedure for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, serum-free cell culture medium

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a density appropriate for the specific cell line and duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control (medium with DMSO only). The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing growth medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess cell viability (e.g., MTT, WST-1), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), or cell cycle progression (e.g., flow cytometry).

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot prepare_working Prepare Working Solutions aliquot->prepare_working Thaw Stock seed Seed Cells in Plates seed->prepare_working treat Treat Cells with this compound prepare_working->treat incubate Incubate for Desired Time treat->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: Workflow for this compound stock preparation and cell treatment.

This compound's Effect on the AKT/mTOR Signaling Pathway

This compound has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and STAT3 pathways.[1]

G cluster_pathway AKT/mTOR Pathway This compound This compound AKT AKT This compound->AKT Inhibits mTOR mTOR This compound->mTOR Inhibits AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the pro-survival AKT/mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mahanimbine Extraction from Murraya koenigii

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Mahanimbine from the leaves of Murraya koenigii (curry leaf tree). It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed protocols, and comparative data to enhance extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a major bioactive carbazole (B46965) alkaloid isolated from Murraya koenigii.[1] It has garnered significant interest for its pharmacological potential, including anticancer, antioxidant, antimicrobial, and antidiabetic properties.[2][3] The effective isolation and purification of this compound are crucial for its pharmacological screening and potential development as a therapeutic agent.[4]

Q2: Which part of the Murraya koenigii plant is the best source for this compound?

The leaves of Murraya koenigii are a rich source of various carbazole alkaloids, including this compound.[4][5] Studies have shown that the concentration of these alkaloids can vary based on geographical location and the season of collection.[6]

Q3: What are the most common methods for extracting this compound?

Common techniques for extracting carbazole alkaloids like this compound include conventional methods like Soxhlet extraction and maceration, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction.[1][6] The choice of method can significantly impact the extraction yield and efficiency.

Q4: How does the choice of solvent affect the extraction yield?

The choice of solvent is a critical factor. This compound, a carbazole alkaloid, is soluble in various organic solvents.[6] The polarity of the solvent plays a key role, with non-polar to moderately polar solvents being effective.[4] Studies have used a range of solvents including ethanol (B145695), methanol (B129727), acetone, chloroform, and petroleum ether with varying results.[5][7][8] For instance, 96% ethanol has been shown to be effective in attracting higher levels of alkaloids compared to lower concentrations.[9]

Q5: Can this compound degrade during the extraction process?

Yes, degradation is a significant concern. This compound is sensitive to pH and temperature. It shows considerable degradation in the presence of strong acids (0.1N HCl) and bases (0.1N NaOH).[1][6] It is also susceptible to degradation when exposed to UV radiation and oxidizing agents.[1] Therefore, it is crucial to avoid extreme pH conditions and high temperatures (above 50-60°C) during extraction and concentration steps.[6]

Troubleshooting Guide: Low Extraction Yield

This guide addresses the common problem of low this compound yield during extraction and purification.

Problem Potential Cause Recommended Solution
Low Crude Extract Yield Plant Material Quality: The concentration of carbazole alkaloids can vary significantly depending on the geographical location and the season of collection.[6] Leaves collected between September and December have shown higher mahanine (B1683992) content.[6]Source plant material from tropical zones, as they tend to have higher alkaloid concentrations. Collect leaves during the optimal season (September-December).[6]
Improper Drying/Storage: Improperly dried or stored leaves can lead to degradation of bioactive compounds.Dry leaves in a forced conventional tray drier at around 60°C for 4 hours or at 30-35°C until brittle.[7] Store the powdered leaves in airtight containers at 4°C.[10]
Incorrect Particle Size: Particle size affects the surface area available for solvent penetration.Grind the dried leaves and sieve through a 100 or 120-mesh sieve to obtain a uniform and fine powder.[1][7]
Low this compound Yield in Crude Extract Inappropriate Solvent: The solvent may not be optimal for extracting this compound.Use non-polar to moderately polar solvents. Highly polar solvents like methanol or 96% ethanol are recommended for optimal crude extraction.[6][9] Consider using solvent mixtures like ethanol:water (95:5) which has shown good results.[10]
Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-solvent ratio may not be optimized.Optimize parameters for your chosen method. For UAE, a temperature of 50-60°C and a solid-to-solvent ratio of 1:10 (g/mL) is a good starting point.[6] For Soxhlet, the temperature is determined by the solvent's boiling point.[6]
Compound Degradation: this compound may be degrading due to pH, heat, or light exposure.Avoid strongly acidic or basic conditions.[1][6] Use a rotary evaporator at temperatures below 50°C for solvent concentration.[6][8] Protect the extract from direct light.[1]
Low Recovery After Purification Improper Column Chromatography Technique: Issues with column packing, sample loading, or solvent selection can lead to poor separation and loss of compound.Ensure the silica (B1680970) gel column is packed uniformly without cracks or air bubbles.[6] Use the dry loading method to apply the crude extract to the column.[4] Start elution with a non-polar solvent (e.g., 100% hexane) and gradually increase polarity.[4]
Irreversible Adsorption: The compound may be irreversibly binding to the silica gel stationary phase.Consider deactivating the silica gel with a small amount of a polar solvent or adding a small percentage of a base like triethylamine (B128534) to the mobile phase to improve recovery.[6]

Quantitative Data on Extraction Parameters

The following tables summarize quantitative data from various studies to help in the selection of optimal extraction conditions.

Table 1: Comparison of Optimized Extraction Parameters for Murraya koenigii

ParameterOptimized ValueTarget CompoundsReference
Solvent 50% EthanolTotal Phenolic Content[6]
Extraction Time 60 minutesTotal Phenolic Content[6]
Solvent 60% AcetoneFlavonoid Content[6]
Extraction Time 45 minutesFlavonoid Content[6]
Solvent 80% MethanolGeneral Bioactives[6]
Extraction Time 74 minutesGeneral Bioactives[6]
Solvent 96% MethanolThis compound[6]
Solid-to-Solvent Ratio 1:10 (g/mL)This compound (UAE)[1][6]

Table 2: Yield and Mahanine Content from Different Extraction Methods

MethodMaceration SolventMahanine % in ExtractFinal Product Yield (%)Reference
Method 1 Ethanol39.0%3.92 g / 50 g dry leaves[10]
Method 2 Ethanol:Water (95:5)40.1%3.66 g / 50 g dry leaves[10]
Method 3 Ethanol:Water (95:05)35.4%3.24 g / 50 g dry leaves[10]
Method 4 Ethanol:Water (90:10)32.6%3.25 g / 50 g dry leaves[10]
Method 5 Ethanol:Water (80:20)20.0%2.91 g / 50 g dry leaves[10]

Experimental Protocols

Protocol 1: Preparation of Plant Material

  • Collection: Collect fresh Murraya koenigii leaves, preferably from a tropical region between September and December.[6][10]

  • Washing and Drying: Wash the leaves thoroughly under tap water to remove dust and debris.[7] Dry the leaves in a tray drier at 60°C for 4 hours or at a lower temperature (30-35°C) until they become brittle.[7][10]

  • Grinding and Sieving: Grind the dried leaves into a fine powder using a grinder.[1][7] Sieve the powder through a 100-120 mesh sieve to ensure a uniform particle size.[1][7]

  • Storage: Store the powdered leaf material in an airtight container in a refrigerator until use.[7]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Place 10 g of powdered M. koenigii leaves into a 250 mL beaker.[1][6]

  • Solvent Addition: Add 100 mL of 96% methanol, achieving a 1:10 solid-to-solvent ratio.[1][6]

  • Sonication: Place the beaker in an ultrasonic bath. Sonicate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 50-60°C).[1][6]

  • Filtration and Concentration: After sonication, filter the mixture through Whatman No. 1 filter paper.[6] Wash the solid residue with a small amount of fresh solvent and filter again. Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[6]

Protocol 3: Soxhlet Extraction

  • Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.[4]

  • Sample Loading: Place approximately 10 g of dried, powdered M. koenigii leaves into a cellulose (B213188) thimble.[1]

  • Solvent Addition: Fill the round-bottom flask with a suitable solvent, such as 90% ethanol or petroleum ether. The solvent volume should be about 1.5 to 2 times the volume of the extractor chamber.[1][4]

  • Extraction: Heat the solvent to its boiling point. The process runs continuously as solvent vaporizes, condenses, drips onto the sample, and siphons back into the flask.[4] Continue the extraction for a designated period (e.g., 8 hours).[1]

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.[4]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and the biological context of this compound.

G General Workflow for this compound Extraction and Purification A Plant Material (Dried, Powdered M. koenigii Leaves) B Solvent Extraction (e.g., UAE or Soxhlet) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Purification (Silica Gel Column Chromatography) E->F G Pure this compound F->G

Caption: General workflow for this compound extraction and purification.

G Troubleshooting Workflow for Low Extraction Yield start Low this compound Yield q1 Is crude extract yield low? start->q1 s1 Check Plant Material: - Source & Season - Drying & Storage - Particle Size q1->s1 Yes q2 Is this compound % in crude low? q1->q2 No s1->q2 s2 Optimize Extraction: - Solvent Choice - Time/Temperature - Solid:Solvent Ratio q2->s2 Yes q3 Is recovery after purification low? q2->q3 No s2->q3 s3 Optimize Purification: - Column Packing - Sample Loading - Mobile Phase q3->s3 Yes end Yield Optimized q3->end No s3->end

Caption: Troubleshooting workflow for low this compound recovery.

G Inhibitory Action of this compound on Cancer Signaling Pathways cluster_0 AKT/mTOR Pathway This compound This compound AKT AKT This compound->AKT inhibits mTOR mTOR This compound->mTOR inhibits p_STAT3 p_STAT3 This compound->p_STAT3 inhibits AKT->mTOR p_AKT p-AKT Proliferation Proliferation mTOR->Proliferation Cell Growth & Proliferation p_mTOR p-mTOR STAT3 STAT3 STAT3->p_STAT3 Proliferation2 Proliferation2 p_STAT3->Proliferation2 Gene Transcription & Cell Survival

Caption: this compound inhibits key oncogenic signaling pathways.[4][11]

References

Technical Support Center: Mahanimbine Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of mahanimbine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

This compound Solubility Guide

Frequently Asked Questions (FAQs) on Solubility

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate (B1210297) can also be used.[3] For in vitro studies, preparing a concentrated stock in DMSO and then diluting it into aqueous media is a standard practice.[4]

Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/cell media. What should I do?

A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease Final Concentration: The intended concentration in your aqueous medium may exceed this compound's solubility limit. Try lowering the final working concentration.

  • Pre-warm the Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed, typically to 37°C, before adding the stock solution. Temperature can significantly affect solubility.[5][6]

  • Add Stock Solution Slowly: Add the DMSO stock solution drop-by-drop to the pre-warmed medium while gently swirling or mixing. This gradual dilution can prevent rapid precipitation.[5]

  • Use an Intermediate Dilution Step: Consider a serial dilution. First, dilute the high-concentration DMSO stock into a serum-free medium or a buffer like PBS, then add this intermediate solution to your final, serum-containing medium.[6]

Q3: How can I determine the maximum solubility of this compound in my specific experimental buffer?

A3: You can determine the equilibrium solubility by using the Shake-Flask Method. This involves adding an excess amount of this compound to your buffer, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided below.[7]

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventQualitative SolubilityQuantitative SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Soluble10 mM[1][2]
ChloroformSolubleNot specified[3]
DichloromethaneSolubleNot specified[3]
Ethyl AcetateSolubleNot specified[3][8]
AcetoneSolubleNot specified[3]
EthanolSolubleNot specified[9]
Methanol (B129727)SolubleUsed for HPLC stock preparation[10]
WaterInsolubleNot specified[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines for determining the equilibrium solubility of a compound.[7][11]

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • This compound powder

  • Experimental buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or mechanical agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method (e.g., HPLC-UV) to quantify this compound

Procedure:

  • Preparation: Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.[7]

  • Solvent Addition: Add a known volume of the pre-warmed experimental buffer (e.g., 37 ± 1 °C) to the vial.[11]

  • Agitation: Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. It is recommended to take measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[11]

  • Sample Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample from the supernatant. To remove any undissolved solids, centrifuge the sample and filter it through a syringe filter.[7]

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., methanol) to a concentration within the linear range of your analytical method.[7] Measure the concentration of this compound using a validated HPLC-UV method.

  • Calculation: Back-calculate the concentration in the original undiluted sample to determine the equilibrium solubility. The experiment should be performed in at least triplicate.[11]

Solubility_Workflow start Start: Weigh Excess this compound add_buffer Add Known Volume of Buffer start->add_buffer agitate Agitate at Constant Temperature (e.g., 37°C) add_buffer->agitate check_eq Sample at Time Points (e.g., 24h, 48h, 72h) agitate->check_eq separate Centrifuge and Filter Supernatant check_eq->separate quantify Quantify Concentration via HPLC separate->quantify is_plateau Has Concentration Reached a Plateau? quantify->is_plateau is_plateau->agitate No, Continue Agitation end_node End: Equilibrium Solubility Determined is_plateau->end_node Yes

Caption: Workflow for determining equilibrium solubility.

This compound Stability Guide

Frequently Asked Questions (FAQs) on Stability

Q1: Is this compound sensitive to light?

A1: Yes, this compound is known to be light-sensitive and can degrade upon exposure to UV light.[2][10] Therefore, it is crucial to protect this compound powder and solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage (months to years), solid this compound powder should be stored at -20°C.[12][13] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for the long term or at 4°C for short-term use (days to weeks).[1][13]

Q3: Under what conditions does this compound show significant degradation?

A3: Forced degradation studies show that this compound degrades considerably under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (10% H₂O₂) conditions, especially when heated.[10] It also degrades when exposed to UV radiation and in heated water (thermal degradation).[10]

Q4: Is this compound stable across a range of pH values?

A4: A study on a mahanine-enriched fraction (which also contains this compound) indicated that its biological activity remained stable at a pH range of 1.0 to 10.0 for at least 3 hours at 37°C, suggesting good stability for oral administration routes.[9] However, forced degradation studies with strong acid and base show significant chemical degradation occurs under harsh pH conditions, especially with heat.[10]

Quantitative Data: this compound Forced Degradation

The following table summarizes the results from a forced degradation study, indicating the stability of this compound under various stress conditions.

Stress ConditionDescription of Treatment% DegradationAnalytical MethodSource(s)
Acid Hydrolysis 0.1N HCl, refluxed at 80°C for 2 hours13.24%HPLC-UV[10]
Alkali Hydrolysis 0.1N NaOH, refluxed at 80°C for 2 hours12.08%HPLC-UV[10]
Oxidation 10% H₂O₂, refluxed at 80°C for 2 hours10.56%HPLC-UV[10]
Thermal HPLC grade water, refluxed at 80°C for 2 hours8.34%HPLC-UV[10]
Photolytic UV light exposure (254 nm) for 2 hours7.98%HPLC-UV[10]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation (stress testing) study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10]

Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.[14]

Materials:

  • This compound

  • HPLC grade methanol and water

  • 0.1N Hydrochloric acid (HCl)

  • 0.1N Sodium hydroxide (B78521) (NaOH)

  • 10% Hydrogen peroxide (H₂O₂)

  • Water bath or reflux apparatus

  • UV chamber (e.g., 254 nm)

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC grade methanol.[10]

  • Acid Hydrolysis:

    • Add this compound stock solution to 0.1N HCl.

    • Reflux the mixture for 2 hours at 80°C in a water bath.[10]

    • After cooling, neutralize the solution with an appropriate volume of 0.1N NaOH.

  • Alkali Hydrolysis:

    • Add this compound stock solution to 0.1N NaOH.

    • Reflux the mixture for 2 hours at 80°C.[10]

    • After cooling, neutralize the solution with 0.1N HCl.

  • Oxidative Degradation:

    • Add this compound stock solution to 10% H₂O₂.

    • Reflux the mixture for 2 hours at 80°C.[10]

    • Cool the solution before analysis.

  • Thermal Degradation:

    • Add this compound stock solution to HPLC grade pure water.

    • Reflux the mixture for 2 hours at 80°C.[10]

  • Photolytic Degradation:

    • Expose this compound powder to UV light (254 nm) for 2 hours.[10]

    • After exposure, dissolve the powder in a known volume of methanol for analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution in the mobile phase without subjecting it to any stress conditions.

  • HPLC Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. The method described involves an Agilent ZORBAX Bonus RP C18 column with a mobile phase of Methanol: 0.1% Triethylamine (93:07) at a flow rate of 1.2 mL/min, with UV detection at 254 nm.[10]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.

Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1N HCl, 80°C) neutralize Neutralize/Stop Reaction (as applicable) acid->neutralize base Alkali Hydrolysis (0.1N NaOH, 80°C) base->neutralize oxidation Oxidation (10% H₂O₂, 80°C) oxidation->neutralize thermal Thermal (Water, 80°C) thermal->neutralize photo Photolytic (UV Light, 254nm) photo->neutralize start Start: Prepare 1 mg/mL this compound Stock start->acid start->base start->oxidation start->thermal start->photo analyze Analyze All Samples and Control by HPLC neutralize->analyze evaluate Evaluate Data: Compare Chromatograms, Calculate % Degradation analyze->evaluate end_node End: Degradation Profile Established evaluate->end_node

Caption: Workflow for a forced degradation study.

References

Troubleshooting low recovery of Mahanimbine during column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Mahanimbine during column chromatography.

Troubleshooting Guide

Q1: My final yield of this compound is significantly lower than expected after column chromatography. What are the potential causes and how can I improve my recovery?

Low recovery of this compound during column chromatography can be attributed to several factors, ranging from compound degradation to suboptimal chromatographic conditions. Below is a systematic guide to troubleshoot and enhance your purification process.

1. Compound Degradation:

This compound, a carbazole (B46965) alkaloid, is susceptible to degradation under certain conditions. It is crucial to handle the compound with care throughout the extraction and purification process.

  • pH Sensitivity: this compound shows considerable degradation in the presence of strong acids (0.1N HCl) and bases (0.1N NaOH).[1][2] If you are performing an acid-base extraction to isolate alkaloids, it is advisable to use the acid and base for short durations and at low temperatures.[1]

  • Light and Oxidative Sensitivity: Exposure to UV radiation and oxidizing agents can lead to the deterioration of this compound.[1][2] It is recommended to protect your extracts and fractions from direct light by using amber-colored glassware or covering your setup with aluminum foil.[1] Using degassed solvents can also help minimize oxidation.[1]

  • Thermal Instability: While moderate heat can be beneficial during the extraction phase, prolonged exposure to high temperatures can degrade carbazole alkaloids.[1] When evaporating solvents, it is best to use a rotary evaporator at a controlled temperature, preferably below 50°C.[1]

2. Suboptimal Chromatographic Conditions:

The choice of stationary and mobile phases is critical for the successful separation and recovery of this compound.

  • Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of carbazole alkaloids.[3] However, the acidic nature of silica gel can sometimes lead to the irreversible adsorption of basic compounds like alkaloids.

  • Mobile Phase: A gradient elution starting with a non-polar solvent and gradually increasing the polarity is typically effective.[3] Common solvent systems include gradients of hexane (B92381) and ethyl acetate (B1210297), or hexane, dichloromethane, and methanol (B129727).[3]

  • Irreversible Adsorption: If this compound is irreversibly binding to the silica gel, consider the following modifications:

    • Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of a polar solvent can help to reduce strong adsorption.

    • Addition of a Basic Modifier: Adding a small percentage of a base like triethylamine (B128534) (e.g., 0.1%) to the mobile phase can reduce peak tailing and improve the recovery of alkaloids by competing for the active sites on the silica gel.[2]

3. Improper Column Packing and Sample Loading:

The physical preparation of your column is fundamental to achieving good separation.

  • Column Packing: A poorly packed column with cracks or air bubbles will result in band broadening and poor separation, leading to the loss of your compound in mixed fractions.[1] Ensure the stationary phase is packed uniformly.

  • Sample Loading: Overloading the column with too much crude extract will exceed its separation capacity, causing poor resolution and cross-contamination of fractions.[1] A general rule of thumb is to load an amount of crude extract that is 1-5% of the weight of the stationary phase.

Summary of Factors Affecting this compound Recovery
ParameterIssueRecommended Solution
pH Degradation in strongly acidic or basic conditions.Maintain near-neutral pH during extraction and workup. Use brief, low-temperature acid-base washes if necessary.
Light Degradation upon exposure to UV light.Protect samples and columns from direct light using amber glassware or aluminum foil.
Temperature Thermal degradation at high temperatures.Concentrate extracts and fractions at temperatures below 50°C using a rotary evaporator.
Oxidation Degradation by oxidizing agents.Use degassed solvents and consider adding antioxidants during extraction.
Stationary Phase Irreversible adsorption on acidic silica gel.Consider deactivating silica gel or using a different adsorbent like neutral alumina.
Mobile Phase Suboptimal elution leading to poor separation or strong retention.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Consider adding a basic modifier like triethylamine to the eluent.
Column Packing Poorly packed column causing band broadening.Ensure uniform packing of the stationary phase, avoiding cracks and air bubbles.
Sample Loading Overloading the column leading to poor resolution.Load a sample amount that is 1-5% of the stationary phase weight.

Experimental Protocols

Detailed Protocol for Silica Gel Column Chromatography of this compound:

This protocol is a general guideline and may require optimization based on your specific crude extract.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude extract you wish to purify.

    • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent such as hexane.[3]

    • Carefully pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.[3]

    • Drain the excess solvent until the solvent level is just at the top of the silica gel bed.[3]

  • Sample Loading:

    • Dissolve your crude extract containing this compound in a minimal amount of the initial mobile phase solvent (e.g., hexane or a mixture with a small amount of a more polar solvent).

    • Alternatively, for less soluble extracts, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.[4]

  • Elution:

    • Begin elution with a non-polar solvent like 100% hexane.[4]

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent. A common gradient system is a step-wise or linear gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) or hexane-dichloromethane followed by dichloromethane-methanol.[3]

    • The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of around 0.2-0.3 for this compound to ensure it elutes effectively.

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions.[3]

    • Monitor the composition of the collected fractions using TLC.[3]

    • Visualize the TLC spots under UV light (254 nm).[2]

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the purified this compound.[1]

Frequently Asked Questions (FAQs)

Q2: I am seeing significant peak tailing for this compound on my TLC plate and during column chromatography. What could be the cause?

Peak tailing is a common issue when purifying alkaloids on silica gel. It is often caused by strong interactions between the basic nitrogen atom in the alkaloid and the acidic silanol (B1196071) groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will help to saturate the active sites on the silica gel and allow your compound to elute more symmetrically.

Q3: How can I be sure that my compound is degrading during the purification process?

To check for degradation, you can run a small-scale stability test. Spot your crude extract on a TLC plate and take a picture under UV light. Then, expose the plate to the conditions you are concerned about (e.g., leave it under a UV lamp for a period, or heat it gently). Re-examine the plate to see if the spot corresponding to this compound has diminished or if new spots have appeared. Additionally, you can take a small aliquot of your pure compound, subject it to the purification conditions (e.g., dissolve it in an acidic or basic solution for a short time), and then analyze it by TLC or HPLC to check for the appearance of degradation products.[2]

Q4: Can I use a different stationary phase instead of silica gel?

Yes, if you suspect strong, irreversible adsorption on silica gel, you could consider using a less acidic stationary phase like neutral alumina.[5] The choice of the mobile phase will need to be re-optimized for alumina. Alternatively, reversed-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase like methanol and water could be an option, especially for semi-preparative HPLC.[2]

Visualizations

TroubleshootingWorkflow start Low this compound Recovery check_degradation Check for Compound Degradation start->check_degradation check_chromatography Review Chromatographic Conditions check_degradation->check_chromatography No Obvious Degradation degradation_solutions Implement Protective Measures: - Protect from light - Control temperature (<50°C) - Maintain neutral pH - Use degassed solvents check_degradation->degradation_solutions Degradation Suspected check_technique Evaluate Column Technique check_chromatography->check_technique Optimized Conditions chromatography_solutions Optimize Chromatography: - Optimize mobile phase with TLC - Add triethylamine to eluent - Consider neutral alumina check_chromatography->chromatography_solutions Suboptimal Conditions technique_solutions Refine Technique: - Ensure proper column packing - Avoid overloading the column - Use dry loading for less soluble samples check_technique->technique_solutions Technique Issues end Improved Recovery check_technique->end Good Technique degradation_solutions->check_chromatography chromatography_solutions->check_technique technique_solutions->end

Caption: Troubleshooting workflow for low this compound recovery.

ExperimentalWorkflow start Plant Material (Murraya koenigii) extraction Solvent Extraction (e.g., Ethanol or Hexane) start->extraction concentration Concentration (Rotary Evaporator <50°C) extraction->concentration crude_extract Crude Extract concentration->crude_extract sample_loading Sample Loading (Wet or Dry Method) crude_extract->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading elution Gradient Elution (e.g., Hexane:Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify Pure Fractions final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound

Caption: General experimental workflow for this compound purification.

References

Mahanimbine Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mahanimbine under various pH conditions. The following troubleshooting guides, frequently asked questions, and detailed protocols are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing significant degradation of my this compound sample in an acidic solution. What could be the cause?

A1: this compound is known to be susceptible to degradation under acidic conditions. The extent of degradation is dependent on the pH, temperature, and duration of exposure. One study has shown that refluxing this compound in 0.1N HCl at 80°C for 2 hours can lead to approximately 19.05% degradation[1]. Under stronger acidic conditions or upon reaction with certain mineral or Lewis acids, this compound can undergo chemical transformations, such as cyclization, to form derivatives like cyclothis compound. If you are observing higher than expected degradation, consider the following:

  • Temperature: Elevated temperatures will accelerate the degradation process.

  • Duration of Exposure: Longer exposure to acidic conditions will result in greater degradation.

  • Acid Strength: Stronger acids will cause more rapid degradation and potential structural rearrangement.

Troubleshooting Tips:

  • Minimize the exposure time of this compound to acidic conditions.

  • Conduct experiments at lower temperatures if permissible for your protocol.

  • Use a less concentrated acid or a buffer system to maintain a less aggressive acidic pH.

  • Analyze your sample promptly after preparation in an acidic medium.

Q2: Is this compound stable in basic (alkaline) solutions?

A2: No, this compound is highly unstable in basic conditions. Forced degradation studies have demonstrated that refluxing this compound in 0.1N NaOH at 80°C for 2 hours can result in as much as 82.24% degradation[1]. Therefore, it is critical to avoid exposing this compound to basic environments for extended periods, especially at elevated temperatures.

Troubleshooting Tips:

  • If a basic pH is required for your experiment, conduct the procedure at the lowest possible temperature and for the shortest duration.

  • Consider alternative non-alkaline methods if possible.

  • Neutralize the solution immediately after the required exposure time to prevent further degradation.

Q3: What are the expected degradation products of this compound in acidic conditions?

A3: In the presence of mineral acids, this compound has been reported to convert into cyclothis compound. With Lewis acids like BF3-etherate, it can cyclize to form a different penta-cyclic compound. These transformations involve the cyclization of the C5H9 side chain of the this compound molecule.

Q4: How can I assess the stability of my this compound sample under specific pH conditions?

A4: A forced degradation study is the standard method to evaluate the stability of a compound under various stress conditions, including a range of pH values. This typically involves dissolving the compound in solutions of known pH (e.g., acidic, neutral, and basic buffers) and monitoring its concentration over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

Quantitative Data on this compound Degradation

The following table summarizes the available quantitative data on the degradation of this compound under different stress conditions.

Stress ConditionReagent/ParametersTemperatureDurationPercent Degradation
Acidic 0.1N HCl80°C2 hours19.05%[1]
Basic 0.1N NaOH80°C2 hours82.24%[1]
Oxidative 10% Hydrogen Peroxide80°C2 hours89.20%[1]
Hydrolytic (Water) HPLC grade water80°C2 hours83.92%[1]
Photolytic UV light (254 nm)Ambient2 hours10.47%[1]

Note: A study on a mahanine-enriched fraction, which also contains this compound, showed that the fraction's biological activity remained unchanged over a pH range of 1-10 for up to approximately 3 hours at 37°C. This suggests that while some degradation of the active compounds may occur, the overall biological effect might be retained under these conditions for a limited time.

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Acidic and Basic Conditions

This protocol outlines a general procedure for assessing the stability of this compound in acidic and basic solutions.

1. Materials and Reagents:

  • This compound standard

  • Hydrochloric acid (HCl), 0.1N solution

  • Sodium hydroxide (B78521) (NaOH), 0.1N solution

  • HPLC grade methanol (B129727) and water

  • Volumetric flasks and pipettes

  • Water bath or heating block

  • HPLC system with a suitable column (e.g., C18) and UV detector

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a suitable flask, add a known volume of the this compound stock solution to a volume of 0.1N HCl.

    • Reflux the mixture in a water bath set at 80°C for 2 hours[1].

    • After cooling to room temperature, carefully neutralize the solution with 0.1N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a separate flask, add a known volume of the this compound stock solution to a volume of 0.1N NaOH.

    • Reflux the mixture in a water bath set at 80°C for 2 hours[1].

    • After cooling to room temperature, carefully neutralize the solution with 0.1N HCl.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution with the mobile phase to the same final concentration as the stressed samples, without subjecting it to heating or pH stress.

  • HPLC Analysis:

    • Analyze the control and stressed samples by a validated, stability-indicating HPLC method.

    • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the control sample.

Visualizations

Experimental Workflow for this compound pH Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization & Dilution cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 80°C, 2h) stock->acid base Base Hydrolysis (0.1N NaOH, 80°C, 2h) stock->base control Control Sample (No Stress) stock->control neut_acid Neutralize with NaOH & Dilute acid->neut_acid neut_base Neutralize with HCl & Dilute base->neut_base dil_control Dilute control->dil_control hplc HPLC Analysis neut_acid->hplc neut_base->hplc dil_control->hplc data Calculate % Degradation hplc->data

Caption: Workflow for assessing this compound stability under acidic and basic conditions.

This compound Signaling Pathway Inhibition

G cluster_pathways Signaling Pathways akt AKT mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation p_stat3->proliferation This compound This compound This compound->akt Inhibits This compound->mtor Inhibits This compound->p_stat3 Inhibits

Caption: this compound inhibits the AKT/mTOR and STAT3 signaling pathways.

References

Technical Support Center: Overcoming Poor Bioavailability of Mahanimbine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Mahanimbine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree) with demonstrated anticancer, anti-inflammatory, and neuroprotective properties.[1][2] However, its therapeutic potential is often limited by its poor oral bioavailability, primarily due to its low aqueous solubility.[3] This means that after oral administration, only a small fraction of the drug is absorbed into the systemic circulation, making it difficult to achieve therapeutic concentrations in target tissues.

Q2: What are the main factors contributing to the poor bioavailability of this compound?

A2: The primary factors contributing to this compound's poor bioavailability include:

  • Low Aqueous Solubility: this compound is a lipophilic compound, making it poorly soluble in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3]

  • First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the liver (first-pass effect) before it reaches systemic circulation, reducing the amount of active drug.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps drugs out of cells back into the intestinal lumen, thereby limiting its absorption.[4][5]

Q3: What are the common strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoformulations: Encapsulating this compound into nanosized carriers can improve its solubility, protect it from degradation, and enhance its absorption. Common nanoformulations include:

    • Liposomes: Vesicles composed of lipid bilayers.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature.

    • Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers.

  • Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a polymer matrix can increase its dissolution rate.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility.

  • Coadministration with Bioenhancers: Administering this compound with compounds that inhibit drug-metabolizing enzymes or efflux pumps (e.g., piperine) can increase its systemic exposure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and in vivo testing of this compound formulations.

Problem Possible Cause Suggested Solution
Low drug loading or encapsulation efficiency in nanoformulations. Suboptimal drug-to-carrier ratio.Experiment with different ratios of this compound to the encapsulating material (e.g., lipid, polymer). Start with a low drug loading and incrementally increase it to find the optimal ratio that maximizes encapsulation without causing precipitation.
Inefficient homogenization or sonication.Increase the duration or power of homogenization/sonication. Ensure the probe is properly submerged and the sample is kept cool to prevent degradation of this compound.
Poor solubility of this compound in the organic solvent used during preparation.Select an organic solvent in which this compound has high solubility. A mixture of solvents can also be tested.
Particle aggregation and instability of the nanoformulation. High particle surface energy.Incorporate stabilizers such as surfactants (e.g., Poloxamer 188, Tween 80) or polymers (e.g., PEG) into the formulation to provide steric or electrostatic stabilization.
Inappropriate storage conditions.Store the formulation at a suitable temperature (e.g., 4°C) and protect it from light. Lyophilization can be considered for long-term storage.
Inconsistent or highly variable pharmacokinetic data in animal studies. Issues with oral gavage technique.Ensure proper training on oral gavage to minimize stress to the animals and ensure accurate dosing. The volume administered should be appropriate for the animal's weight.
Food effect.Standardize the fasting period for animals before dosing. The presence of food in the stomach can significantly affect the absorption of lipophilic compounds.
Inter-animal variability.Increase the number of animals per group to improve the statistical power of the study.
Low in vivo efficacy despite improved in vitro dissolution. Rapid clearance from circulation.For nanoformulations, consider surface modification with polyethylene (B3416737) glycol (PEGylation) to reduce uptake by the reticuloendothelial system and prolong circulation time.
P-glycoprotein efflux in target tissues.Consider co-administration with a P-gp inhibitor.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters from a study that investigated the bioavailability of mahanine (B1683992) (a related carbazole alkaloid) when administered alone versus as part of a Mahanine-Enriched Fraction (MEF) containing other alkaloids like this compound. This suggests that the natural matrix may enhance bioavailability.

Formulation Animal Model Dose Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Relative Bioavailability (%) Reference
MahanineRatEquivalent to 300 mg/kg BW MEF~1.2~2.5~5.8100[6]
Mahanine-Enriched Fraction (MEF)Rat300 mg/kg BW~1.8~2.5~7.6131[6]

Note: The data for this compound-specific formulations is limited in the public domain. This table illustrates the principle of bioavailability enhancement through formulation, as seen with a closely related compound from the same source.

Experimental Protocols

Protocol 1: Comparative Pharmacokinetic Study of Mahanine and Mahanine-Enriched Fraction (MEF) in Rats [6]

  • Animal Model: Adult Sprague-Dawley rats.

  • Grouping:

    • Group 1: Fed with Mahanine-Enriched Fraction (MEF) orally at a dose of 300 mg/kg body weight.

    • Group 2: Fed with pure mahanine orally at a dose equivalent to that in 300 mg/kg of MEF.

  • Fasting: Animals are fasted overnight before the experiment.

  • Blood Collection: Blood samples (approximately 50 µL) are collected from the retro-orbital plexus at pre-dose (0 h) and at 0.75, 2.5, 4, 6, and 8 hours post-administration.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Preparation for HPLC:

    • 50 µL of plasma is mixed with 1 mL of ethyl acetate.

    • The mixture is vortexed and centrifuged.

    • The organic layer (ethyl acetate) is collected and dried.

    • The residue is reconstituted in the mobile phase (methanol:water, 80:20).

  • HPLC Analysis: The concentration of mahanine in the plasma samples is determined by High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profile.

Visualizations

G cluster_challenges Challenges with Oral this compound cluster_solutions Bioavailability Enhancement Strategies cluster_outcomes Improved Outcomes Poor_Solubility Poor Aqueous Solubility Nanoformulations Nanoformulations (Liposomes, SLNs, etc.) Poor_Solubility->Nanoformulations Improves Dissolution Solid_Dispersion Amorphous Solid Dispersions Poor_Solubility->Solid_Dispersion Improves Dissolution Cyclodextrin Cyclodextrin Complexes Poor_Solubility->Cyclodextrin Improves Dissolution First_Pass First-Pass Metabolism First_Pass->Nanoformulations Protects/Inhibits Bioenhancers Co-administration with Bioenhancers First_Pass->Bioenhancers Protects/Inhibits Pgp_Efflux P-gp Efflux Pgp_Efflux->Nanoformulations Inhibits/Evades Pgp_Efflux->Bioenhancers Inhibits/Evades Increased_Absorption Increased GI Absorption Nanoformulations->Increased_Absorption Solid_Dispersion->Increased_Absorption Cyclodextrin->Increased_Absorption Enhanced_Bioavailability Enhanced Oral Bioavailability Increased_Absorption->Enhanced_Bioavailability Reduced_Metabolism Reduced First-Pass Metabolism Reduced_Metabolism->Enhanced_Bioavailability Bypass_Efflux Bypass/Inhibit P-gp Efflux Bypass_Efflux->Enhanced_Bioavailability

Caption: Strategies to overcome poor bioavailability of this compound.

G cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Study This compound This compound + Carrier (e.g., Lipid/Polymer) Organic_Phase Dissolve in Organic Solvent This compound->Organic_Phase Dispersion Homogenization/ Sonication Organic_Phase->Dispersion Evaporation Solvent Evaporation Dispersion->Evaporation Formulation This compound Nanoformulation Evaporation->Formulation Particle_Size Particle Size & PDI Formulation->Particle_Size Zeta_Potential Zeta Potential Formulation->Zeta_Potential EE Encapsulation Efficiency Formulation->EE In_Vitro_Release In Vitro Release Formulation->In_Vitro_Release Animal_Dosing Oral Administration to Animals Formulation->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling HPLC_Analysis HPLC/LC-MS Analysis Blood_Sampling->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis

Caption: Experimental workflow for this compound nanoformulation.

References

Common issues in Mahanimbine cytotoxicity assays and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Mahanimbine, a naturally occurring carbazole (B46965) alkaloid, in cytotoxicity assays, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common cytotoxicity assays used to evaluate this compound's effects?

A1: The most frequently employed methods to assess this compound-induced cytotoxicity include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cell lysis and cytotoxicity.[5]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays are used to detect and quantify programmed cell death (apoptosis) induced by this compound.[1][6][7]

Q2: I am observing inconsistent IC50 values for this compound in my experiments. What could be the potential causes?

A2: Variability in IC50 values can arise from several factors:

  • Compound Solubility: this compound, like many natural compounds, may have limited solubility in aqueous culture media. Precipitation at higher concentrations can lead to inaccurate dosing and inconsistent results.[8]

  • Cell-Based Factors: Differences in cell seeding density, cell health, and passage number can significantly influence the cellular response to this compound.[8]

  • Assay Interference: The chemical structure of this compound might interfere with certain assay reagents. For instance, it could non-enzymatically reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.[8]

  • Experimental Technique: Inconsistent incubation times and pipetting errors can introduce significant variability.[8]

Q3: My MTT assay results show high cell viability even at concentrations where I expect to see significant cytotoxicity. What troubleshooting steps can I take?

A3: This issue often points towards assay interference.

  • Run a "Compound-Only" Control: To check for direct reaction with MTT, incubate this compound at various concentrations in culture medium without cells. A color change indicates interference.

  • Switch to an Alternative Assay: Confirm your findings using a different cytotoxicity assay with a distinct mechanism, such as the LDH assay, which measures membrane integrity, or a direct apoptosis assay like Annexin V staining.[8]

Q4: What is the general mechanism of action for this compound-induced cytotoxicity?

A4: this compound primarily induces apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[2][9][10] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][11][12][13] Additionally, this compound has been shown to inhibit key cell survival signaling pathways such as AKT/mTOR and STAT3.[1][9][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cytotoxic effect observed - Compound Insolubility: this compound may be precipitating out of the solution.- Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. - Visually inspect the wells for any precipitate after adding the compound.
- Incorrect Concentration Range: The tested concentrations may be too low.- Perform a wider range of serial dilutions to determine the optimal concentration range for your cell line.
- Cell Resistance: The chosen cell line may be inherently resistant to this compound.- Test on a different, more sensitive cell line if possible.
High background in LDH assay - Serum in Culture Medium: Some sera contain LDH, which can lead to high background readings.- Use a serum-free medium for the assay or use a medium with low LDH content. - Include a "medium-only" background control.
- Mechanical Cell Damage: Rough handling of cells during seeding or treatment can cause premature LDH release.- Handle cells gently and avoid excessive pipetting.
Non-specific staining in Annexin V assay - Cell Membrane Damage during Harvesting: Trypsinization or scraping can damage the cell membrane, leading to false positives.- Use a gentle cell detachment method. - Include both floating and adherent cells in your analysis, as apoptotic cells may detach.[7]
- Incorrect Staining Protocol: Inappropriate incubation times or reagent concentrations.- Strictly follow a validated Annexin V/PI staining protocol.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and treatment durations.

Cell LineCancer TypeIC50 (µM)Reference
Capan-2Pancreatic Cancer3.5[1][14]
SW1190Pancreatic Cancer3.5[14]
BxPC3Pancreatic Cancer16[1]
HPAFIIPancreatic Cancer32[1]
CFPAC1Pancreatic Cancer64[1]
hTRET-HPNE (non-cancerous)Pancreatic110[1]
MCF-7Breast Cancer14[2][15]
MDA-MB-231Breast Cancer21.5[2]
MCF-10A (non-cancerous)Breast30.5[2]
Hs172.TBladder Cancer32.5[13][14]
A549Lung CancerNot specified, but cytotoxic effects observed[11]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from established methodologies for assessing cell viability.[2][3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C in the dark.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

LDH Cytotoxicity Assay

This protocol provides a general framework for the LDH assay.[5][16]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[1][7][17]

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

  • Annexin V Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Propidium Iodide (PI) Staining: Add PI to the cell suspension immediately before analysis.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizing this compound's Mechanism of Action

To further aid in understanding the cellular processes affected by this compound, the following diagrams illustrate the experimental workflow and the key signaling pathways involved in its cytotoxic effects.

G Experimental Workflow for this compound Cytotoxicity Assays cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding mahanimbine_prep This compound Preparation treatment Treatment with this compound mahanimbine_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay data_acquisition Data Acquisition mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination G This compound-Induced Apoptosis Signaling Pathway cluster_survival Survival Pathways cluster_apoptosis Apoptosis Pathway This compound This compound AKT_mTOR AKT/mTOR Pathway This compound->AKT_mTOR inhibits STAT3 STAT3 Pathway This compound->STAT3 inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Working with Mahanimbine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Mahanimbine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a carbazole (B46965) alkaloid naturally found in the leaves of the curry tree (Murraya koenigii)[1]. It is investigated for its potential therapeutic properties, including anticancer effects.[2][3][4] In cell culture, it is used to study its effects on various cellular processes, such as cell proliferation, apoptosis (programmed cell death), and cell signaling pathways in cancer cell lines.[2][3]

Q2: What are the common solvents for dissolving this compound for cell culture use?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for cell culture experiments.[5][6] Absolute ethanol (B145695) can also be used.[7] It is crucial to prepare a high-concentration stock solution in the chosen solvent, which is then further diluted to the final working concentration in the cell culture medium.

Q3: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and preferably 0.1% or lower.[5] It is essential to include a vehicle control (media with the same final solvent concentration without this compound) in your experiments to account for any effects of the solvent itself.[8]

Q4: Can I filter out the precipitate if it forms in my cell culture medium?

A4: Filtering the medium to remove this compound precipitate is generally not recommended. This is because filtration will remove an unknown quantity of the active compound, leading to inaccurate and unreliable experimental results. The better approach is to optimize the dissolution and dilution procedure to prevent precipitation from occurring in the first place.[8]

Troubleshooting Guide: Preventing this compound Precipitation

Issue: Immediate Precipitation Upon Addition to Cell Culture Media

Problem: A precipitate forms immediately when the this compound stock solution is added to the cell culture medium.

Cause: This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium when the organic solvent it was dissolved in is rapidly diluted.

Solutions:

Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit. Try lowering the final working concentration.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[5] Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.[5]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[5] Always use pre-warmed (37°C) cell culture media.[2]
High Solvent Concentration While a solvent like DMSO is necessary for initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution.[5] Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[5]
Interaction with Media Components This compound may interact with salts or other components in the media, forming insoluble complexes.[5] If precipitation persists, consider trying a different basal media formulation.
Issue: Precipitation Occurs Over Time During Incubation

Problem: The this compound solution is initially clear but a precipitate forms after a period of incubation (e.g., hours or days).

Solutions:

Potential Cause Recommended Solution
Media Evaporation In long-term experiments, evaporation can concentrate media components, including this compound, beyond its solubility limit.[5] Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.
Compound Instability The compound may be unstable in the aqueous environment of the cell culture medium over time. While specific stability data for this compound in media is not readily available, this is a possibility for many small molecules.
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility. Minimize the time that cultures are outside of the incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication in a water bath can aid dissolution.[9]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Protocol 2: Preparation of this compound Working Solution (Recommended Method)

This protocol utilizes a serial dilution approach to minimize precipitation.

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[5]

  • Intermediate Dilution: Create an intermediate dilution of your this compound stock solution in the pre-warmed medium. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could first dilute the stock 1:100 in pre-warmed media to make a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the intermediate solution dropwise while gently swirling the final medium.[9]

  • Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeReported IC₅₀ (µM)
Capan-2Pancreatic Cancer3.5[2]
SW1190Pancreatic Cancer3.5[2]
BxPC-3Pancreatic Cancer16[10]
CFPAC-1Pancreatic Cancer64[10]
HPAF-IIPancreatic Cancer32[10]
A549Lung CancerNot explicitly stated, but showed dose-dependent effects[3]
MCF-7Breast Cancer14[6]
MDA-MB-231Breast Cancer21.5[6]
HeLaCervical Cancer1.98 (µg/mL)
P388Murine Leukemia5.00 (µg/mL)

Visualizations

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Treatment Mahanimbine_Powder This compound Powder Stock_Solution High Concentration Stock Solution (e.g., 10 mM) Mahanimbine_Powder->Stock_Solution DMSO 100% DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution Stock_Solution->Intermediate_Dilution Dilute in pre-warmed media Prewarmed_Media Pre-warmed (37°C) Cell Culture Medium Prewarmed_Media->Intermediate_Dilution Final_Working_Solution Final Working Solution (for cell treatment) Intermediate_Dilution->Final_Working_Solution Final dilution Cells Cells in Culture Final_Working_Solution->Cells Add to cells

Caption: Workflow for this compound solution preparation.

cluster_akt_mtor AKT/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis & Cell Cycle Arrest This compound This compound AKT AKT This compound->AKT Inhibits mTOR mTOR This compound->mTOR Inhibits STAT3 STAT3 This compound->STAT3 Inhibits AKT->mTOR Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest AKT->Cell_Cycle_Arrest mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis STAT3->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound signaling pathway inhibition.

References

Technical Support Center: Optimizing Sonication for Mahanimbine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sonication parameters for Mahanimbine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for efficient extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is Ultrasound-Assisted Extraction (UAE) and why is it suitable for this compound?

A1: Ultrasound-Assisted Extraction, or sonication, is a modern technique that uses high-frequency sound waves to extract bioactive compounds from plant materials.[1][2] The process generates acoustic cavitation—the formation and collapse of microscopic bubbles—which disrupts plant cell walls.[1][3] This enhances the penetration of the solvent into the plant matrix and facilitates the release of phytochemicals like this compound, leading to higher extraction yields in shorter times and often at lower temperatures compared to conventional methods like Soxhlet extraction.[3][4]

Q2: Which solvent is optimal for extracting this compound using sonication?

A2: The choice of solvent is critical and significantly impacts extraction yield. This compound is a carbazole (B46965) alkaloid with moderate polarity. Studies and related protocols suggest the following solvents are effective:

  • Methanol (B129727)/Ethanol (B145695): Alcohols like methanol and ethanol (typically in concentrations of 80-96%) are highly effective for extracting carbazole alkaloids.[5][6] For instance, 96% methanol has been used effectively in UAE protocols for related compounds.[5]

  • Ethyl Acetate: This solvent has been shown to be effective for the extraction of alkaloids from other plants using UAE, sometimes yielding better results than ethanol or methanol.[7][8]

  • Petroleum Ether: While primarily used in preliminary defatting steps, it has also been used for the extraction of this compound due to its selectivity for non-polar compounds.[9][10]

The optimal choice depends on the specific experimental goals, such as desired purity and subsequent purification steps.

Q3: What are the key sonication parameters I need to optimize?

A3: The efficiency of UAE is influenced by several key parameters that should be optimized for maximum yield:[4]

  • Sonication Time: Extraction time can range from 10 to 60 minutes.[7][11] Longer times may not always increase yield and could lead to degradation.

  • Temperature: Temperature affects solvent properties and mass transfer. A range of 40°C to 80°C is often explored.[12] However, this compound can degrade at higher temperatures, so keeping the temperature controlled (e.g., below 50-60°C) is crucial.[5][13]

  • Ultrasonic Power/Frequency: Power levels between 80W and 150W have been used for extracting compounds from curry leaves.[12] Higher power can enhance extraction but may also cause degradation of the target compound.[14] A typical frequency for ultrasonic baths is 40 kHz.[11]

  • Solid-to-Solvent Ratio: A common starting ratio is 1:10 (g/mL) of powdered leaf material to solvent.[5][15] This ratio ensures adequate immersion and interaction between the plant material and the solvent.

Q4: How can I quantify the this compound content in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying this compound.[15] A typical setup involves a C18 reverse-phase column with a mobile phase such as Methanol and 0.1% Triethylamine (93:07 v/v).[11][15] Detection is commonly performed using a UV detector at 254 nm.[15] A calibration curve using a pure this compound standard is necessary for accurate quantification.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Troubleshooting Steps
Incorrect Solvent This compound has specific solubility. Ensure you are using a solvent of appropriate polarity. Start with methanol or ethanol (80-96%) for best results.[5]
Inadequate Sonication Parameters Your sonication time, temperature, or power may be suboptimal. Systematically vary one parameter at a time (e.g., time at 15, 30, 45 min) to find the optimal conditions for your setup.[4]
Poor Plant Material Quality The concentration of this compound can vary based on the geographical source, age, and drying/storage conditions of the Murraya koenigii leaves. Ensure you are using high-quality, properly dried, and finely powdered leaves.[5]
Insufficient Cell Disruption Ensure the plant material is ground to a fine powder (e.g., sieved through a 120-mesh sieve) to maximize surface area for extraction.[15]

Problem 2: Suspected Degradation of this compound

Possible Cause Troubleshooting Steps
Excessive Heat This compound can degrade at high temperatures.[15] Use a sonication bath with temperature control and keep it below 50-60°C.[5] If using a probe sonicator, use pulse mode to avoid overheating.[3]
pH Instability This compound is reported to degrade under strongly acidic (0.1N HCl) or basic (0.1N NaOH) conditions.[5][15] Avoid using harsh acids or bases during the extraction and workup phases.
Photolytic Degradation Exposure to UV light can cause this compound to deteriorate.[15] Protect your samples from direct light during and after extraction by using amber vials or covering your glassware with foil.
Oxidation The compound can degrade in the presence of oxidizing agents like hydrogen peroxide.[15] Ensure solvents are free from peroxides and consider performing extraction under an inert atmosphere (e.g., nitrogen) if degradation persists.

Data on Extraction Parameters

The following table summarizes various parameters used in the extraction of compounds from Murraya koenigii and related plants, providing a starting point for optimization.

Compound/PlantMethodSolventTime (min)Temp (°C)Power (W)Solid:Solvent RatioYield/ResultReference
This compound from M. koenigiiUAENot specified15AmbientNot specified1:10Qualitative[15]
Flavonoids from M. koenigiiUAE80% Methanol2055.9145.51:20Optimized for flavonoids[12]
Isothis compound from M. koenigiiUAE96% Methanol15-3050Not specified1:10Recommended protocol[5]
Koenimbine from M. koenigiiUAE80% Methanol30-6050-60100-1501:10Recommended protocol[11]
Alkaloids from Acalypha indicaUAEEthyl Acetate20AmbientNot specifiedNot specified0.286 mg/g (Total Alkaloids)[7][8]
This compound from M. koenigiiSoxhlet90% Ethanol480RefluxN/A1:25~0.012 mg/g[9]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Dry the leaves of Murraya koenigii in a hot air oven at 50°C for 48-72 hours or until brittle.[5]

    • Grind the dried leaves into a fine powder using a mechanical grinder. For optimal results, sieve the powder through a 120-mesh sieve to ensure a uniform and small particle size.[15]

    • (Optional but Recommended) To remove non-polar interfering compounds, pre-extract (defat) the powder with petroleum ether using a Soxhlet apparatus for 6-8 hours. Air-dry the defatted powder completely.[5]

  • Sonication:

    • Accurately weigh 10 g of the dried leaf powder and place it into a 250 mL beaker or flask.

    • Add 100 mL of 96% methanol (or another selected solvent) to achieve a 1:10 solid-to-solvent ratio.[5]

    • Place the vessel in an ultrasonic bath with a temperature controller. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

    • Sonicate for 30 minutes at a controlled temperature of 50°C.[5] If using a system without temperature control, monitor the temperature closely to prevent overheating.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small volume (e.g., 20 mL) of the same fresh solvent and filter again to maximize recovery.

    • Combine the filtrates.

    • Concentrate the extract using a rotary evaporator under reduced pressure. Ensure the water bath temperature is kept below 50°C to prevent thermal degradation of this compound.[5]

  • Quantification and Storage:

    • Dissolve the obtained crude extract in an appropriate solvent (e.g., HPLC-grade methanol) for quantification via HPLC.

    • Store the final crude extract in an airtight, amber-colored container at 4°C to protect it from light and heat.[11]

Visualized Workflows

G cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Sonication cluster_process Phase 3: Downstream Processing Leaf Fresh M. koenigii Leaves Dry Dry Leaves (50°C) Leaf->Dry Grind Grind to Fine Powder Dry->Grind Defat Optional: Defat with Petroleum Ether Grind->Defat Powder 10g Powdered Leaves Grind->Powder Defat->Powder Solvent Add 100mL Solvent (e.g., 96% Methanol) Powder->Solvent Sonicate Sonicate (e.g., 30 min, 50°C) Solvent->Sonicate Filter Filter Extract Sonicate->Filter Concentrate Concentrate via Rotary Evaporator (<50°C) Filter->Concentrate Crude Crude this compound Extract Concentrate->Crude Analyze Quantify via HPLC Crude->Analyze G Start Low this compound Yield Solvent Is the solvent optimal? (e.g., Methanol/Ethanol) Start->Solvent Params Are sonication parameters optimized? Solvent->Params Yes ChangeSolvent Action: Test alternative solvents (Methanol, Ethanol, Ethyl Acetate) Solvent->ChangeSolvent No Degrade Is degradation suspected? Params->Degrade Yes OptimizeParams Action: Systematically vary time, temp., and power Params->OptimizeParams No Material Is plant material high quality? Degrade->Material No ControlConditions Action: Control temp (<50°C), protect from light, check pH Degrade->ControlConditions Yes CheckMaterial Action: Source high-quality, properly dried/powdered leaves Material->CheckMaterial No Success Yield Improved Material->Success Yes ChangeSolvent->Params OptimizeParams->Degrade ControlConditions->Material CheckMaterial->Success

References

Technical Support Center: Precision in Mahanimbine Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Mahanimbine using High-Performance Liquid Chromatography (HPLC). This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving precise and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for this compound quantification?

A1: A robust starting point is a reversed-phase HPLC method. A validated method uses an Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µm) with an isocratic mobile phase of Methanol (B129727) and 0.1% Triethylamine (93:07 v/v).[1][2] The flow rate is typically set to 1.2 mL/min with UV detection at 254 nm.[1][2]

Q2: Why is Triethylamine (TEA) often included in the mobile phase?

A2: this compound is a carbazole (B46965) alkaloid, which is basic in nature. Basic compounds can interact with residual acidic silanol (B1196071) groups on the surface of C18 columns, leading to poor peak shape (tailing). Triethylamine is a competing base that masks these silanol groups, resulting in improved peak symmetry and reproducibility.[1][2]

Q3: What is the expected retention time for this compound?

A3: The retention time is highly dependent on the specific method (column, mobile phase, flow rate, temperature). Using the method described in Q1, the retention time is approximately 4.7 minutes.[1][2] Another method reported a retention time of 10.40 ± 0.95 minutes, highlighting the variability between different protocols.[3][4]

Q4: How should I prepare my this compound standards and samples?

A4: this compound standard stock solutions can be prepared by dissolving the reference standard in HPLC-grade methanol to a concentration of 1 mg/mL.[1] Working standards are then made by serially diluting this stock solution in the mobile phase. For samples like plant extracts, the extract should be dissolved in the mobile phase or methanol and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[1][5]

Q5: Is this compound stable under typical experimental conditions?

A5: this compound is susceptible to degradation under stress conditions. Forced degradation studies show that it deteriorates significantly when exposed to acidic (0.1N HCl), basic (0.1N NaOH), and oxidizing (hydrogen peroxide) conditions, as well as upon exposure to UV radiation and water at elevated temperatures.[1][2] It is crucial to prepare fresh solutions and protect them from light for optimal stability.

Experimental Protocol: Isocratic RP-HPLC Method

This section details a validated method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade Methanol

  • HPLC-grade Triethylamine (TEA)

  • High-purity water (for cleaning)

  • Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µm) or equivalent

2. Instrument and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity HPLC or equivalent, equipped with a UV detector.

  • Mobile Phase: Methanol: 0.1% Triethylamine (93:07 v/v).

  • Preparation: To prepare 1 L of mobile phase, add 1 mL of Triethylamine to 70 mL of HPLC-grade water, then add 930 mL of HPLC-grade Methanol.

  • Degassing: Ultrasonicate the mobile phase for 10-15 minutes before use.[1]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10-20 µL.

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol.[1]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to obtain a calibration curve in the desired concentration range (e.g., 4 to 24 ng/mL).[1]

  • Sample Preparation: Dissolve the extract or sample in the mobile phase. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm nylon syringe filter prior to injection.[1]

4. System Suitability and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform replicate injections (n=5 or 6) of a working standard solution. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The correlation coefficient (R²) should be ≥ 0.999.[1]

  • Inject the prepared samples and quantify the amount of this compound by interpolating the peak area from the calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of published HPLC methods for this compound quantification.

Table 1: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 4 - 24 ng/mLNot Specified
Correlation Coeff. (R²) 0.999>0.99
LOD 0.02044 ng/mL1.67 µg/mL
LOQ 0.06194 ng/mL6.31 µg/mL
Reference [1][2][3][4][6]

Table 2: Chromatographic Parameters

ParameterMethod 1Method 2
Column Agilent ZORBAX Bonus RP C18 (250x4.6 mm, 5µm)C18 reversed-phase
Mobile Phase Methanol: 0.1% TEA (93:07)Acetonitrile: 0.1% Acetic Acid in Water (90:10)
Flow Rate 1.2 mL/min1.0 mL/min
Detection 254 nm254 nm
Retention Time ~4.7 min~10.4 min
Reference [1][2][6]
Visual Guides: Workflows and Troubleshooting

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common HPLC issues.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Standards inject Inject Standards & Samples prep_std->inject prep_sample Prepare & Filter Sample Extracts prep_sample->inject prep_mp Prepare & Degas Mobile Phase equil Equilibrate System & Column prep_mp->equil equil->inject acquire Acquire Chromatographic Data (254 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve (R² ≥ 0.999) integrate->calibrate quantify Quantify this compound in Samples calibrate->quantify

Caption: HPLC quantification workflow for this compound.

HPLC_Troubleshooting problem Chromatogram Issue? peak_shape Poor Peak Shape problem->peak_shape retention Shifting Retention Time problem->retention baseline Baseline Noise / Drift problem->baseline resolution Poor Resolution problem->resolution cause_tail Cause: Active Silanol Sites Column Degradation peak_shape->cause_tail Tailing? cause_front Cause: Sample Overload Solvent Mismatch peak_shape->cause_front Fronting? cause_rt Cause: Mobile Phase Change Temp Fluctuation, Leak retention->cause_rt cause_noise Cause: Air Bubbles Contaminated Solvent baseline->cause_noise cause_res Cause: Column Degradation Inadequate Mobile Phase resolution->cause_res sol_tail Solution: Add TEA to Mobile Phase Use New/Guard Column cause_tail->sol_tail sol_front Solution: Dilute Sample Dissolve Sample in Mobile Phase cause_front->sol_front sol_rt Solution: Prepare Fresh Mobile Phase Check System for Leaks, Use Oven cause_rt->sol_rt sol_noise Solution: Degas Mobile Phase Use Fresh, HPLC-grade Solvents cause_noise->sol_noise sol_res Solution: Adjust Mobile Phase Strength Lower Flow Rate, Replace Column cause_res->sol_res

Caption: Troubleshooting guide for common HPLC issues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing - Secondary Interactions: this compound (an alkaloid) is interacting with acidic silanol groups on the column packing.- Column Degradation: Loss of stationary phase or contamination at the column inlet.- Mask Silanols: Ensure 0.1% Triethylamine (TEA) is in the mobile phase to improve peak symmetry.[1]- Column Care: Use a guard column. If the problem persists, flush the column or replace it.[7]
Inconsistent Retention Times - Mobile Phase Composition: Inaccurate mixing, evaporation of a volatile component (methanol), or degradation.- System Leaks: A leak in the pump or fittings can cause flow rate fluctuations.- Temperature Fluctuations: Changes in ambient temperature affect viscosity and retention.- Mobile Phase: Prepare fresh mobile phase daily, keep reservoirs covered, and ensure it is thoroughly mixed and degassed.[5]- System Check: Inspect fittings for leaks. Perform a pump pressure test.- Temperature Control: Use a column oven to maintain a constant temperature (e.g., 25°C).[1][5]
Baseline Noise or Drift - Air Bubbles: Dissolved gas in the mobile phase is outgassing in the detector.- Contamination: Impurities in the mobile phase or a contaminated detector cell.- Pump Issues: Faulty check valves or seals causing pressure fluctuations.- Degassing: Ensure the mobile phase is properly degassed by sonication or an in-line degasser.[5]- System Flush: Use fresh, HPLC-grade solvents. Flush the system and detector cell with a strong solvent like isopropanol (B130326) if contamination is suspected.- Pump Maintenance: Check pump performance and perform routine maintenance on seals and check valves.
Poor Resolution / Overlapping Peaks - Mobile Phase Strength: The mobile phase is too "strong" (too much organic solvent), causing analytes to elute too quickly.- Column Degradation: The column has lost its efficiency.- Sample Overload: Injecting too high a concentration of the sample.- Optimize Mobile Phase: Decrease the percentage of methanol slightly to increase retention and improve separation.[7]- Check Column: Replace the column if it has degraded.- Dilute Sample: Try diluting the sample extract.[5]
No Peaks or Very Small Peaks - Injection Issue: Air bubble in the syringe, blocked needle/port, or incorrect loop filling.- Detector Issue: The detector lamp may be off or failing.- Sample Degradation: this compound may have degraded if solutions were not fresh or were exposed to light/heat.[1]- Check Injector: Ensure the injector is working correctly and there are no blockages.- Check Detector: Verify the lamp is on and its intensity is sufficient.- Prepare Fresh Solutions: Prepare new standards and samples from stock and re-analyze.

References

Technical Support Center: Addressing Variability in the Biological Activity of Mahanimbine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the inherent variability in the biological activity of Mahanimbine extracts. By providing detailed frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and quantitative data, we aim to facilitate more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the anticancer activity of our this compound extract between different batches. What are the likely causes?

A1: Batch-to-batch variability in the biological activity of natural product extracts like this compound is a common challenge. The primary reasons for this inconsistency can be attributed to:

  • Raw Material Source and Collection: The geographical origin and the season of collection of the Murraya koenigii leaves significantly impact the concentration of this compound and other related carbazole (B46965) alkaloids.[1][2] Studies have shown that the content of these active compounds can vary several-fold depending on these factors.[1][2]

  • Extraction Method: The choice of solvent, temperature, and duration of extraction can dramatically alter the chemical profile of the extract.[3][4][5] Different solvents will have varying efficiencies in extracting this compound and other synergistic or antagonistic compounds.

  • Post-Extraction Processing and Storage: The methods used for drying, concentrating, and storing the extract can lead to the degradation of active compounds. This compound can be sensitive to heat, light, and pH changes.[3][6]

Q2: How can we standardize our this compound extract to ensure more reproducible results?

A2: Standardization is key to mitigating variability. A multi-pronged approach is recommended:

  • Standardize Raw Material Procurement: If possible, source your Murraya koenigii leaves from the same geographical location and during the same season for each batch.

  • Implement a Standardized Extraction Protocol: Adhere strictly to a validated extraction protocol, controlling for solvent type and concentration, temperature, and extraction time.

  • Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each extract batch.[4][6] This allows for the quantification of this compound and other marker compounds, ensuring their concentrations fall within a predefined range.

  • Bioassay-Guided Standardization: In addition to chemical analysis, performing a simple and rapid bioassay (e.g., a cell viability assay on a sensitive cancer cell line) can help to functionally standardize the extracts.

Q3: Our this compound extract shows lower than expected bioactivity. What are the initial troubleshooting steps?

A3: When faced with low bioactivity, a systematic evaluation of your entire workflow is crucial:

  • Verify Raw Material: Confirm the identity and quality of the plant material. Improper drying or storage can lead to the degradation of active compounds.

  • Review Extraction Protocol: Ensure the chosen solvent is appropriate for this compound (a relatively non-polar compound). Solvents like petroleum ether, hexane, or ethanol (B145695) are commonly used.[7] Also, verify that the extraction time and temperature were optimal and not excessive, which could lead to compound degradation.

  • Check for Compound Degradation: this compound can degrade under certain conditions. Review your storage conditions (extracts should be stored in a cool, dark, and dry place) and consider if any steps in your experimental protocol (e.g., prolonged exposure to high temperatures or certain pH levels) could have compromised the integrity of the active compounds.[3][6]

  • Assess Bioassay Performance: Rule out issues with the assay itself. This includes checking cell health and passage number, reagent quality, and operator consistency. Running a positive control with a known batch of active extract or pure this compound can help to identify if the issue lies with the extract or the assay.

Troubleshooting Guides

Issue: Inconsistent IC50 Values in Cancer Cell Lines

This is a frequent problem stemming from the chemical variability between different this compound extract batches. The following workflow can help diagnose and address this issue.

G cluster_0 Troubleshooting Workflow start Inconsistent IC50 Values Observed raw_material Review Raw Material Documentation (Source, Harvest Time, Storage) start->raw_material extraction_protocol Verify Extraction Protocol Consistency (Solvent, Time, Temperature) raw_material->extraction_protocol hplc_analysis Perform HPLC Fingerprinting of All Batches extraction_protocol->hplc_analysis compare_fingerprints Compare Chromatographic Profiles and this compound Concentration hplc_analysis->compare_fingerprints different_fingerprints Significant Differences Identified compare_fingerprints->different_fingerprints Yes similar_fingerprints Profiles are Consistent compare_fingerprints->similar_fingerprints No optimize_extraction Optimize and Standardize Extraction Protocol different_fingerprints->optimize_extraction bioassay_issue Investigate Bioassay Variability (Cells, Reagents, Operator) similar_fingerprints->bioassay_issue

Caption: Troubleshooting workflow for inconsistent IC50 values.

Quantitative Data Summary

The biological activity of this compound has been quantified in various studies. The following tables summarize some of these findings.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
Capan-2Pancreatic Cancer3.5[8]
SW1990Pancreatic Cancer3.5[8]
AsPC-1Pancreatic Cancer12[8]
BxPC-3Pancreatic Cancer64[8]
PANC-1Pancreatic Cancer25[8]
MCF-7Breast Cancer≤5.0[9]
HeLaCervical Cancer≤5.0[9]
P388Leukemia≤5.0[9]

Table 2: Antidiabetic and Hypolipidemic Effects of this compound

ParameterModelTreatmentOutcomeReference
Glucose Utilization3T3-L1 cells1 mM this compoundIncreased glucose utilization, comparable to 1 µM insulin.[10]
Fasting Blood SugarStreptozotocin-induced diabetic rats50 and 100 mg/kg this compoundSignificant reduction in fasting blood sugar.[11]
Serum LipidsStreptozotocin-induced diabetic rats50 and 100 mg/kg this compoundReduced total cholesterol, triglycerides, and LDL; increased HDL.[11]
α-Amylase InhibitionIn vitroThis compoundIC50 of 83.72 ± 1.4 µg/ml.
α-Glucosidase InhibitionIn vitroThis compoundIC50 of 99.89 ± 1.2 µg/ml.

Experimental Protocols

Protocol 1: Extraction of this compound from Murraya koenigii Leaves

This protocol outlines a common method for the extraction of this compound.

  • Preparation of Plant Material:

    • Collect fresh leaves of Murraya koenigii and wash them thoroughly.

    • Shade-dry the leaves until they become brittle.

    • Grind the dried leaves into a coarse powder.

  • Soxhlet Extraction:

    • Place 10g of the dried leaf powder into a thimble.

    • Position the thimble in a Soxhlet apparatus.

    • Extract with 90% ethanol for 8 hours.[6]

  • Concentration:

    • After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

G cluster_0 This compound Extraction Workflow start Fresh Murraya koenigii Leaves wash_dry Wash and Shade-Dry start->wash_dry grind Grind to Coarse Powder wash_dry->grind soxhlet Soxhlet Extraction (90% Ethanol, 8 hours) grind->soxhlet concentrate Concentrate using Rotary Evaporator soxhlet->concentrate end Crude this compound Extract concentrate->end G cluster_0 This compound's Effect on Signaling Pathways This compound This compound pAKT p-AKT This compound->pAKT Inhibits pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits AKT AKT AKT->pAKT Phosphorylation mTOR mTOR pmTOR p-mTOR mTOR->pmTOR Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pAKT->pmTOR Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pmTOR->Proliferation pSTAT3->Proliferation

References

Technical Support Center: Enhancing the Long-Term Storage Stability of Mahanimbine Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of Mahanimbine powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a carbazole (B46965) alkaloid naturally found in the leaves of Murraya koenigii (curry leaves)[1][2]. It has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects[1][3][4]. Ensuring the stability of this compound powder is crucial for maintaining its chemical integrity, purity, and biological activity throughout its shelf life, which is essential for accurate experimental results and the development of safe and effective pharmaceutical products.

Q2: What are the primary factors that can cause the degradation of this compound powder?

A2: this compound is susceptible to degradation when exposed to several environmental factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: Moisture can facilitate hydrolytic degradation and other chemical reactions[5][6].

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation[7][8].

  • pH: Acidic and alkaline conditions can catalyze degradation and rearrangement reactions[9][10].

  • Oxidation: The presence of oxygen can lead to oxidative degradation[9].

Q3: What are the recommended storage conditions for long-term stability of this compound powder?

A3: For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture[11]. For short-term storage, refrigeration at 4°C is acceptable. It is crucial to minimize exposure to ambient temperature, humidity, and light.

Q4: What are the visible signs of this compound powder degradation?

A4: While chemical degradation is often not visible, any change in the physical appearance of the this compound powder, such as a change in color (e.g., from off-white/pale yellow to brownish), clumping, or a noticeable change in odor, may indicate degradation. However, analytical techniques like HPLC or TLC are necessary to confirm and quantify any degradation[9][12].

Q5: Can I use excipients to improve the stability of this compound powder in a formulation?

A5: Yes, incorporating appropriate excipients can significantly enhance the stability of this compound in a solid dosage form. Antioxidants can be added to mitigate oxidative degradation, and hydrophobic excipients can help protect against moisture[6][13]. However, it is crucial to conduct compatibility studies to ensure the chosen excipients do not negatively interact with this compound[6][14].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Loss of potency or inconsistent experimental results. Degradation of this compound powder due to improper storage.1. Verify storage conditions (temperature, light, and moisture protection). 2. Perform analytical testing (e.g., HPLC) to quantify the purity of the this compound stock. 3. If degradation is confirmed, procure a fresh batch of this compound and store it under the recommended conditions.
Color change or clumping of the powder. Exposure to moisture and/or light.1. Discard the degraded powder. 2. Store new batches in a desiccator in the dark at -20°C. 3. Use an inert gas (e.g., argon or nitrogen) to blanket the powder before sealing the container for long-term storage.
Incompatibility observed when formulating with other compounds. Chemical interaction between this compound and other components.1. Conduct pre-formulation compatibility studies using techniques like DSC and FTIR. 2. Investigate potential pH-related interactions if using acidic or basic excipients. 3. Consider using a coating or encapsulation strategy to create a barrier between this compound and incompatible excipients[13].
Rapid degradation of this compound in solution. Hydrolysis, oxidation, or pH-related instability in the chosen solvent.1. Prepare solutions fresh before each experiment. 2. Use a buffered solution to maintain an optimal pH. 3. Degas solvents to remove dissolved oxygen. 4. Store solutions at low temperatures and protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Powder

This protocol is based on established methods for stress testing of pharmaceutical substances to identify potential degradation pathways[9][15].

1. Objective: To evaluate the stability of this compound powder under various stress conditions.

2. Materials:

  • This compound powder

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3% v/v)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

3. Methodology:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with methanol to a suitable concentration for HPLC analysis[9].

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH (1 mg/mL) and reflux at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with methanol for HPLC analysis[9].

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution (1 mg/mL) and keep at room temperature for 24 hours, protected from light. Dilute with methanol for HPLC analysis[9].

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Dissolve a known amount of the stressed powder in methanol for HPLC analysis.

  • Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Dissolve a known amount of both the exposed and control samples in methanol for HPLC analysis[16].

4. Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound degradation and to observe the formation of any degradation products[9][12].

Protocol 2: Compatibility Study of this compound with Excipients

1. Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

2. Materials:

  • This compound powder

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, butylated hydroxytoluene)

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

3. Methodology:

  • Sample Preparation: Prepare physical mixtures of this compound and each excipient in a 1:1 ratio by gentle blending.

  • DSC Analysis: Perform DSC analysis on individual components and the physical mixtures. Scan the samples from room temperature to a temperature above the melting point of this compound at a heating rate of 10°C/min under a nitrogen atmosphere.

  • FTIR Analysis: Obtain FTIR spectra of the individual components and the physical mixtures using the KBr pellet method.

4. Analysis: Compare the thermal profiles (DSC thermograms) and infrared spectra of the mixtures with those of the individual components. The appearance of new peaks, disappearance of characteristic peaks, or a significant shift in peak positions may indicate an interaction[6][14].

Quantitative Data Summary

The following tables summarize stability data for a mahanine-enriched fraction (MEF) containing this compound, providing an indication of its stability under different conditions[11].

Table 1: Stability of Mahanine-Enriched Fraction (MEF) at Different Temperatures and Light Conditions for 90 Days

Temperature (°C)Relative Humidity (%)Storage ContainerLight ConditionStability Outcome
40 ± 275 ± 5GlassDarkStable
40 ± 275 ± 5PolypropyleneDarkStable
25 ± 260 ± 5GlassLightStable
25 ± 260 ± 5PolypropyleneLightStable
4 ± 2-GlassDarkStable
-20 ± 2-GlassDarkStable

Stability was assessed by measuring the half-maximal inhibitory concentration (IC50) against a cancer cell line, with no significant variation observed compared to a freshly prepared sample.[11]

Table 2: Stability of Mahanine-Enriched Fraction (MEF) at Different pH for up to 3 Hours

pHIncubation Time (hours)Stability Outcome
1.03Stable
5.03Stable
7.23Stable
10.03Stable

Stability was determined by the retention of biological activity.[11]

Visualizations

degradation_pathway This compound This compound acid Acid Catalysis (e.g., H+) This compound->acid light Photolysis (UV Light) This compound->light oxidation Oxidation (e.g., O2, H2O2) This compound->oxidation heat Thermal Stress This compound->heat rearranged Cyclized/Rearranged Products (e.g., Cyclothis compound) acid->rearranged photo_oxidized Photo-oxidized Products (e.g., Carbazoloquinones) light->photo_oxidized oxidized Oxidized Products oxidation->oxidized thermal_degraded Thermally Degraded Products heat->thermal_degraded

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Stability-Indicating HPLC Analysis acid->analysis alkali Alkaline Hydrolysis alkali->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start This compound Powder start->acid start->alkali start->oxidation start->thermal start->photo end Characterization of Degradation Profile analysis->end

Caption: Workflow for forced degradation studies of this compound.

troubleshooting_logic issue Issue Observed: Loss of Potency / Inconsistent Results check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage analytical_test Perform HPLC Analysis to Quantify Purity check_storage->analytical_test degradation_confirmed Degradation Confirmed? analytical_test->degradation_confirmed procure_new Action: Procure Fresh Batch & Ensure Proper Storage degradation_confirmed->procure_new Yes review_protocol Action: Review Experimental Protocol for Other Sources of Error degradation_confirmed->review_protocol No

Caption: Troubleshooting logic for loss of this compound potency.

References

Strategies to increase the purity of isolated Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Mahanimbine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving high-purity this compound from natural sources, primarily Murraya koenigii.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Question 1: My crude extract yield is very low. What factors related to the plant material could be the cause?

Answer: The quality and handling of the initial plant material are critical for a successful extraction. Several factors could contribute to a low yield of the crude extract:

  • Plant Part Selection: While this compound is present in various parts of Murraya koenigii, the leaves are most commonly used due to their high concentration of carbazole (B46965) alkaloids.

  • Geographical and Seasonal Variation: The concentration of this compound in the leaves can vary significantly depending on the geographical location and the season of collection.

  • Drying and Storage: Improper drying or storage of the plant material can lead to the degradation of this compound. Leaves should be shade-dried until brittle or dried in an oven at a controlled temperature (around 50-60°C) and stored in airtight, dark containers to prevent degradation from light and moisture.[1]

Question 2: I'm experiencing a low yield of this compound in my extract despite having a good amount of plant material. How can I optimize my extraction technique?

Answer: Optimizing your extraction parameters can significantly enhance the yield. Consider the following:

  • Choice of Solvent: The polarity of the solvent plays a crucial role. For this compound, which is a relatively non-polar alkaloid, non-polar to moderately polar solvents are typically effective.[2] Methanol (B129727), ethanol, and ethyl acetate (B1210297) are commonly used.[3][4]

  • Extraction Method:

    • Soxhlet Extraction: This continuous method can be very efficient but prolonged exposure to heat can potentially degrade thermolabile compounds.[1][5]

    • Ultrasonic-Assisted Extraction (UAE): This technique uses sound waves to improve extraction efficiency, often resulting in higher yields in shorter times and at lower temperatures, thus reducing the risk of degradation.[6]

  • Defatting the Plant Material: Pre-extracting the powdered leaves with a non-polar solvent like petroleum ether can remove fats and waxes, which may interfere with the subsequent extraction of alkaloids.[7]

Question 3: I have a good crude extract, but I'm losing my compound during the column chromatography purification step. What can I do to improve recovery?

Answer: Low recovery during column chromatography is a common challenge. Here are some troubleshooting steps:

  • Stationary Phase and Mobile Phase Selection: For carbazole alkaloids like this compound, silica (B1680970) gel is a commonly used stationary phase. The mobile phase should be optimized to ensure good separation. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform) is often effective.[5][8]

  • Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and co-elution of impurities with your target compound.[1]

  • Irreversible Adsorption: this compound might bind irreversibly to the silica gel. To mitigate this, you can consider deactivating the silica gel with a small amount of a polar solvent or adding a small percentage of a base like triethylamine (B128534) to the mobile phase to reduce tailing and improve recovery.[1]

  • Monitoring Fractions: Use Thin Layer Chromatography (TLC) to monitor the fractions collected from the column to identify and combine the fractions containing pure this compound.[7]

Question 4: Could my this compound be degrading during the isolation process?

Answer: Yes, this compound is susceptible to degradation under certain conditions:

  • pH Sensitivity: this compound can degrade in strongly acidic or basic conditions. If you are using acid-base partitioning to isolate alkaloids, it is advisable to use mild acids and bases for a short duration and at low temperatures.

  • Light and Oxidative Sensitivity: Exposure to UV radiation and oxidizing agents can cause deterioration. It is recommended to protect your extracts from direct light and use degassed solvents to minimize oxidation.

  • Thermal Stability: While moderate heat can enhance extraction, prolonged exposure to high temperatures during steps like solvent evaporation can lead to degradation. Use a rotary evaporator at a controlled temperature (e.g., below 50°C).[1]

Quantitative Data Summary

The following table summarizes the purity and yield of this compound that can be achieved with different purification techniques.

Purification TechniquePurity AchievedTypical YieldReference
Silica Gel Column ChromatographyModerate to HighVariable, dependent on crude extract quality[9]
Preparative TLCHighLower than column chromatography[8]
Preparative HPLC≥95%Lower, but high purity[8]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Murraya koenigii Leaves

This protocol outlines the Soxhlet extraction method for obtaining a crude extract rich in this compound.

  • Preparation of Plant Material:

    • Collect fresh leaves of Murraya koenigii.

    • Wash the leaves thoroughly with water to remove any dirt.

    • Shade-dry the leaves until they are brittle or use an oven at 50-60°C.[1]

    • Grind the dried leaves into a fine powder.

  • Defatting (Optional but Recommended):

    • Place the powdered leaves (e.g., 100 g) in a cellulose (B213188) thimble and perform a Soxhlet extraction with petroleum ether for 6-8 hours to remove fats and waxes.

    • Discard the petroleum ether extract.

    • Air-dry the defatted plant material.

  • Soxhlet Extraction:

    • Place the defatted leaf powder into a clean cellulose thimble.

    • Assemble the Soxhlet apparatus with a round-bottom flask containing 95% ethanol.

    • Heat the solvent to a gentle reflux and continue the extraction for 8-12 hours, or until the solvent in the siphon arm becomes colorless.[1]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Concentrate the ethanolic extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract.

  • Preparation of the Column:

    • Prepare a slurry of silica gel (100-200 mesh) in hexane (B92381).

    • Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Wash the column with fresh hexane until the silica gel is well-settled.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform (B151607) or the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel (dry loading) and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate or chloroform in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect the eluate in fractions.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light (254 nm).

    • Combine the fractions that show a single spot corresponding to the Rf value of this compound.

  • Final Concentration:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: High-Purity Purification using Preparative HPLC

For obtaining this compound with very high purity (≥95%), preparative HPLC is recommended as a final purification step.

  • Sample Preparation:

    • Dissolve the partially purified this compound from column chromatography in the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[8]

    • Mobile Phase: A common mobile phase is a mixture of methanol and water, or methanol and 0.1% triethylamine.[6] The exact ratio should be optimized based on analytical HPLC runs.

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: UV detection at 254 nm is suitable for this compound.[6]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound using a fraction collector.

  • Purity Confirmation:

    • Analyze the collected fraction using analytical HPLC to confirm its purity.

    • Further characterization can be done using techniques like Mass Spectrometry and NMR.

Visualizations

Experimental Workflow

experimental_workflow plant_material Murraya koenigii Leaves drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Soxhlet, UAE) drying->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography partially_pure Partially Purified this compound column_chromatography->partially_pure prep_hplc Preparative HPLC partially_pure->prep_hplc analysis Purity Analysis (TLC, HPLC) partially_pure->analysis high_purity High-Purity this compound (≥95%) prep_hplc->high_purity high_purity->analysis

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_low_purity start Low Purity of Isolated this compound check_cc Review Column Chromatography Parameters start->check_cc check_fractions Re-analyze TLC of Fractions start->check_fractions check_hplc Optimize Preparative HPLC Method start->check_hplc solution_cc Adjust mobile phase gradient - Check for column overloading - Consider adding triethylamine check_cc->solution_cc solution_fractions Combine only the purest fractions check_fractions->solution_fractions solution_hplc Adjust mobile phase composition - Optimize flow rate - Check column integrity check_hplc->solution_hplc

Caption: Troubleshooting workflow for addressing low purity issues.

Signaling Pathways Inhibited by this compound

This compound has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and STAT3 pathways.[2][5][10]

signaling_pathway cluster_akt_mtor AKT/mTOR Pathway cluster_stat3 STAT3 Pathway This compound This compound pAKT p-AKT This compound->pAKT inhibition pmTOR p-mTOR This compound->pmTOR inhibition pSTAT3 p-STAT3 This compound->pSTAT3 inhibition AKT AKT AKT->pAKT mTOR mTOR pAKT->mTOR mTOR->pmTOR Proliferation_Survival Cell Proliferation & Survival pmTOR->Proliferation_Survival STAT3 STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) pSTAT3->Gene_Transcription

Caption: Inhibitory effect of this compound on AKT/mTOR and STAT3 signaling pathways.

References

Minimizing batch-to-batch variation in Mahanimbine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mahanimbine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variation and ensure the reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's properties, handling, and sources of experimental variability.

Q1: What is this compound and what are its basic properties?

This compound is a major carbazole (B46965) alkaloid naturally found in the leaves of Murraya koenigii (curry leaf tree).[1][2] It is investigated for various pharmacological activities, including anticancer, anti-diabetic, and neuroprotective effects.[3][4][5][6]

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 21104-28-9[1][7]
Molecular Formula C₂₃H₂₅NO[1]
Molecular Weight 331.46 g/mol [1]
Appearance White solid[4]
Melting Point 94 - 95 °C

| Solubility | Soluble in DMSO[1] |

Q2: How should I store this compound to ensure its stability?

Proper storage is critical to prevent degradation and maintain bioactivity.[8] Many natural products are sensitive to heat, light, and oxygen.[8]

Table 2: Recommended Storage Conditions for this compound

Condition Duration Recommended Temperature
Powder Short-term (days to weeks) 0 - 4°C, dry and dark[1]
Long-term (months to years) -20°C, dry and dark[1][7]
In Solvent (e.g., DMSO) Short-term (up to 1 month) -20°C[7]
Long-term (up to 6 months) -80°C[7]

It is recommended to store solutions in aliquots in tightly sealed vials and avoid repeated freeze-thaw cycles.[7]

Q3: Why am I observing significant variation in IC₅₀ values for this compound between experiments?

Batch-to-batch variability is a major challenge in natural product research and can stem from multiple sources.[9] These inconsistencies can lead to poor reproducibility of results.[9] Key sources include:

  • Raw Material Variability : The chemical composition of Murraya koenigii leaves can be influenced by geographical origin, climate, harvest time, and storage conditions.[9][10][11] The concentration of this compound and other related alkaloids can differ significantly between plant samples.[10][12]

  • Extraction and Purification Differences : The choice of extraction method (e.g., Soxhlet, ultrasound-assisted), solvent, temperature, and time can alter the yield and purity of the final compound.[9][13][14] Minor variations in purification protocols like column chromatography can also introduce variability.[13]

  • Inconsistent Experimental Procedures : Deviations in cell culture conditions (e.g., cell passage number, seeding density), reagent batches, incubation times, or different operators can contribute to inconsistent results.[8][15]

  • Compound Stability and Handling : Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.[7][8] this compound has been shown to deteriorate when exposed to water, acid, base, oxidizing agents, and UV radiation.[14][16]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance to identify and resolve specific issues related to experimental variability.

Guide 1: Troubleshooting Inconsistent Bioactivity (e.g., IC₅₀ values)

Problem: You observe significant differences in the cytotoxic or other biological effects of this compound across different batches.

// Node Definitions start [label="Inconsistent Bioactivity\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Step 1: Verify Compound Identity\n& Purity of Current Batch", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Purity Confirmed\n(>95%)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Purity Issue Detected", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Action: Re-purify the compound or\nacquire a new, high-purity batch.\nPerform QC analysis (HPLC, NMR).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

q2 [label="Step 2: Review Experimental Protocol\n& Execution", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Protocol is Standardized\n& Consistent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_no [label="Protocol Deviations Found", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Action: Standardize all steps:\n- Cell passage number & density\n- Reagent lots & preparation\n- Incubation times\n- Operator procedures", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

q3 [label="Step 3: Check Compound Handling\n& Storage", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Proper Handling\n& Storage", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_no [label="Improper Handling\nDetected", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Action: Prepare fresh stock solutions.\nAliquot to avoid freeze-thaw cycles.\nStore at -20°C or -80°C, protected\nfrom light.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

end_node [label="Issue Resolved or Source\nIdentified", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> sol1;

a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; a2_no -> sol2;

a2_yes -> q3; q3 -> a3_yes [label="Yes"]; q3 -> a3_no [label="No"]; a3_no -> sol3;

sol1 -> q1 [style=dashed]; sol2 -> q2 [style=dashed]; sol3 -> q3 [style=dashed];

a3_yes -> end_node; } Caption: Workflow for troubleshooting inconsistent bioactivity.

Guide 2: Standardizing this compound Quantification

Problem: Your quantification of this compound in extracts or formulations is not reproducible.

  • Select an Appropriate Analytical Method : The choice of method is critical for accurate quantification. [17] * HPLC (High-Performance Liquid Chromatography) : Widely used for its precision and accuracy in separating and quantifying compounds in complex mixtures. [14][16] * TLC-Densitometry : A simple, rapid, and reproducible semi-automated method suitable for quantifying this compound in herbal formulations. [17][18] * qNMR (Quantitative Nuclear Magnetic Resonance) : Allows for quantification without requiring an individual pure standard for each compound. [19]

  • Validate Your Method : Regardless of the technique, method validation according to ICH guidelines (Q2-R1) is essential. [17]Key parameters to validate include:

    • Linearity and Range

    • Accuracy and Precision

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Specificity and Robustness

  • Standardize Sample Preparation : Ensure the sample preparation protocol is consistent. This includes the solvent used for dissolution, concentration, and filtration steps. [20] Table 3: Comparison of Analytical Methods for this compound Quantification

    Method Principle Advantages Common Use
    HPLC-UV Chromatographic separation followed by UV detection. [16][21] High precision, sensitivity, and reproducibility. [14][16] Purity assessment and quantification in raw extracts and final products. [21]
    TLC-Densitometry Separation on a TLC plate followed by quantification of spot density. [17] Simple, rapid, cost-effective. [17] Quality control of marketed herbal formulations. [17][18]

    | ¹H qNMR | Quantification based on the integrated signal of specific protons relative to an internal standard. [19]| Does not require an identical pure standard; provides structural information. [9]| Quantifying multiple alkaloids simultaneously in a complex fraction. [19]|

Section 3: Key Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound to promote standardization.

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is adapted from studies on pancreatic cancer cells. [22]

  • Cell Seeding : Culture cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment : Prepare serial dilutions of this compound (from a DMSO stock) in the complete growth medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • MTT Addition : Add 20 µL of a 2.5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Correct the data by subtracting the background absorbance. [23]Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis (Annexin V/PI) Assay

This protocol is based on methods used to assess apoptosis in pancreatic cancer cells treated with this compound. [22]

  • Cell Treatment : Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and treat with the desired concentration of this compound for 24 hours.

  • Cell Harvesting : Harvest the cells by trypsinization, then centrifuge and wash them with PBS.

  • Staining : Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 20 minutes in the dark at room temperature.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The percentage of apoptotic (Annexin V positive, PI-negative) and late apoptotic/necrotic (Annexin V positive, PI-positive) cells can be determined.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is based on a validated method for this compound estimation. [14][16]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). [16] * Mobile Phase : Isocratic system of Methanol: 0.1% Triethylamine (93:7 v/v). [14][16] * Flow Rate : 1.2 mL/min. [14][16] * Detection : UV detector at 254 nm. [14][16] * Retention Time : Approximately 4.7 minutes. [16]2. Standard Preparation : Prepare a stock solution of pure this compound (e.g., 1 mg/mL in HPLC-grade methanol). Create a series of dilutions to generate a calibration curve (e.g., 4 to 24 µg/mL). [16]3. Sample Preparation : Dissolve the extract or formulation in the mobile phase or methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

  • Quantification : Calculate the concentration of this compound in the sample by comparing its peak area to the linear regression equation derived from the standard calibration curve.

Section 4: Signaling Pathway Visualization

// Node styles node [colorscheme=paired6];

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

akt [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_akt [label="p-AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"];

mtor [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_mtor [label="p-mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

stat3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; p_stat3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"];

proliferation [label="Cell Cycle Progression\n(G0/G1 Arrest)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; apoptosis [label="Apoptosis\n(Induction)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];

// Invisible nodes for layout {rank=same; akt; stat3;} {rank=same; p_akt; p_stat3;} {rank=same; mtor;} {rank=same; p_mtor;}

// Edges akt -> p_akt [label=" Phosphorylation ", fontsize=9]; p_akt -> mtor; mtor -> p_mtor [label=" Phosphorylation ", fontsize=9];

stat3 -> p_stat3 [label=" Phosphorylation ", fontsize=9];

p_mtor -> proliferation [dir=back, color="#5F6368"]; p_stat3 -> proliferation [dir=back, color="#5F6368"];

p_mtor -> apoptosis [color="#5F6368"]; p_stat3 -> apoptosis [color="#5F6368"];

This compound -> p_akt [label=" inhibits ", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; this compound -> p_mtor [label=" inhibits ", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; this compound -> p_stat3 [label=" inhibits ", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }

Caption: this compound's inhibitory action on AKT/mTOR and STAT3 pathways.

References

Deactivating silica gel to improve Mahanimbine purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification of Mahanimbine by deactivating silica (B1680970) gel.

Troubleshooting Guide

Issue: Low or No Recovery of this compound from Silica Gel Column Chromatography

Question Possible Cause Troubleshooting Steps
Q1: My this compound is sticking to the silica gel column, and I have very low recovery. What's happening? Irreversible Adsorption: this compound, as a carbazole (B46965) alkaloid, can bind irreversibly to the acidic silanol (B1196071) groups on the surface of activated silica gel.[1][2] This is a common issue with nitrogen-containing compounds.[3]Deactivate the Silica Gel: Reduce the acidity of the silica gel before use. This can be achieved by: - Adding water: Prepare a slurry with a specific percentage of water (e.g., 10% by weight) and allow it to equilibrate. - Adding a base: Incorporate a small percentage of a base like triethylamine (B128534) (TEA) into the mobile phase (e.g., 0.01-0.1%) or pre-treat the silica gel with a TEA solution.[4][5][6]
Q2: I'm observing multiple spots on my TLC plate from the collected fractions, indicating impurities or degradation. Why is this occurring? Degradation on Silica Gel: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds like this compound.[1][7] Studies have shown that this compound is sensitive to acidic and basic conditions.[1][8]Use Deactivated Silica Gel: Employing deactivated silica gel minimizes contact with acidic sites, preserving the integrity of the this compound.[3][9] Optimize Mobile Phase: If not already doing so, consider adding a small amount of triethylamine to the eluent to neutralize the silica gel surface during chromatography.[4][5]
Q3: The separation of this compound from other components is poor, leading to mixed fractions. How can I improve the resolution? Improper Column Packing: A poorly packed column can lead to band broadening and inefficient separation.[1] Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to effectively separate this compound.Ensure Proper Packing: Pack the column uniformly to avoid cracks or air bubbles.[1] Optimize Solvent System with TLC: Before running the column, optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of around 0.2-0.3 for this compound.[1] The addition of a deactivating agent like TEA may slightly alter the elution profile, so it's crucial to co-spot with your crude extract on a TLC plate.[10]
Q4: My yield is consistently low even after trying different solvent systems. Could there be another reason? Sample Overloading: Loading an excessive amount of crude extract onto the column can exceed its separation capacity.[1]Determine Column Capacity: As a general rule, the amount of crude sample should be a fraction of the weight of the stationary phase. The ratio can vary depending on the difficulty of the separation. Dry Loading: For better band sharpness and to avoid overloading the top of the column, consider adsorbing the crude extract onto a small amount of silica gel before loading it onto the column.[11]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to deactivate silica gel for this compound purification?

A1: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface.[2][3] Alkaloids like this compound are basic compounds that can interact strongly with these acidic sites.[2] This interaction can lead to several problems, including irreversible adsorption, tailing of peaks, and chemical degradation of the target molecule, all of which contribute to low yield and purity.[1][12] Deactivating the silica gel neutralizes these acidic sites, leading to a more efficient and less destructive purification process.[9]

Q2: What are the common methods for deactivating silica gel?

A2: There are two primary methods for deactivating silica gel:

  • Addition of Water: A controlled amount of water is added to the activated silica gel. The water molecules preferentially interact with the active sites on the silica surface, reducing their acidity.

  • Addition of a Base: A base, most commonly triethylamine (TEA), is used to neutralize the acidic silanol groups.[4][5] This can be done by adding a small percentage of TEA to the eluting solvent or by preparing a slurry of silica gel with a solvent containing TEA.[6][10]

Q3: How much water should I add to deactivate my silica gel?

A3: A common practice is to add up to 10% water by weight to the silica gel. For example, to deactivate 100g of silica gel, you would add 10g of water. It is crucial to mix the water and silica gel thoroughly and allow it to equilibrate for several hours (e.g., 6 hours) in a sealed container to ensure uniform deactivation.

Q4: What concentration of triethylamine (TEA) should I use?

A4: When adding TEA to the mobile phase, a concentration of 0.01% to 0.1% is typically sufficient to neutralize the silica gel.[4] It's advisable to first test the effect of TEA on the separation using TLC.[4] For pre-treating the silica gel, a slurry can be made with a solvent like petroleum ether containing a small amount of TEA (e.g., 2-3 ml of TEA for 150g of silica gel).[6]

Q5: Will deactivating the silica gel affect the elution profile of my compounds?

A5: Yes, deactivation will likely alter the elution profile. Deactivated silica is less polar than its activated counterpart.[10] This generally means that compounds will elute faster.[3] Therefore, you may need to adjust the polarity of your mobile phase (e.g., by reducing the percentage of the more polar solvent) to achieve the desired separation.[10] It is essential to re-optimize your solvent system using TLC with the deactivated silica gel before performing column chromatography.

Q6: Are there alternatives to deactivating silica gel for purifying acid-sensitive compounds like this compound?

A6: Yes, other stationary phases can be used. Alumina (basic or neutral) is a possible alternative for the purification of amines and other basic compounds.[3] Reverse-phase chromatography, where the stationary phase is non-polar, is another option where polar compounds elute first.[3]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Water

  • Activation: Begin with commercially available silica gel (e.g., 60-120 or 200-300 mesh). If the silica gel has been exposed to moisture, activate it by heating at 150-160°C for several hours to remove adsorbed water.

  • Weighing: Accurately weigh the desired amount of activated silica gel into a clean, dry glass container.

  • Water Addition: Calculate the amount of water needed for deactivation (e.g., for 10% deactivation of 100g of silica gel, use 10g of deionized water).

  • Mixing: Add the water dropwise to the silica gel while continuously and thoroughly mixing to ensure even distribution and prevent clumping.[13]

  • Equilibration: Seal the container tightly and let the mixture equilibrate for at least 6 hours, periodically shaking or rotating the container to ensure homogeneity.

  • Storage: Store the deactivated silica gel in a tightly sealed container to prevent changes in water content.

Protocol 2: Deactivation of Silica Gel with Triethylamine (in Mobile Phase)

  • TLC Optimization: Develop a suitable solvent system for your this compound separation on a standard silica gel TLC plate.

  • Mobile Phase Preparation: Prepare the optimized mobile phase and add triethylamine to a final concentration of 0.1% (v/v). For example, for 100 mL of eluent, add 100 µL of TEA.

  • Column Packing: Pack your chromatography column with silica gel using the TEA-containing mobile phase.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the mobile phase through it until the eluent is clear and the baseline is stable.

  • Sample Loading and Elution: Load your sample and proceed with the chromatography, collecting fractions as usual.

Data Summary

Table 1: Parameters for Silica Gel Deactivation

Deactivation MethodReagentTypical Concentration/AmountEquilibration TimeKey Considerations
Water AdditionDeionized WaterUp to 10% by weight~6 hoursRequires thorough mixing to avoid clumps.[13]
Base Addition (in eluent)Triethylamine (TEA)0.01 - 0.1% (v/v)[4]N/A (during column equilibration)May alter the Rf values of compounds.[10]
Base Addition (pre-treatment)Triethylamine (TEA)2-3 mL per 150g of silica in a slurry[6]Overnight (after solvent removal)[6]Ensures a uniformly neutralized stationary phase.

Visualizations

Deactivation_Workflow cluster_prep Silica Gel Preparation cluster_deactivation Deactivation Methods cluster_equilibration Equilibration cluster_result Result activated_silica Activated Silica Gel add_water Add Water (e.g., 10% w/w) activated_silica->add_water add_tea Add Triethylamine (TEA) activated_silica->add_tea equilibrate_water Equilibrate for ~6 hours add_water->equilibrate_water prepare_slurry Prepare Slurry with TEA add_tea->prepare_slurry deactivated_silica Deactivated Silica Gel for Chromatography equilibrate_water->deactivated_silica prepare_slurry->deactivated_silica

Caption: Workflow for the deactivation of silica gel.

Troubleshooting_Logic start Low this compound Recovery check_adsorption Irreversible Adsorption or Degradation? start->check_adsorption deactivate_silica Action: Deactivate Silica Gel (Water or TEA) check_adsorption->deactivate_silica Yes poor_separation Poor Separation? check_adsorption->poor_separation No final_check Improved Recovery? deactivate_silica->final_check repack_column Action: Repack Column Uniformly poor_separation->repack_column Yes optimize_solvent Action: Re-optimize Mobile Phase with TLC poor_separation->optimize_solvent Yes repack_column->final_check optimize_solvent->final_check

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Mahanimbine vs. Girinimbine: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Mahanimbine and Girinimbine (B1212953), two prominent carbazole (B46965) alkaloids isolated from the leaves of Murraya koenigii (curry tree), have garnered significant attention in oncological research.[1][2] Both compounds have demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. This guide provides an objective comparison of their anticancer activities, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.

Data Presentation: Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and Girinimbine against various human cancer cell lines as reported in several studies.

CompoundCancer TypeCell LineIC50 ValueKey Effects Observed
This compound Pancreatic CancerCapan-2, SW11903.5 µMG0/G1 cell cycle arrest, Apoptosis, AKT/mTOR & STAT3 inhibition[3][4][5]
Pancreatic CancerBxPC3, HPAFII, etc.up to 64 µMAntiproliferative[3][4][5]
Breast CancerMCF-714 µMMitochondrial Apoptosis, Anti-invasive[6][7]
Breast CancerMDA-MB-23121.5 µMAntiproliferative
Bladder CancerHs172.T32.5 µMG0/G1 cell cycle arrest, Apoptosis, Autophagy[7][8]
Normal CellsNormal Pancreatic110 µMLower cytotoxicity compared to cancer cells[5]
Normal CellsMCF-10A (Mammary)30.5 µMLower cytotoxicity compared to cancer cells
Girinimbine Colon CancerHT-294.79 µg/mLG0/G1 cell cycle arrest, Apoptosis (Intrinsic Pathway)[9]
Lung CancerA54919.01 µMApoptosis (Intrinsic & Extrinsic Pathways)[10][11]
Breast CancerMDA-MB-453Dose-dependentApoptosis, Inhibition of migration and invasion, MEK/ERK & STAT3 inhibition[12]
Hepatocellular CarcinomaHepG2- (Effective at 56 µM)G0/G1 cell cycle arrest, Apoptosis[13][14]
Normal CellsCCD-18Co (Colon)No significant effectSelective cytotoxicity[9]
Normal CellsWRL-68 (Liver)No significant effectSelective cytotoxicity[13]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and cell densities, across different studies.

Mechanisms of Anticancer Action

While both compounds induce apoptosis and cell cycle arrest, they achieve these effects through the modulation of distinct signaling pathways.

This compound:

This compound primarily induces G0/G1 phase cell cycle arrest and apoptosis in cancer cells.[3][4][8] Its mechanism is strongly associated with the inhibition of key survival pathways that are often dysregulated in cancer. Studies on pancreatic cancer cells have shown that this compound effectively downregulates the expression of proteins in the AKT/mTOR and STAT3 signaling pathways.[3][4] This inhibition leads to a decrease in proliferative signals and promotes programmed cell death. The apoptotic response is further characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, indicating the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[3][4] In breast cancer cells, this compound has been shown to induce mitochondrial-mediated apoptosis through the activation of caspase-9 and caspase-3/7.[6]

Mahanimbine_Pathway This compound This compound AKT AKT This compound->AKT inhibits STAT3 p-STAT3 This compound->STAT3 inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates mTOR mTOR AKT->mTOR CellCycle Cell Proliferation (G0/G1 Arrest) mTOR->CellCycle promotes STAT3->CellCycle promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced anticancer signaling pathway.

Girinimbine:

Girinimbine also effectively induces apoptosis and cell cycle arrest, primarily at the G0/G1 phase.[9][13] Its pro-apoptotic activity in colon cancer cells is mediated through the intrinsic pathway, involving the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-9 and caspase-3.[9] A key aspect of Girinimbine's mechanism is the upregulation of cyclin-dependent kinase inhibitors p21 and p27, as well as the tumor suppressor protein p53, which collectively halt cell cycle progression.[9][10] In breast cancer, Girinimbine has been shown to inhibit the MEK/ERK and STAT3 signaling pathways, which are crucial for cell proliferation, migration, and invasion.[12] Furthermore, in lung cancer cells, Girinimbine can trigger apoptosis through both the intrinsic and extrinsic pathways, evidenced by the activation of both caspase-3 and caspase-8.[10]

Girinimbine_Pathway Girinimbine Girinimbine p53 p53 Girinimbine->p53 activates MEK_ERK MEK/ERK Pathway Girinimbine->MEK_ERK inhibits STAT3 STAT3 Pathway Girinimbine->STAT3 inhibits Bcl2 Bcl-2 Girinimbine->Bcl2 inhibits Bax Bax Girinimbine->Bax activates p21_p27 p21 / p27 p53->p21_p27 CDKs CDKs p21_p27->CDKs G1_Arrest G0/G1 Arrest CDKs->G1_Arrest Proliferation Proliferation/ Invasion MEK_ERK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases (9, 3, 8) Bax->Caspases Caspases->Apoptosis

Caption: Girinimbine-induced anticancer signaling pathway.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to assess the anticancer activity of compounds like this compound and Girinimbine, based on standard methodologies cited in the literature.[15][16]

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 4,000-10,000 cells per well in 250 µL of complete culture medium (e.g., DMEM with 10% FBS).[15][17] Plates are incubated overnight (37°C, 5% CO2) to allow cell adherence.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Girinimbine (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.[15] The cells are then incubated for a specified period, typically 24, 48, or 72 hours.[9][17]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[15][18]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by viable cells.[15][17]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 550-570 nm.[15][18]

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[9][15]

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its predetermined IC50 concentration for 24 or 48 hours.[3]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.[15]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[15]

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[15]

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Conclusion start Select Cancer Cell Lines & Normal Control Lines culture Cell Culture & Maintenance start->culture treat Treat cells with This compound / Girinimbine (Dose-Response) culture->treat viability MTT Assay for Cytotoxicity (Determine IC50) treat->viability apoptosis Apoptosis Assay (Annexin V / AO-PI) viability->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle western_blot Western Blot Analysis (Protein Expression) viability->western_blot analysis Analyze Data: - Compare IC50 values - Elucidate pathways apoptosis->analysis cell_cycle->analysis western_blot->analysis conclusion Draw Conclusions on Comparative Efficacy analysis->conclusion

Caption: A typical workflow for in vitro anticancer drug testing.

References

A Comparative Analysis of Mahanimbine and Metformin on Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Mahanimbine, a natural carbazole (B46965) alkaloid, and Metformin, a widely prescribed biguanide, on their effects on cellular glucose uptake. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in metabolic diseases and drug discovery.

Introduction

Metformin is a cornerstone in the management of type 2 diabetes, primarily by reducing hepatic glucose production and increasing peripheral glucose uptake. Its mechanisms of action are extensively studied, with the activation of AMP-activated protein kinase (AMPK) being a key pathway. This compound, a bioactive compound isolated from the leaves of Murraya koenigii (curry tree), has demonstrated promising anti-diabetic properties, including the enhancement of glucose utilization. This guide aims to juxtapose the current understanding of these two compounds to highlight their similarities, differences, and areas for future investigation.

Quantitative Data on Glucose Uptake

The following tables summarize the dose-dependent effects of this compound and Metformin on glucose uptake in various cell lines as reported in the literature.

This compound: In Vitro Glucose Utilization in 3T3-L1 Adipocytes
Concentration Glucose Utilization (% of Control)
25 µMIncreased (dose-dependent)
50 µMIncreased (dose-dependent)
100 µMIncreased (dose-dependent)
250 µMIncreased (dose-dependent)
500 µMIncreased (dose-dependent)
1 mMApproximately 2-fold increase (nearly equivalent to 1 µM insulin)[1]
Metformin: In Vitro Glucose Uptake
Cell Line & Concentration Effect on Glucose Uptake
L6 Myotubes (2 mM for 16h)Over 2-fold stimulation (from 5.9 to 13.3 pmol/min/mg protein)[2]
L6-GLUT4 Myotubes148% enhancement[3]
3T3-L1 Adipocytes (25 µg/ml)Enhanced glucose consumption[4]
3T3-L1 Adipocytes (50 µg/ml)Enhanced glucose consumption[4]
3T3-L1 Adipocytes (100 µg/ml)Enhanced glucose consumption[4]

Mechanisms of Action: A Comparative Overview

Metformin: The AMPK-Dependent Pathway

Metformin's primary mechanism for enhancing glucose uptake involves the activation of AMP-activated protein kinase (AMPK). This activation is a consequence of the inhibition of mitochondrial respiratory chain complex I, which leads to an increased cellular AMP:ATP ratio. Activated AMPK then initiates a signaling cascade that promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[5][6]

This compound: Emerging Evidence on Insulin (B600854) Signaling

While direct evidence for this compound's activation of AMPK is still emerging, studies on the related compound mahanine (B1683992) suggest a mechanism involving the potentiation of the insulin signaling pathway. Mahanine has been shown to increase glucose uptake in L6 myotubes and adipocytes by activating the Akt signaling pathway, which is a crucial downstream effector of the insulin receptor.[7] This activation leads to the translocation of GLUT4 to the plasma membrane.[7] Some studies suggest that this compound may potentiate the effect of insulin, either by increasing its secretion or by enhancing peripheral glucose uptake.[7] Further research is required to definitively establish whether this compound directly activates AMPK or primarily acts through the insulin signaling pathway.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways for Metformin and the proposed pathway for this compound based on current research.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK GLUT4_Translocation GLUT4 Translocation AMPK->GLUT4_Translocation GLUT4_Vesicles Intracellular GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Plasma_Membrane Plasma Membrane GLUT4_Translocation->Plasma_Membrane Glucose_Uptake ↑ Glucose Uptake Plasma_Membrane->Glucose_Uptake

Caption: Metformin's signaling pathway for glucose uptake.

Mahanimbine_Pathway This compound This compound Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor Potentiates (Proposed) Akt Akt Activation Insulin_Receptor->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation GLUT4_Vesicles Intracellular GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Plasma_Membrane Plasma Membrane GLUT4_Translocation->Plasma_Membrane Glucose_Uptake ↑ Glucose Uptake Plasma_Membrane->Glucose_Uptake

Caption: Proposed signaling pathway for this compound's effect on glucose uptake.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and Metformin.

In Vitro Glucose Uptake Assay (2-NBDG Method)

This protocol describes a common method for measuring glucose uptake in cell lines such as L6 myotubes or 3T3-L1 adipocytes.

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Measurement A Seed cells in a 96-well plate B Differentiate cells (e.g., myoblasts to myotubes) A->B C Serum-starve cells B->C D Incubate with this compound, Metformin, or control C->D E Add 2-NBDG (fluorescent glucose analog) D->E F Incubate to allow uptake E->F G Wash cells to remove extracellular 2-NBDG F->G H Measure fluorescence intensity G->H

Caption: Workflow for a 2-NBDG glucose uptake assay.

Detailed Steps:

  • Cell Culture and Differentiation: L6 myoblasts or 3T3-L1 preadipocytes are seeded in 96-well plates and cultured in appropriate media. For L6 cells, differentiation into myotubes is induced by switching to a low-serum medium. For 3T3-L1 cells, differentiation into adipocytes is induced using a cocktail containing insulin, dexamethasone, and IBMX.

  • Serum Starvation: Prior to the experiment, differentiated cells are serum-starved for a defined period (e.g., 2-4 hours or overnight) to establish a basal state of glucose uptake.

  • Compound Incubation: Cells are then incubated with varying concentrations of this compound, Metformin, or a vehicle control for a specified duration.

  • 2-NBDG Uptake: After compound incubation, the medium is replaced with a glucose-free buffer containing 2-NBDG, a fluorescent glucose analog. The cells are incubated for a short period (e.g., 30-60 minutes) to allow for glucose uptake.

  • Fluorescence Measurement: The uptake is terminated by washing the cells with a cold stop buffer. The fluorescence intensity of the intracellular 2-NBDG is then measured using a fluorescence plate reader. The intensity is proportional to the amount of glucose taken up by the cells.

Western Blot Analysis for AMPK Phosphorylation

This protocol is used to determine the activation of AMPK by assessing its phosphorylation status.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection A Treat cells with This compound or Metformin B Lyse cells and collect protein A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane E->F G Incubate with primary antibody (anti-p-AMPK, anti-AMPK) F->G H Incubate with secondary HRP-conjugated antibody G->H I Detect chemiluminescence H->I

Caption: General workflow for Western blot analysis.

Detailed Steps:

  • Cell Treatment and Lysis: Cells are treated with the compounds of interest. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK). A separate blot or subsequent probing of the same blot with an antibody for total AMPK is performed for normalization.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the ratio of p-AMPK to total AMPK.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test is performed in animal models to assess the effect of a compound on glucose clearance from the blood.

Experimental Procedure:

  • Animal Acclimatization and Fasting: Mice or rats are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.

  • Compound Administration: A baseline blood glucose measurement is taken from the tail vein. The animals are then orally administered this compound, Metformin, or a vehicle control.

  • Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), a concentrated glucose solution is administered orally (gavage).

  • Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect of the compound on glucose tolerance. A lower AUC indicates improved glucose clearance.

Conclusion

Metformin is a well-established therapeutic agent with a clearly defined mechanism of action on glucose uptake, primarily through the activation of the AMPK signaling pathway. This compound, a natural product, demonstrates significant potential as an anti-diabetic agent by enhancing glucose utilization. While the precise signaling pathway for this compound is still under investigation, current evidence points towards a mechanism that may involve the potentiation of the insulin signaling pathway, particularly through Akt activation, leading to GLUT4 translocation.

Direct comparative studies are needed to fully elucidate the relative efficacy and detailed molecular mechanisms of this compound versus Metformin. Future research should focus on investigating the direct effect of this compound on AMPK activation and its downstream targets to determine if it shares a common mechanistic pathway with Metformin. Such studies will be crucial in evaluating the therapeutic potential of this compound as a standalone or adjunct therapy for metabolic disorders.

References

Efficacy of Mahanimbine compared to Doxorubicin in breast cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Mahanimbine and Doxorubicin (B1662922) in Breast Cancer Cells

For researchers and professionals in the field of oncology and drug development, this guide provides a detailed comparison of the plant-derived alkaloid this compound and the widely used chemotherapeutic agent Doxorubicin. This document focuses on their respective efficacies against breast cancer cells, detailing their mechanisms of action, cytotoxic effects, and the experimental protocols utilized for their evaluation.

Introduction: Two Distinct Anticancer Agents

This compound , a carbazole (B46965) alkaloid isolated from the leaves of the curry tree (Murraya koenigii), has emerged as a promising natural compound with potent anticancer properties.[1][2] It is recognized for its cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis through the intrinsic mitochondrial pathway.[1][3][4]

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of cancers, including breast cancer.[5][6][] Its potent anticancer activity stems from multiple mechanisms, most notably its ability to interfere with DNA replication and generate reactive oxygen species (ROS), leading to cell death.[5][8][9]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin in common breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Table 1: Cytotoxicity (IC50) of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)
MCF-714 ± 0.248
MDA-MB-23121.5 ± 0.848
MCF-10A (non-cancerous)30.5 ± 1.448

Data sourced from a study by Hobani, Y.H. (2022).[1]

Table 2: Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)Reference
MCF-7448[6]
MDA-MB-231148[6]
MCF-10F (non-cancerous)148[6]
MCF-78.348[10][11]
MDA-MB-2316.648[10][11]
MCF-72.524[12]

Mechanisms of Action: A Comparative Overview

While both compounds ultimately lead to cancer cell death, their underlying mechanisms are distinct.

This compound: Inducer of Intrinsic Apoptosis

This compound's primary mechanism involves the induction of mitochondria-mediated apoptosis.[1][3][4] This is characterized by:

  • Regulation of Bcl-2 Family Proteins: It increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[1][13]

  • Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (Δψm).[1]

  • Caspase Activation: It triggers the activation of initiator caspase-9 and executioner caspases-3/7.[1][4]

  • ROS Accumulation: The treatment leads to an increase in intracellular reactive oxygen species.[1]

  • Cell Cycle Arrest: Studies on other cancer types suggest this compound can induce G0/G1 cell cycle arrest.[2][14]

  • Anti-Invasive Properties: It has been shown to inhibit cell migration and suppress the expression of matrix metalloproteinases MMP-2 and MMP-9 in MCF-7 cells.[1][4]

Doxorubicin: A Multi-faceted DNA Damaging Agent

Doxorubicin's anticancer effects are broad and impact several critical cellular processes.[15] Its primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix and inhibits the topoisomerase II enzyme, which prevents the re-ligation of DNA strands, leading to DNA damage and replication arrest.[5][8][9]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is converted into a semiquinone, which generates ROS, causing oxidative stress and damage to cellular components, including DNA and lipids.[5][9]

  • Induction of Apoptosis: It activates both intrinsic and extrinsic apoptotic pathways, upregulating proteins like Bax, caspase-8, and caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[5][6][16]

  • Cell Cycle Arrest: Doxorubicin induces cell cycle arrest at different checkpoints depending on the cell line. In MCF-7 cells, it causes arrest at both G1/S and G2/M phases, while in MDA-MB-231 cells, the arrest is primarily at the G2/M phase.[17][18]

Signaling Pathway Diagrams

Mahanimbine_Pathway This compound's Mechanism of Action This compound This compound ROS ↑ ROS Accumulation This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax Invasion ↓ Cell Invasion/Migration (↓ MMP-2, ↓ MMP-9) This compound->Invasion Mitochondria Mitochondria ROS->Mitochondria MMP Loss of Mitochondrial Membrane Potential (Δψm) Mitochondria->MMP Bcl2->Mitochondria Bax->Mitochondria CytC Cytochrome c Release MMP->CytC Casp9 ↑ Caspase-9 CytC->Casp9 Casp37 ↑ Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound's mechanism of action on breast cancer cells.

Doxorubicin_Pathway Doxorubicin's Mechanism of Action Doxorubicin Doxorubicin TopoII Topoisomerase II Inhibition Doxorubicin->TopoII Intercalation DNA Intercalation Doxorubicin->Intercalation ROS ↑ ROS Generation Doxorubicin->ROS DNA Nuclear DNA DNAdamage DNA Damage TopoII->DNAdamage Intercalation->DNA CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) DNAdamage->CellCycleArrest Apoptosis Apoptosis (↑Bax, ↓Bcl-2, ↑Caspases) DNAdamage->Apoptosis CellCycleArrest->Apoptosis ROS->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Experimental Protocols

The evaluation of this compound and Doxorubicin's efficacy relies on a set of established in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the IC50 values of the compounds.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined by plotting viability against drug concentration.

Apoptosis Assays

1. Acridine Orange/Propidium Iodide (AO/PI) Double Staining: This fluorescence microscopy-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Cells are treated with the compound of interest at its IC50 concentration for various time points.

  • Staining: A mixture of AO and PI fluorescent dyes is added to the cell suspension. AO stains all cells, making them appear green, while PI only enters cells with compromised membranes, staining the nucleus red.

  • Visualization: Cells are observed under a fluorescence microscope. Viable cells have a green nucleus, early apoptotic cells show bright green condensed chromatin, late apoptotic cells have an orange-red nucleus, and necrotic cells have a uniformly red nucleus.

2. Western Blotting for Apoptotic Proteins: This technique is used to quantify the expression levels of key apoptosis-related proteins.

  • Protein Extraction: Cells are lysed after treatment to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined (e.g., using a BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP) followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

  • Treatment and Harvesting: Cells are treated with the compound, then harvested and washed.

  • Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the membrane.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer.

  • Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified based on fluorescence intensity.

Experimental_Workflow General Experimental Workflow for Anticancer Drug Evaluation Start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treat with This compound or Doxorubicin (Dose- and Time-response) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies (at IC50 concentration) IC50->Mechanism Apoptosis Apoptosis Assays (AO/PI, Western Blot) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Migration Cell Migration Assay (Wound Healing) Mechanism->Migration Results Data Analysis and Conclusion Apoptosis->Results CellCycle->Results Migration->Results

Caption: A general workflow for assessing anticancer activity.

Conclusion

This comparative guide highlights the distinct and effective anticancer properties of this compound and Doxorubicin against breast cancer cells. This compound, a natural compound, demonstrates promising cytotoxicity by inducing intrinsic, mitochondria-mediated apoptosis. Doxorubicin remains a potent, broad-spectrum chemotherapeutic agent with well-established mechanisms centered on DNA damage and the generation of oxidative stress. The data and protocols presented here offer a valuable resource for researchers investigating novel anticancer agents and combination therapies. Further studies directly comparing these two compounds under identical experimental conditions would be beneficial to fully elucidate their relative potency and therapeutic potential.

References

A Comparative Analysis of Mahanimbine and Other Carbazole Alkaloids in Accelerating Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed scientific comparison reveals the differential efficacy of carbazole (B46965) alkaloids in promoting wound repair, with mahanimbicine showing superior activity in key healing parameters. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, protocols, and potential signaling pathways involved.

In the quest for novel therapeutics to enhance wound healing, carbazole alkaloids isolated from Murraya koenigii (curry leaf) have emerged as promising candidates. A comparative study focusing on mahanimbine, mahanine (B1683992), and mahanimbicine has demonstrated significant variations in their wound healing potential. This report synthesizes the available experimental data, providing a clear comparison to guide future research and drug development in this area.

Comparative Efficacy in Wound Repair

An in vivo study utilizing an excisional wound model in rats has provided critical quantitative data on the wound healing properties of this compound, mahanine, and mahanimbicine. The results indicate that while all three carbazole alkaloids contribute to wound healing, mahanimbicine exhibits the most potent pro-healing effects, surpassing both this compound and mahanine in key metrics.

The study highlights that wounds treated with mahanimbicine showed a significantly higher rate of collagen deposition and more organized collagen bands compared to those treated with this compound and mahanine.[1][2] Furthermore, mahanimbicine-treated wounds displayed enhanced formation of fibroblasts and hair follicle buds, coupled with a reduction in inflammatory cells.[2][3]

Key Quantitative Findings:
Treatment GroupWound Contraction (Day 4)Collagen Deposition (Day 18)EpithelializationHistological Observations
This compound Lower than MahanimbicineModerateComplete by Day 18Moderate fibroblast formation, some inflammatory cells present.
Mahanine Lower than MahanimbicineLower than MahanimbicineComplete by Day 18Less organized collagen, presence of inflammatory cells.
Mahanimbicine 12.60%[2]88.54%[2]Complete by Day 18Well-organized collagen bands, increased fibroblasts and hair follicle buds, reduced inflammatory cells.[1][2]
Control (Untreated) N/ALowDelayedPredominantly inflammatory cells in the early stages.

Unraveling the Mechanism: Potential Signaling Pathways

While the precise signaling pathways for these carbazole alkaloids in wound healing are not yet fully elucidated, their known bioactivities in other contexts, such as cancer, suggest the involvement of pathways crucial for cell proliferation, migration, and inflammation—all of which are integral to the wound healing cascade.

This compound has been shown to modulate the AKT/mTOR and STAT3 signaling pathways, which are known to play a role in cell growth and proliferation. It is plausible that this compound's wound healing effects are, in part, mediated through the regulation of these pathways to promote the proliferation of keratinocytes and fibroblasts.

The superior efficacy of mahanimbicine suggests it may more potently activate pro-healing pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, a master regulator of extracellular matrix production, including collagen synthesis and fibroblast differentiation. The observed increase in well-organized collagen deposition strongly supports this hypothesis.

Wound_Healing_Signaling_Pathways cluster_alkaloids Carbazole Alkaloids cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Responses in Wound Healing This compound This compound AKT_mTOR AKT/mTOR Pathway This compound->AKT_mTOR STAT3 STAT3 Pathway This compound->STAT3 Inflammation Inflammatory Pathways This compound->Inflammation (Modulation) Mahanimbicine Mahanimbicine TGF_beta TGF-β Pathway Mahanimbicine->TGF_beta (Strong Activation) Mahanimbicine->Inflammation (Modulation) Mahanine Mahanine Mahanine->TGF_beta Mahanine->Inflammation (Modulation) Collagen Increased Collagen Deposition TGF_beta->Collagen Fibroblast Fibroblast Proliferation & Differentiation TGF_beta->Fibroblast Proliferation Keratinocyte & Fibroblast Proliferation AKT_mTOR->Proliferation STAT3->Proliferation Inflammation_red Reduced Inflammation Inflammation->Inflammation_red

Caption: Proposed signaling pathways for carbazole alkaloids in wound healing.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, the detailed experimental protocol for the in vivo wound healing assay is provided below.

Excisional Wound Healing Model in Rats
  • Animal Model: Healthy adult Sprague-Dawley rats of either sex, weighing between 200-250g, are used. The animals are housed in individual cages under standard laboratory conditions (25 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Wound Creation: The rats are anesthetized, and the dorsal fur is shaved. The surgical area is disinfected with 70% ethanol. A circular excision wound of 8 mm in diameter is created on the dorsal thoracic region of each rat using a sterile biopsy punch.

  • Treatment Groups: The animals are divided into several groups:

    • Group 1: Untreated control.

    • Group 2: Treated with Mahanine.

    • Group 3: Treated with Mahanimbicine.

    • Group 4: Treated with this compound.

    • Group 5: Treated with a standard wound healing ointment as a positive control.

  • Topical Application: The respective treatments are applied topically to the wounds once daily for a period of 18 days.

  • Wound Contraction Measurement: The progressive changes in the wound area are monitored by tracing the wound boundaries on a transparent sheet on days 0, 4, 8, 12, 16, and 18 post-wounding. The wound area is calculated, and the percentage of wound contraction is determined using the formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100

  • Epithelialization Period: The time taken for the complete closure of the wound is recorded as the period of epithelialization.

  • Histological Analysis: On the 18th day, skin specimens from the healed wounds are collected for histological examination. The tissues are fixed in 10% buffered formalin, processed, and embedded in paraffin. Sections of 5 µm thickness are stained with Hematoxylin and Eosin (H&E) to observe the tissue architecture and with Masson's Trichrome stain to assess collagen deposition. The stained sections are examined for fibroblast proliferation, collagen formation, angiogenesis, and epithelialization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Animal Acclimatization wounding Wound Creation (8mm dorsal excision) start->wounding grouping Grouping of Animals wounding->grouping treatment Daily Topical Application of Carbazole Alkaloids (18 days) grouping->treatment measurement Wound Contraction Measurement (Days 0, 4, 8, 12, 16, 18) treatment->measurement histology Histological Analysis (Day 18) treatment->histology measurement->histology end End: Data Analysis & Comparison histology->end

Caption: Workflow for the in vivo excisional wound healing model.

Conclusion and Future Directions

The comparative analysis clearly positions mahanimbicine as a more potent wound healing agent than this compound and mahanine, primarily due to its superior ability to promote collagen deposition and modulate the cellular components of the wound bed. While the exact molecular mechanisms require further investigation, the existing data provides a strong foundation for the development of mahanimbicine-based therapeutics for wound care.

Future research should focus on elucidating the specific signaling pathways modulated by each of these carbazole alkaloids in keratinocytes and fibroblasts. Dose-response studies and the evaluation of different formulation strategies will also be crucial for translating these promising preclinical findings into clinical applications.

References

Acarbose as a Gold Standard: Evaluating the Antidiabetic Efficacy of Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pre-clinical and clinical antidiabetic research, acarbose (B1664774) serves as a critical positive control, particularly for agents that target postprandial hyperglycemia. Acarbose, a potent inhibitor of α-glucosidase and α-amylase, delays carbohydrate digestion and glucose absorption.[1][2][3] This guide provides a comparative analysis of mahanimbine, a carbazole (B46965) alkaloid from Murraya koenigii, against acarbose, focusing on key antidiabetic assays. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.

In Vitro Enzyme Inhibition: A Head-to-Head Comparison

This compound has been evaluated for its inhibitory effects on key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase, with acarbose as the standard for comparison.

Compoundα-Amylase Inhibition IC50 (µg/mL)α-Glucosidase Inhibition IC50 (µg/mL)
This compound83.72 ± 1.499.89 ± 1.2
Acarbose83.33 ± 1.8Not explicitly stated in the same study, but used as the positive control

Table 1: Comparative in vitro enzyme inhibitory activities of this compound and acarbose. Data is presented as the mean ± standard deviation of the half-maximal inhibitory concentration (IC50).[1]

The data indicates that this compound exhibits an appreciable α-amylase inhibitory effect, comparable to that of acarbose.[1] However, its α-glucosidase inhibitory effect was reported to be weaker in the same study.[1]

In Vivo Antidiabetic and Hypolipidemic Effects in a Diabetic Rat Model

The antidiabetic potential of this compound was further investigated in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. While a direct comparison with acarbose for in vivo glycemic control was not available in the reviewed literature, the study utilized glibenclamide as a positive control. The results demonstrate this compound's significant antihyperglycemic and hypolipidemic effects.

Treatment GroupDoseDurationChange in Fasting Blood SugarEffects on Lipid Profile
This compound50 mg/kg & 100 mg/kg (i.p.)30 daysSignificant reductionSignificant reduction in total cholesterol, triglycerides, LDL, and VLDL; significant increase in HDL
Glibenclamide (Positive Control)0.5 mg/kg (i.p.)30 daysSignificant reductionSignificant reduction in total cholesterol, triglycerides, LDL, and VLDL; significant increase in HDL

Table 2: In vivo effects of this compound in STZ-induced diabetic rats.[1]

This compound, administered once a week for 30 days, demonstrated a significant dose-dependent reduction in fasting blood glucose levels in diabetic rats.[1] Furthermore, it favorably modulated the lipid profile, suggesting a potential benefit in managing diabetes-associated dyslipidemia.[1]

Mechanism of Action: Beyond Enzyme Inhibition

While acarbose primarily acts by inhibiting digestive enzymes, this compound appears to possess a multi-faceted mechanism of action. Evidence suggests that related carbazole alkaloids, such as mahanine, enhance glucose uptake in muscle and fat cells.[3] This is achieved through the promotion of glucose transporter 4 (GLUT4) translocation to the cell membrane, a critical step in insulin-mediated glucose disposal.[3] This action is believed to be mediated through the PI3K/Akt signaling pathway.[4]

Signaling Pathway of this compound-Induced GLUT4 Translocation

Mahanimbine_GLUT4_Translocation cluster_cell Adipocyte / Myocyte This compound This compound InsulinReceptor Insulin Receptor Substrate (IRS) This compound->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) Akt->GLUT4_Vesicle Promotes Translocation PlasmaMembrane Plasma Membrane GLUT4_Vesicle->PlasmaMembrane Fuses with GLUT4_Membrane GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4_Membrane->GlucoseUptake Facilitates

Caption: Proposed signaling pathway for this compound-induced GLUT4 translocation.

Mechanism of Action of Acarbose

Acarbose_Mechanism cluster_intestine Small Intestine ComplexCarbs Complex Carbohydrates (Starch, Sucrose) AlphaAmylase Pancreatic α-Amylase ComplexCarbs->AlphaAmylase Digestion Oligosaccharides Oligosaccharides AlphaAmylase->Oligosaccharides AlphaGlucosidase Intestinal α-Glucosidase Glucose Glucose AlphaGlucosidase->Glucose Oligosaccharides->AlphaGlucosidase Digestion Absorption Glucose Absorption Glucose->Absorption Acarbose Acarbose Acarbose->AlphaAmylase Inhibits Acarbose->AlphaGlucosidase Inhibits in_vivo_workflow start Acclimatization of Wistar Rats induction Induction of Diabetes (Streptozotocin Injection) start->induction confirmation Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) induction->confirmation grouping Grouping of Diabetic Rats (Control, this compound, Acarbose/Glibenclamide) confirmation->grouping treatment Daily/Weekly Treatment Administration (e.g., 30 days) grouping->treatment monitoring Monitoring of Body Weight and Fasting Blood Glucose treatment->monitoring end Sacrifice and Blood Collection treatment->end monitoring->treatment Repeated analysis Biochemical Analysis (Lipid Profile, etc.) end->analysis

References

A Comparative Analysis of the Neuroprotective Effects of Mahanimbine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents has led to a growing interest in natural compounds. Among these, Mahanimbine, a carbazole (B46965) alkaloid from Murraya koenigii, has demonstrated significant potential. This guide provides a comparative analysis of the neuroprotective effects of this compound alongside three other well-researched natural compounds: Curcumin, Resveratrol (B1683913), and Quercetin (B1663063). The information is compiled from various experimental studies to aid researchers in evaluating their therapeutic promise.

Quantitative Comparison of Neuroprotective Activities

The following tables summarize the in vitro efficacy of this compound, Curcumin, Resveratrol, and Quercetin in key assays related to neuroprotection. It is important to note that the experimental conditions, such as cell lines and specific assay protocols, may vary between studies, which can influence the absolute values.

Table 1: Inhibition of Acetylcholinesterase (AChE)

A key target in the management of Alzheimer's disease, the inhibition of AChE enhances cholinergic neurotransmission.

CompoundIC50 Value (µg/mL)Experimental ModelReference
This compound 0.19 - 0.20In vitro assay[1]
This compound 0.03 ± 0.09In vitro (Ellman's method)[2]
Curcumin ---
Resveratrol ---
Quercetin ---
Table 2: Antioxidant Activity (DPPH and ABTS Radical Scavenging)

The antioxidant capacity is a crucial aspect of neuroprotection, as oxidative stress is a major contributor to neuronal damage.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compound Weak activity reportedStrong activity reported[3]
Curcumin 3.2018.54[4]
Resveratrol -2.86[5]
Quercetin 0.551.17[6]
Table 3: Induction of Apoptosis in Cancer Cells (as an indicator of pro-apoptotic potential)

While inducing apoptosis is desirable in cancer, understanding the pro-apoptotic potential is relevant for safety and mechanistic insights in neurodegenerative disease models where apoptosis is dysregulated.

CompoundIC50 Value (µM) for Apoptosis InductionCell LineReference
This compound 14MCF-7 (Breast Cancer)[7]
Curcumin Induces caspase-3 activationMultiple cancer cell lines[8][9][10]
Resveratrol 66.3 ± 13.81 (prevents caspase-3 activation)Primary mouse embryonic fibroblasts[11][12]
Quercetin Induces caspase-dependent apoptosisMultiple cancer cell lines[13][14][15][16][17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which is then solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound, Curcumin, etc.) and a vehicle control for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Antioxidant Capacity Assays (DPPH and ABTS)

These assays measure the radical scavenging ability of the compounds.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol, ethanol).

  • Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[18]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add the test compound to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.[18]

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: Active caspase-3 in cell lysates cleaves a specific peptide substrate that is conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule. The amount of released reporter is proportional to the caspase-3 activity.

Protocol:

  • Cell Lysis: After treating cells with the test compound, lyse the cells to release their contents, including caspases.

  • Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.

  • Quantification: The level of caspase-3 activity is determined by comparing the results from the treated samples to untreated controls.[19]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

This compound Neuroprotective Signaling

Caption: this compound's neuroprotective mechanisms.

Curcumin Neuroprotective Signaling

Curcumin_Neuroprotection cluster_antioxidant Antioxidant Pathway cluster_survival Cell Survival Pathway Curcumin Curcumin Nrf2 Nrf2 Curcumin->Nrf2 Activates PI3K PI3K Curcumin->PI3K Neuroprotection Neuroprotection Curcumin->Neuroprotection Promotes Oxidative_Stress Oxidative Stress ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Reduces Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits

Caption: Curcumin's neuroprotective mechanisms.[1][18]

Resveratrol Neuroprotective Signaling

Resveratrol_Neuroprotection cluster_sirt1 SIRT1 Pathway cluster_ampk AMPK Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Neuroprotection Neuroprotection Resveratrol->Neuroprotection Promotes Neuroinflammation Neuroinflammation NFkB NF-κB SIRT1->NFkB Inhibits PGC1a PGC-1α SIRT1->PGC1a Activates NFkB->Neuroinflammation Autophagy Autophagy AMPK->Autophagy Induces

Caption: Resveratrol's neuroprotective mechanisms.[3][4][9][11][14][20][21][[“]][23]

Quercetin Neuroprotective Signaling

Quercetin_Neuroprotection cluster_mapk MAPK Pathway cluster_survival Cell Survival Pathway Quercetin Quercetin p38 p38 MAPK Quercetin->p38 Inhibits JNK JNK Quercetin->JNK Inhibits PI3K PI3K Quercetin->PI3K Neuroprotection Neuroprotection Quercetin->Neuroprotection Promotes Oxidative_Stress Oxidative Stress Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt

Caption: Quercetin's neuroprotective mechanisms.[5][8][13][24][25][26][27][28]

Conclusion

This compound, Curcumin, Resveratrol, and Quercetin all exhibit promising neuroprotective properties through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. This compound shows potent acetylcholinesterase inhibitory activity, a key feature for Alzheimer's disease therapy. Quercetin appears to be a highly potent antioxidant based on in vitro radical scavenging assays. All four compounds modulate critical signaling pathways involved in neuronal survival and death.

The choice of a lead compound for further drug development would depend on the specific neurodegenerative condition being targeted and the desired mechanism of action. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively rank the neuroprotective efficacy of these promising natural compounds.

References

A Comparative Analysis of Mahanimbine's Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Mahanimbine, a carbazole (B46965) alkaloid isolated from the leaves of the curry tree (Murraya koenigii), has emerged as a significant compound of interest in oncological research.[1][2] Extensive studies have demonstrated its cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. This guide provides an objective comparison of this compound's anticancer performance, supported by experimental data from multiple studies. It details the compound's efficacy, delineates the molecular pathways it modulates, and offers standardized protocols for the key experiments used in its validation.

Data Presentation: A Quantitative Overview

The anticancer activity of this compound varies across different cancer types, as demonstrated by the half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic effects and the molecular mechanisms observed in various cell lines, providing a basis for comparative evaluation.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Notes
Pancreatic Cancer Capan-23.5-
SW11903.5-
BxPC316-
HPAFII32-
CFPAC164-
Breast Cancer MCF-714After 48h treatment.
MDA-MB-23121.5After 48h treatment.
Lung Cancer A54928.0After 48h treatment.
H129926.7After 48h treatment.
Colon Cancer HCT116 (p53wt)12.6-
HCT (p53null)13.9-
SW480 (p53mut)16.6-
Leukemia MOLT-310.6After 48h treatment.
K56213.0After 48h treatment.
Bladder Cancer Hs172.T32.5-
Oral Squamous CLS-35415.1-
Normal Cells hTRET-HPNE (Pancreatic)110Shows selectivity for cancer cells.
MCF-10A (Mammary)30.5Shows selectivity for cancer cells.

Data compiled from multiple sources.[1][3][4][5]

Table 2: Summary of this compound's Molecular Effects on Cancer Cell Lines

Cell Line(s)Cancer TypeKey Molecular Effects
Capan-2, SW1190 PancreaticInduces G0/G1 cell cycle arrest and apoptosis; Inhibits AKT/mTOR and STAT3 signaling pathways; Downregulates Bcl-2 and upregulates Bax.[3][6]
A549 LungActivates ROS-dependent intrinsic apoptotic pathway; Induces G0/G1 cell cycle arrest; Upregulates Bax and downregulates Bcl-2; Triggers autophagy.[7]
MCF-7 BreastInduces mitochondria-mediated apoptosis via loss of mitochondrial membrane potential and ROS accumulation; Activates caspases -9, -3/7; Suppresses cell invasion by inhibiting MMP-2 and MMP-9.[1][8]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

In pancreatic cancer cells, this compound has been shown to inhibit the pro-survival AKT/mTOR and STAT3 signaling pathways.[3][6] This inhibition disrupts downstream processes that promote cell growth and proliferation.

In lung and breast cancer cells, this compound's primary mechanism involves the induction of the intrinsic apoptotic pathway.[1][2][7] This is often initiated by an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] The process is characterized by a change in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, which ultimately activates caspase cascades (like Caspase-9 and -3) that execute programmed cell death.[1][3][7]

Mahanimbine_Signaling_Pathways cluster_0 This compound's Effect on Pro-Survival Pathways cluster_1 This compound's Effect on Apoptotic Pathway This compound This compound AKT AKT This compound->AKT Inhibits STAT3 STAT3 This compound->STAT3 Inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Mahanimbine_apoptosis This compound ROS ROS Accumulation Mahanimbine_apoptosis->ROS Bcl2 Bcl-2 Mahanimbine_apoptosis->Bcl2 Downregulates Bax Bax Mahanimbine_apoptosis->Bax Upregulates Mitochondria Mitochondria ROS->Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Activates Bcl2->Mitochondria Bax->Mitochondria Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow A Cancer Cell Culture B Treatment with this compound (Varying Concentrations) A->B C MTT Assay (Cell Viability & IC50) B->C D Annexin V / PI Staining (Apoptosis Assay) B->D E Western Blot Analysis (Protein Expression) B->E F Data Analysis & Interpretation C->F D->F E->F

References

A Comparative Analysis of Mahanimbine and Mahanine: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine and mahanine (B1683992) are two prominent carbazole (B46965) alkaloids isolated from Murraya koenigii, commonly known as the curry tree. Both compounds have garnered significant scientific interest due to their diverse and potent biological activities. This guide provides a comprehensive comparative analysis of the bioactivities of this compound and mahanine, supported by experimental data, detailed methodologies for key assays, and visual representations of their molecular mechanisms. This objective comparison aims to inform further research and drug development efforts in oncology, inflammatory diseases, diabetes, and neurodegenerative disorders.

Data Presentation: A Quantitative Comparison of Bioactivities

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative measures of the bioactivities of this compound and mahanine. This side-by-side comparison highlights their relative potencies across various therapeutic areas.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Cell LineCancer TypeThis compound IC50 (µM)Mahanine IC50 (µM)Reference
Capan-2Pancreatic Cancer3.5-[1]
SW1990Pancreatic Cancer3.5-[1]
BxPC-3Pancreatic Cancer16-[1]
CFPAC-1Pancreatic Cancer64-[1]
MCF-7Breast Cancer14-[2]
A549Lung Cancer-12.5[3]
H1299Lung Cancer-10[3]
A549-TR (Taxol-Resistant)Lung Cancer-12.5[3]
U937Leukemia-8.5 (for apoptosis induction)[4]
PA1Ovarian Cancer>100<100[5]
OVCAR3Ovarian Cancer>100<100[5]

Table 2: Comparative Anti-Diabetic Activity

AssayModelThis compoundMahanineReference
α-amylase inhibitionIn vitroIC50: 83.72 ± 1.4 µg/ml-[6]
α-glucosidase inhibitionIn vitroIC50: 99.89 ± 1.2 µg/ml-[6]
Glucose Utilization3T3-L1 cellsIncreased glucose utilizationIncreased glucose utilization, comparable to insulin (B600854) at 1 µM[7]
Blood Glucose ReductionStreptozotocin-induced diabetic ratsSignificant reduction at 50 and 100 mg/kg-[8]
Insulin SignalingL6 myotubes-Prevents palmitate-induced inhibition of insulin signaling[3]

Table 3: Comparative Anti-Inflammatory and Antioxidant Activity

ActivityAssayThis compoundMahanineReference
Anti-InflammatoryCOX Activity InhibitionInhibits total COX and COX-2 expression-[9]
Anti-InflammatoryCytokine RegulationReduces pro-inflammatory cytokines (IL-1β, TNF-α), increases anti-inflammatory cytokines (IL-10, TGF-β1)-[9]
AntioxidantDPPH Radical ScavengingWeak activityStrong activity[10]
AntioxidantABTS Radical ScavengingStrong activity (TEAC: 927.73 mgTE/g)-[10]
Antioxidantβ-carotene Bleaching AssayStrong inhibition of lipid peroxidation (70.95%)-[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or mahanine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or mahanine for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23][24]

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time point.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure. This is typically done by adding the ethanol dropwise while vortexing the cell suspension, followed by incubation at -20°C.

  • RNAse Treatment: Resuspend the fixed cells in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, which can also be stained by PI and interfere with the DNA content analysis.

  • Staining: Incubate the cells with the PI/RNase A solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and mahanine, as well as a generalized experimental workflow for their bioactivity assessment.

Mahanimbine_Anticancer_Pathway cluster_akt_mtor AKT/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Induction This compound This compound pAKT p-AKT This compound->pAKT pmTOR p-mTOR This compound->pmTOR pSTAT3 p-STAT3 This compound->pSTAT3 Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax AKT AKT AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activates mTOR->pmTOR Phosphorylation Cell_Proliferation_AKT Cell Proliferation pmTOR->Cell_Proliferation_AKT Promotes Cell_Survival_AKT Cell Survival pmTOR->Cell_Survival_AKT Promotes STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Cell_Proliferation_STAT3 Cell Proliferation pSTAT3->Cell_Proliferation_STAT3 Promotes Cell_Survival_STAT3 Cell Survival pSTAT3->Cell_Survival_STAT3 Promotes Apoptosis_M Apoptosis Bcl2->Apoptosis_M Bax->Apoptosis_M

Caption: this compound's anticancer signaling pathways.

Mahanine_Apoptosis_Pathway cluster_mitochondria Mitochondrial-Dependent Pathway cluster_fas Fas Signaling Crosstalk Mahanine Mahanine Mito_Membrane Mitochondrial Membrane Permeability Transition Mahanine->Mito_Membrane Fas_FasL Fas/FasL Interaction Mahanine->Fas_FasL Cyto_C Cytochrome c Release Mito_Membrane->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Bid->Mito_Membrane Amplifies signal Apoptosis Apoptosis PARP->Apoptosis

Caption: Mahanine-induced apoptosis pathways.

Experimental_Workflow cluster_assays Bioactivity Assays Start Start: Cell Culture Treatment Treatment with This compound or Mahanine Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Incubation->AnnexinV CellCycle Cell Cycle Analysis Incubation->CellCycle Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data_Analysis AnnexinV->Data_Analysis CellCycle->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for bioactivity assessment.

Conclusion

This comparative guide underscores the significant therapeutic potential of both this compound and mahanine. Mahanine generally exhibits more potent anticancer activity across a broader range of cell lines and has well-elucidated pro-apoptotic mechanisms involving both intrinsic and extrinsic pathways.[3][4][5] this compound, while also demonstrating anticancer effects, shows particular promise in targeting the AKT/mTOR and STAT3 signaling pathways.[1] In the context of anti-diabetic properties, both compounds show promise in improving glucose metabolism, with mahanine demonstrating effects comparable to insulin in vitro.[7] this compound has been more extensively studied for its anti-inflammatory and neuroprotective effects.[9] The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of these compelling natural products. Future studies should focus on direct head-to-head comparisons in a wider array of models and delve deeper into their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical applications.

References

A Comparative In Vitro Analysis of Mahanimbine's Antioxidant Activity Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antioxidant activity of Mahanimbine, a carbazole (B46965) alkaloid primarily isolated from Murraya koenigii (curry tree), against established standard antioxidants: Gallic Acid, Ascorbic Acid (Vitamin C), and Trolox. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of performance data from key antioxidant assays and detailed experimental protocols.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is frequently evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a substance to reduce ferric iron, with results often expressed as equivalents of a standard.

The following table summarizes the in vitro antioxidant activity of this compound compared to standard antioxidants, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)FRAP Value
This compound Weak activity reported[1]Data not consistently available in IC50Data not consistently available
Gallic Acid 2.6[2], 10.971.03 ± 0.25[3]High reducing activity reported[4][5][6]
Ascorbic Acid 3.28 - 8.4[2][7], 4.97[8], 6.1[9]50[10]Standard reference for FRAP assays[11][12]
Trolox 3.77 ± 0.08[13], 97.5[14]2.34[8], 2.93 ± 0.03[13]Standard reference for FRAP assays[15][16][17]

Note: The data presented is a synthesis from multiple sources and should be considered representative. Direct comparison of absolute values across different studies should be made with caution.

Signaling Pathways and Experimental Overviews

To provide a conceptual framework, the following diagrams illustrate a key antioxidant signaling pathway and a typical experimental workflow for in vitro antioxidant assays.

Nrf2_ARE_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to DPPH_Workflow A Prepare Stock Solutions: 1. Test Compound (this compound/Standard) 2. DPPH Radical in Methanol B Create Serial Dilutions of Test Compound and Standards A->B C Mix Sample/Standard with DPPH Solution in a 96-well Plate B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) using a Microplate Reader D->E F Calculate % Inhibition and Determine IC50 Value E->F

References

A Comparative Guide to HPLC and HPTLC Methods for Mahanimbine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of Mahanimbine, a pharmacologically significant carbazole (B46965) alkaloid isolated from Murraya koenigii.

This publication offers a comprehensive overview of the two most common chromatographic techniques employed for the quantification of this compound. By presenting side-by-side comparisons of their experimental protocols and performance characteristics, this guide aims to assist researchers in selecting the most suitable method for their specific analytical needs, whether for quality control of herbal formulations, pharmacokinetic studies, or drug discovery and development.

Method Comparison at a Glance

The choice between HPLC and HPTLC for this compound analysis depends on various factors including the required sensitivity, sample throughput, and available instrumentation. While HPLC is renowned for its high resolution and sensitivity, HPTLC offers advantages in terms of simplicity, cost-effectiveness, and the ability to process multiple samples simultaneously.[1] The following tables summarize the key performance parameters of validated HPLC and HPTLC methods for this compound quantification, compiled from various research articles.

Parameter HPLC Method 1 HPLC Method 2 HPTLC Method
Linearity Range 4 - 24 ng/mL[2]Not explicitly statedNot explicitly stated in provided abstracts
Correlation Coefficient (R²) 0.999[2]Not explicitly statedNot explicitly stated in provided abstracts
Limit of Detection (LOD) 0.02044 ng/mL[2]1.67 µg/mL[3]Not explicitly stated in provided abstracts
Limit of Quantification (LOQ) 0.06194 ng/mL[2]6.31 µg/mL[3]Not explicitly stated in provided abstracts
Retention Time (Rt) / Rf Value 4.705 min[2]10.40 ± 0.95 min[3]Rf = 0.34[1][4]
Accuracy Within acceptable limits[2]Precise[3]Precise[1]
Precision Within acceptable limits[2]Precise[3]Precise[1]

Detailed Experimental Protocols

A clear understanding of the methodologies is crucial for reproducing and validating analytical results. The following sections detail the experimental conditions for both HPLC and HPTLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Method 1: Isocratic RP-HPLC [2][5]

  • Instrumentation: Agilent 1260 Infinity HPLC system or equivalent.[6]

  • Column: Agilent ZORBAX Bonus RP C18 (250 x 4.6 mm, 5µ).[2][5]

  • Mobile Phase: A mixture of Methanol and 0.1% Triethylamine in a ratio of 93:7 (v/v).[2][5] The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.[2]

  • Flow Rate: 1.2 mL/min.[2][5]

  • Detection: UV detection at a wavelength of 254 nm.[2]

  • Column Temperature: 25°C.[2]

  • Injection Volume: Not explicitly stated.

  • Run Time: Sufficient to allow for the elution of this compound, which has a retention time of approximately 4.705 minutes under these conditions.[2]

Method 2: RP-HPLC-DAD for Simultaneous Estimation [3]

  • Instrumentation: A rapid reverse-phase high-performance liquid chromatography system with a diode-array detector (DAD).[3]

  • Column: Not explicitly stated.

  • Mobile Phase: Not explicitly stated.

  • Flow Rate: Not explicitly stated.

  • Detection: Diode-Array Detector.[3]

  • Retention Time: The retention time for this compound was reported as 10.40 ± 0.95 minutes.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

Method: HPTLC with Densitometric Analysis [1][7]

  • Stationary Phase: Pre-coated silica (B1680970) gel 60F254 HPTLC plates.[7]

  • Sample Application: Samples are applied as bands on the HPTLC plate.

  • Mobile Phase (Solvent System): A mixture of petroleum ether and chloroform (B151607) in a ratio of 7:3 (v/v).[1][7]

  • Development: The plate is developed in a suitable chromatographic chamber saturated with the mobile phase.

  • Detection: The developed plate is scanned densitometrically at a wavelength of 254 nm.[7]

  • Rf Value: The Rf value for this compound under these conditions is approximately 0.34.[1][4]

Workflow for Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results between different techniques. A typical workflow for the cross-validation of HPLC and HPTLC methods for this compound analysis is depicted below.

This compound Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Validation Method Validation & Comparison Sample Plant Material / Formulation Extraction Extraction of this compound Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC HPTLC HPTLC Analysis Filtration->HPTLC Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation HPTLC->Validation Comparison Comparative Data Analysis Validation->Comparison Conclusion Method Selection Comparison->Conclusion

Workflow for Cross-Validation of this compound Analysis Methods.

Concluding Remarks

Both HPLC and HPTLC are powerful techniques for the quantification of this compound. HPLC offers superior separation efficiency and sensitivity, making it ideal for the analysis of complex mixtures and trace-level detection.[2][3] On the other hand, HPTLC provides a rapid, cost-effective, and high-throughput alternative, particularly suitable for routine quality control of raw materials and finished products.[1][7] The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, precision, sensitivity, and the number of samples to be analyzed. This guide provides the necessary foundational information for researchers to make an informed decision and to develop and validate robust analytical methods for this compound.

References

A Comparative Guide to the Pharmacokinetics of Mahanimbine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of mahanimbine and its derivatives, crucial carbazole (B46965) alkaloids derived from Murraya koenigii (curry leaf). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for their development as potential therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated pathways to facilitate further research and drug development.

Comparative Pharmacokinetic Parameters

While comprehensive comparative pharmacokinetic data for this compound and all its derivatives are not available in a single study, this section collates available data to provide a comparative overview. A study on the oral administration of Murraya koenigii bioactive compounds in rats provides valuable insights into the pharmacokinetics of koenimbine.

Table 1: Pharmacokinetic Parameters of Koenimbine in Rats Following Oral Administration

CompoundDose (g/kg)Cmax (µM)Tmax (min)
Koenimbine0.11.81 ± 0.5549.8 ± 8.4
Koenidine0.12.82 ± 0.53240 ± 0.00

Data sourced from an in vivo pharmacokinetic study on the bioactive compounds of M. koenigii[1]. Cmax represents the maximum systemic concentration, and Tmax is the time required to reach Cmax.

Another study investigating a mahanine-enriched fraction (MEF) from Murraya koenigii, which also contains this compound and koenimbine, revealed that the oral bioavailability of mahanine (B1683992) was 31% higher when administered as part of the fraction compared to purified mahanine alone. This suggests that the presence of other carbazole alkaloids, such as this compound, may influence the absorption and bioavailability of mahanine. However, specific pharmacokinetic parameters for this compound from this study are not available.

Experimental Protocols

The following section details a general methodology for conducting oral pharmacokinetic studies in rats, based on common practices in the field. This protocol is intended to provide a framework for designing and interpreting pharmacokinetic experiments for this compound and its derivatives.

In Vivo Oral Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.

2. Drug Administration:

  • Formulation: The test compound (this compound or its derivative) is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.

  • Dosing: A single oral dose is administered to the rats via gavage. The volume administered is typically 10 mL/kg body weight.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.

3. Blood Sampling:

  • Route: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points.

  • Time Points: Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Anticoagulant: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: The concentration of the analyte in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a suitable organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then injected into the HPLC-MS/MS system.

  • Quantification: A standard curve is generated using known concentrations of the analyte to quantify the compound in the plasma samples.

5. Pharmacokinetic Analysis:

  • Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

    • CL/F (Apparent Oral Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

Signaling Pathways and Transport Mechanisms

The absorption and disposition of xenobiotics, including this compound and its derivatives, are often influenced by drug-metabolizing enzymes and transporters.

Role of P-glycoprotein (P-gp) in this compound Transport

Research has indicated that this compound interacts with P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter that functions as an efflux pump.[2][3][4] This interaction can have significant implications for the pharmacokinetics of this compound and its potential for drug-drug interactions.

  • P-gp Modulation: this compound has been shown to modulate the function of P-gp.[3][4] By inhibiting P-gp, this compound can increase the intracellular concentration of other drugs that are P-gp substrates, potentially enhancing their efficacy or toxicity.

The diagram below illustrates the role of P-gp in drug efflux and the potential impact of a P-gp inhibitor like this compound.

P_glycoprotein_Efflux cluster_cell Intestinal Epithelial Cell cluster_lumen Intestinal Lumen cluster_blood Bloodstream Pgp P-glycoprotein (P-gp) Drug_lumen Drug Pgp->Drug_lumen Efflux Drug_in Drug (intracellular) Drug_in->Pgp Drug_blood Drug Drug_in->Drug_blood To Systemic Circulation This compound This compound This compound->Pgp Inhibition Drug_lumen->Drug_in Absorption

P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.

Pharmacokinetic_Workflow A Animal Acclimatization B Fasting A->B C Drug Administration (Oral Gavage) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Bioanalytical Analysis (HPLC-MS/MS) E->F G Pharmacokinetic Data Analysis F->G H Determination of PK Parameters (Cmax, Tmax, AUC, etc.) G->H

Workflow for a typical in vivo pharmacokinetic study.

References

Comparative Analysis of the Anti-Inflammatory Potency of Mahanimbine and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation for researchers and drug development professionals.

This guide provides a detailed comparison of the anti-inflammatory properties of Mahanimbine, a natural carbazole (B46965) alkaloid, and Indomethacin (B1671933), a well-established nonsteroidal anti-inflammatory drug (NSAID). By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to offer an objective assessment of their potential as anti-inflammatory agents.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and Indomethacin has been evaluated in various preclinical models. A widely used and standardized method is the carrageenan-induced paw edema assay in rats, which measures the ability of a compound to reduce acute inflammation. While direct comparative studies are limited, data from separate investigations using this model provide valuable insights into their relative potency.

CompoundDoseTime Point (Post-Carrageenan)Edema Inhibition (%)Reference
This compound (from M. koenigii extract) 100 mg/kg4 hours45.6%[1]
200 mg/kg4 hours59.5%[1]
400 mg/kg4 hours72.9%[1]
Indomethacin 10 mg/kg3 hours80.8%[2]
10 mg/kg4 hours57.66%[3]
5 mg/kg4 hours~50%[4]

Note: The data for this compound is derived from studies using a méthanolic extract of Murraya koenigii leaves, of which this compound is a major bioactive constituent. The percentage of this compound in the extract was not specified in the cited study. Therefore, these values represent the effect of the whole extract and are used as a proxy for this compound's activity.

Mechanisms of Anti-Inflammatory Action

Both this compound and Indomethacin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. However, their precise molecular targets and mechanisms differ.

Indomethacin is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] By blocking these enzymes, Indomethacin prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

This compound has been shown to possess anti-inflammatory properties through its ability to inhibit total COX activity and specifically the expression of the inducible COX-2 enzyme.[6][7] Furthermore, this compound can modulate the production of inflammatory cytokines, reducing the levels of pro-inflammatory mediators.[6] Both compounds have also been found to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Below are diagrams illustrating the established anti-inflammatory signaling pathways for both Indomethacin and this compound.

Indomethacin_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Mahanimbine_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway COX2_Expression COX-2 Gene Expression NFkB_Pathway->COX2_Expression Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Proinflammatory_Cytokines Inflammation Inflammation COX2_Expression->Inflammation Proinflammatory_Cytokines->Inflammation This compound This compound This compound->NFkB_Pathway This compound->COX2_Expression Experimental_Workflow Start Animal Acclimatization & Fasting Grouping Grouping of Animals (Control, Standard, Test) Start->Grouping Drug_Admin Oral Administration of Vehicle/Standard/Test Compound Grouping->Drug_Admin Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Drug_Admin->Carrageenan_Injection 60 min Paw_Volume_0h Measure Paw Volume (0 hour) Carrageenan_Injection->Paw_Volume_0h Paw_Volume_Intervals Measure Paw Volume (1, 2, 3, 4 hours) Paw_Volume_0h->Paw_Volume_Intervals Data_Analysis Calculate Edema Volume & % Inhibition Paw_Volume_Intervals->Data_Analysis End Results & Comparison Data_Analysis->End

References

A Head-to-Head Comparison of Mahanimbine Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of mahanimbine from its natural source, primarily the leaves of Murraya koenigii (curry tree), is a critical first step. This guide provides an objective, data-driven comparison of various extraction techniques, detailing their methodologies and performance to aid in the selection of the most suitable method for your research needs.

This compound, a carbazole (B46965) alkaloid, has garnered significant scientific interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. The choice of extraction technique significantly impacts the yield, purity, and ultimately the economic viability of isolating this promising compound. This guide explores a range of methods from traditional to modern, providing a comparative analysis to inform laboratory and industrial-scale extraction strategies.

Quantitative Comparison of Extraction Techniques

The following table summarizes the key quantitative parameters for different this compound extraction techniques based on available literature. It is important to note that a direct, comprehensive head-to-head comparison under identical conditions is not extensively available in a single study. Therefore, the data presented here is compiled from various sources, and experimental conditions should be considered when interpreting the results.

Extraction TechniquePlant MaterialSolventYield of this compound/Crude ExtractPurityExtraction TimeSolvent ConsumptionReference
Maceration Murraya koenigii leavesMethanol (B129727)21.42% (Crude Extract)Not specified56 hoursHigh[1]
Murraya paniculata leaves96% Ethanol (B145695)33.45% (Crude Extract)Not specifiedNot specifiedHigh[2]
Soxhlet Extraction Murraya koenigii leaves90% EthanolThis compound quantifiedNot specified8 hoursHigh
Murraya koenigii leavesPetroleum Ether then Ethanol--Several hoursHigh[3]
Ultrasound-Assisted Extraction (UAE) Murraya koenigii leavesMethanol (40-80%)0.536 mg/g DW (Catechin, as an indicator)Not specified20 minutes - 2 hoursModerate[1]
Murraya koenigii leavesNot specifiedThis compound quantifiedNot specified15 minutesLow
Microwave-Assisted Extraction (MAE) Mitragyna speciosa leaves (for alkaloids)Methanol/water (1:1)Highest alkaloid fractionNot specifiedNot specifiedLow[4]
Supercritical Fluid Extraction (SFE) Murraya exotica (essential oil)Supercritical CO20.18% (Concrete oil)Not specifiedNot specifiedVery Low (CO2 is recycled)[5]

Note: DW = Dry Weight. Data for MAE and SFE for this compound specifically is limited; therefore, data from similar plant materials or for related compounds is provided as an indication of potential performance.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods found in the scientific literature.

Maceration

Maceration is a simple and conventional extraction method that involves soaking the plant material in a solvent for an extended period.

Protocol:

  • Preparation of Plant Material: Air-dry fresh Murraya koenigii leaves in the shade until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction: Place a known quantity of the powdered leaves (e.g., 100 g) into a sealed container. Add a suitable solvent, such as methanol or ethanol, in a specific ratio (e.g., 1:10 w/v).

  • Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 56 hours), with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.

Protocol:

  • Preparation of Plant Material: Prepare dried and powdered Murraya koenigii leaves as described for maceration.

  • Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

  • Extraction: Place a known amount of the powdered leaves (e.g., 10 g) in a cellulose (B213188) thimble and place it inside the Soxhlet extractor. Fill the round-bottom flask with a suitable solvent (e.g., 90% ethanol).

  • Reflux: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble. Once the extractor is full, the solvent containing the extracted compounds will siphon back into the flask. This cycle is repeated for a set duration (e.g., 8 hours).

  • Concentration: After extraction, cool the apparatus and concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Preparation of Plant Material: Use dried and powdered Murraya koenigii leaves.

  • Extraction: Place a known quantity of the powdered leaves (e.g., 1 g) in a beaker and add a specific volume of solvent (e.g., 20 mL of 40-80% methanol).

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for a predetermined time (e.g., 15-120 minutes) and power (e.g., 80-150 W).[1]

  • Filtration and Analysis: After sonication, filter the mixture and analyze the filtrate for this compound content using a suitable analytical method like HPLC.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell disruption and extraction.

Protocol (Generalised for Alkaloids):

  • Preparation of Plant Material: Use dried and powdered plant material.

  • Extraction: Place a known amount of the powder in a microwave-safe extraction vessel. Add a suitable solvent (e.g., a mixture of methanol and water).

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply a specific power (e.g., 60 W) for a short duration. The extraction can be performed in a closed vessel at an elevated temperature (e.g., 110°C).[4]

  • Cooling and Filtration: After irradiation, allow the vessel to cool before opening. Filter the extract to separate the solid residue.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness.

Protocol (Generalised for Plant Extracts):

  • Preparation of Plant Material: Use dried and ground plant material.

  • Apparatus Setup: Load the powdered material into the extraction vessel of a supercritical fluid extractor.

  • Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., >73.8 bar and >31.1 °C). The supercritical CO2 is then passed through the extraction vessel. A co-solvent like ethanol may be added to modify the polarity of the fluid.

  • Separation and Collection: The CO2 containing the extracted compounds is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate. The CO2 can be recycled.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms involved, the following diagrams are provided.

experimental_workflow cluster_maceration Maceration cluster_soxhlet Soxhlet Extraction cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_mae Microwave-Assisted Extraction (MAE) cluster_sfe Supercritical Fluid Extraction (SFE) M1 Plant Material M2 Soaking in Solvent M1->M2 M3 Filtration M2->M3 M4 Concentration M3->M4 S1 Plant Material in Thimble S2 Continuous Reflux with Solvent S1->S2 S3 Concentration S2->S3 U1 Plant Material + Solvent U2 Sonication U1->U2 U3 Filtration U2->U3 W1 Plant Material + Solvent W2 Microwave Irradiation W1->W2 W3 Filtration W2->W3 F1 Plant Material F2 Supercritical CO2 Extraction F1->F2 F3 Depressurization & Collection F2->F3

Caption: General workflows for different this compound extraction techniques.

This compound has been shown to exert its anticancer effects by modulating key signaling pathways within cancer cells.

signaling_pathway cluster_akt_mtor AKT/mTOR Pathway cluster_stat3 STAT3 Pathway This compound This compound AKT AKT This compound->AKT Inhibits STAT3 STAT3 This compound->STAT3 Inhibits mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Gene_Expression Gene Expression (Proliferation, Angiogenesis) STAT3->Gene_Expression

Caption: Inhibitory effect of this compound on AKT/mTOR and STAT3 signaling pathways.

Conclusion

The selection of an appropriate extraction technique for this compound is a trade-off between yield, purity, cost, and environmental impact. Traditional methods like maceration and Soxhlet extraction are simple and require basic laboratory equipment but are often time-consuming and solvent-intensive. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significantly shorter extraction times and reduced solvent consumption, making them more efficient and environmentally friendly alternatives. Supercritical Fluid Extraction stands out for its use of a green solvent (CO2) and high selectivity, though it requires specialized equipment.

For researchers aiming for rapid screening or small-scale extraction, UAE and MAE present compelling advantages. For large-scale production where purity and solvent-free extracts are paramount, SFE is a promising, albeit more capital-intensive, option. This guide provides the foundational information to assist researchers in making an informed decision based on their specific objectives and available resources. Further optimization of parameters for each technique is recommended to achieve the best possible results for this compound extraction.

References

Unveiling the Apoptotic Propensity: A Comparative Analysis of Mahanimbine and Koenimbine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in oncology and drug discovery, the quest for potent, naturally derived anticancer agents is a perpetual frontier. Among the promising candidates are Mahanimbine and Koenimbine, two carbazole (B46965) alkaloids sourced from the curry leaf plant (Murraya koenigii). Both compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This guide provides a comprehensive comparison of their apoptotic potency, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for gauging the potency of a compound in inhibiting biological processes, such as cell proliferation. A lower IC50 value signifies a higher potency. The cytotoxic effects of this compound and Koenimbine have been evaluated across a range of cancer cell lines, and their IC50 values offer a quantitative lens through which to compare their efficacy.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compound Pancreatic CancerCapan-23.5[1][2]
Pancreatic CancerSW11903.5[1][2]
Breast CancerMCF-714[3][4][5]
Pancreatic CancerOther lines3.5 - 64[1][2]
Koenimbine Breast CancerMCF-7~22.0 (48h)[6]
Colon CancerHT-29~151[6]
Colon CancerSW480~151[6]
Ovarian CancerPA1>100[6]
Ovarian CancerOVCAR3>100[6]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The conversion for Koenimbine from µg/mL to µM is an approximation based on its molecular weight (~331.4 g/mol ).

From the available data, this compound appears to exhibit greater potency in inducing cell death in pancreatic and breast cancer cell lines, with significantly lower IC50 values compared to Koenimbine in the cell lines tested.[1][6] Koenimbine's efficacy, particularly in colon cancer, seems to be exerted through mechanisms that may require higher concentrations to achieve a cytotoxic effect.[6]

Signaling Pathways of Apoptosis Induction

This compound and Koenimbine employ distinct, yet partially overlapping, molecular pathways to trigger apoptosis in cancer cells.

This compound's Multi-pronged Apoptotic Assault

This compound's anticancer activity is linked to the activation of the intrinsic apoptotic pathway.[6] This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3][4][5][6] Key events in this compound-induced apoptosis include:

  • Modulation of Bcl-2 family proteins: this compound decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1][6] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[5][7]

  • Mitochondrial membrane potential disruption: The altered Bax/Bcl-2 balance leads to a loss of mitochondrial membrane potential (Δψm).[3][4][5]

  • Caspase activation: The disruption of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3/7.[3][4][5][8]

  • Inhibition of survival pathways: this compound has also been shown to inhibit the pro-survival AKT/mTOR and STAT3 signaling pathways in pancreatic cancer cells.[1][6]

Mahanimbine_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS induces Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates AKTmTOR AKT/mTOR Pathway This compound->AKTmTOR inhibits STAT3 STAT3 Pathway This compound->STAT3 inhibits Mitochondrion Mitochondrion ROS->Mitochondrion disrupts potential Bcl2->Mitochondrion stabilizes Bax->Mitochondrion destabilizes Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

This compound's apoptotic signaling pathway.
Koenimbine's Targeted Approach via Wnt/β-catenin Pathway

Koenimbine's primary mechanism of inducing apoptosis, particularly in colon cancer, involves the modulation of the Wnt/β-catenin signaling pathway.[6][9] This pathway is often dysregulated in colorectal cancers.[6] Koenimbine's intervention leads to a significant decrease in the expression of key components of this pathway, including β-catenin, GSK3B, and DKK1 in HT-29 cells.[6] By downregulating this critical survival pathway, Koenimbine pushes the cancer cells towards apoptosis.

Koenimbine_Apoptosis_Pathway Koenimbine Koenimbine Wnt Wnt/β-catenin Pathway Koenimbine->Wnt inhibits Apoptosis Apoptosis Koenimbine->Apoptosis induces BetaCatenin β-catenin Wnt->BetaCatenin stabilizes GSK3B GSK3B Wnt->GSK3B inhibits DKK1 DKK1 Wnt->DKK1 regulates CellProliferation Cell Proliferation & Survival Wnt->CellProliferation promotes CellProliferation->Apoptosis suppresses

Koenimbine's apoptotic signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. Below are outlines of the key experiments used to assess the apoptotic effects of this compound and Koenimbine.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or Koenimbine for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound or Koenimbine A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H

Workflow for the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of the compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as Bcl-2 and Bax.

  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

Both this compound and Koenimbine, carbazole alkaloids from Murraya koenigii, demonstrate promising pro-apoptotic effects in cancer cells.[6] Based on the available IC50 data, this compound appears to be a more potent inducer of apoptosis across a broader range of cancer cell lines, particularly in pancreatic cancer, when compared to Koenimbine.[1][6] Their distinct mechanisms of action, with this compound targeting the intrinsic mitochondrial pathway and multiple survival signals, and Koenimbine focusing on the Wnt/β-catenin pathway, suggest that their therapeutic applications could be tailored to specific cancer types.[6][9] For researchers in drug development, this compound may hold promise as a broad-spectrum anticancer agent, while Koenimbine presents a more targeted approach, especially for cancers with aberrant Wnt signaling. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate their relative potency and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Mahanimbine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Mahanimbine, a carbazole (B46965) alkaloid. While specific, dedicated disposal protocols for this compound are not extensively documented, this document synthesizes general best practices for hazardous chemical waste management with the known toxicological profile of the compound to provide a comprehensive and precautionary disposal plan.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Profile of this compound

This compound is classified as a hazardous substance with the following GHS hazard statements:

  • H302: Harmful if swallowed [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H413: May cause long lasting harmful effects to aquatic life [1][2]

This profile underscores the necessity of treating this compound as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Step-by-Step Disposal Protocol

The following protocol is based on established guidelines for the disposal of hazardous laboratory chemicals.[3][4][5]

  • Waste Identification and Segregation:

    • All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

    • Segregate this compound waste from other chemical waste streams to prevent potential unforeseen reactions. It is particularly important to keep it separate from incompatible materials.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.

    • The original product container, if empty, is often the best option for waste accumulation.

    • Ensure the container is kept tightly closed except when adding waste.[3]

  • Waste Accumulation and Storage:

    • Collect all materials contaminated with this compound, including unused product, solutions, contaminated PPE (gloves, etc.), and cleaning materials (absorbent paper, etc.), in the designated hazardous waste container.

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] This area should be clearly marked and accessible only to authorized personnel.

  • Empty Container Disposal:

    • A container that held this compound is not considered "empty" for disposal purposes until it has been triple-rinsed with a suitable solvent.

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste along with other this compound waste.

    • Once triple-rinsed, the empty container can be disposed of in the regular trash after defacing or removing the original label.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[3]

    • Adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[4]

Experimental Protocols

While this document focuses on disposal, it is important to note that the principles of waste minimization should be applied throughout the experimental workflow. This includes ordering only the necessary quantities of this compound and designing experiments to use the smallest feasible amounts.[3]

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

Mahanimbine_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Final Disposal start This compound Waste Generation (Unused chemical, contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate containerize Collect in a Labeled, Compatible, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS or Licensed Disposal Vendor storage->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup transport Transport to a Licensed Disposal Facility pickup->transport final_disposal Proper Disposal via Incineration or other Approved Method transport->final_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mahanimbine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Mahanimbine, a carbazole (B46965) alkaloid with diverse biological activities, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause long-lasting harmful effects to aquatic life.[1][2] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Body Protection: A laboratory coat is required. For operations with a risk of significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that an eyewash station and safety shower are readily accessible.[3]

  • Dispensing: When weighing or transferring the solid compound, do so carefully to avoid generating dust.

  • Solution Preparation: this compound is soluble in organic solvents such as DMSO.[4][5] When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Spill Management: In case of a spill, immediately evacuate the area if necessary. For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, and before eating, drinking, or smoking.[1][4]

Quantitative Toxicity and Hazard Data

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[1][2]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 4May cause long lasting harmful effects to aquatic life[1][2]

Data summarized from available Safety Data Sheets.

Emergency Procedures

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations.[3] Do not allow the substance to enter sewers or waterways.[1]

Safe Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mahanimbine
Reactant of Route 2
Mahanimbine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.